Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Description
BenchChem offers high-quality Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-5-11-3-1-2-9-7(11)10-6;;/h1-3,5H,4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDVONLYTFXFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and the broader context of the pharmacological potential of the imidazo[1,2-a]pyrimidine scaffold.
Chemical Identity and Physicochemical Properties
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a member of the fused heterocyclic family of compounds known for their diverse biological activities. The core structure features an imidazole ring fused to a pyrimidine ring, a scaffold that is a purine isostere and has been explored for various therapeutic applications.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride |
| CAS Number | 1187928-99-9 |
| Molecular Formula | C₇H₁₀Cl₂N₄ |
| Molecular Weight | 221.09 g/mol |
| Chemical Structure | ```dot |
| graph { | |
| layout=neato; | |
| node [shape=plaintext]; | |
| rankdir=LR; | |
| "struct" [label=< |
**Caption:** Chemical structure of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. |
Synthesis and Characterization
The synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride typically proceeds through a multi-step route, starting with the construction of the imidazo[1,2-a]pyrimidine core. A common and efficient method involves the condensation of 2-aminopyrimidine with a suitable α-haloketone.[1] The resulting imidazo[1,2-a]pyrimidine can then be functionalized at the 2-position.
A plausible and scientifically sound synthetic pathway to the target compound involves the formation of an aldehyde intermediate, followed by reductive amination.
Caption: General synthetic workflow for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
Part A: Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
-
Reaction Setup: To a solution of imidazo[1,2-a]pyrimidine in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C under an inert atmosphere.
-
Reaction Execution: Stir the reaction mixture at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel.
Part B: Synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine
-
Reaction Setup: Dissolve Imidazo[1,2-a]pyrimidine-2-carbaldehyde in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., a solution of ammonia in methanol).
-
Reduction: To this mixture, add a reducing agent. A common choice is sodium borohydride (NaBH₄) in portions, or the reaction can be carried out under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst.[2]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the free amine.
Part C: Formation of the Dihydrochloride Salt
-
Salt Formation: Dissolve the purified Imidazo[1,2-a]pyrimidin-2-ylmethanamine in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Precipitation: Add a solution of hydrochloric acid in ethanol or isopropanol dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.
Table 2: Analytical Characterization Methods
Technique Expected Observations ¹H NMR Characteristic signals for the protons on the imidazo[1,2-a]pyrimidine core and the aminomethyl group. The integration of the signals should correspond to the number of protons in the structure.[2] ¹³C NMR Resonances corresponding to the carbon atoms of the heterocyclic core and the aminomethyl side chain.[2] Mass Spectrometry The molecular ion peak corresponding to the mass of the free base or the protonated molecule should be observed.[2] FT-IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine and the aromatic C-H and C=N bonds of the heterocyclic ring. Elemental Analysis The percentage composition of carbon, hydrogen, nitrogen, and chlorine should be within the acceptable range of the calculated values for the dihydrochloride salt.
Biological Activity and Potential Applications
The imidazo[1,2-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[1] Derivatives of this core have demonstrated a wide range of pharmacological activities.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine derivatives.[3] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and cervical cancer.[4][5]
Potential Mechanisms of Action:
-
Kinase Inhibition: A significant number of imidazo[1,2-a]pyridine and pyrimidine derivatives have been found to inhibit key signaling kinases involved in cancer progression, such as those in the PI3K/Akt/mTOR pathway.[4][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
Modulation of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells by altering the expression of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family.[6]
-
NF-κB and STAT3 Pathway Inhibition: The NF-κB and STAT3 signaling pathways are often constitutively active in cancer cells and play a crucial role in inflammation, cell survival, and proliferation. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit these pathways.[6]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.
Antimicrobial Activity
The imidazo[1,2-a]pyrimidine scaffold has also been investigated for its antimicrobial properties.[1] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[7] The mechanism of action is likely to vary depending on the specific substitutions on the heterocyclic core, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Future Perspectives
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride represents a valuable building block for the development of novel therapeutic agents. The primary amine functionality provides a handle for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. Future research in this area will likely focus on:
-
Optimization of Biological Activity: Fine-tuning the substituents on the imidazo[1,2-a]pyrimidine core to enhance potency and selectivity for specific biological targets.
-
Elucidation of Specific Mechanisms of Action: Detailed biochemical and cellular studies to identify the precise molecular targets of active compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of promising derivatives in animal models of disease and assessing their absorption, distribution, metabolism, and excretion (ADME) properties.
The versatility of the imidazo[1,2-a]pyrimidine scaffold, combined with the potential for diverse biological activities, makes it a highly attractive area for continued research and development in the pharmaceutical sciences.
References
- F. Hoffmann-La Roche AG. (2020). Synthesis of labeled imidazo[1,2-a]pyrimidines.
-
Danylenko, M., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(19), 6528. [Link]
-
Al-dujaili, L. J., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(21), 7301. [Link]
-
F. Hoffmann-La Roche AG. (2020). Synthesis of labeled imidazo[1,2-a]pyrimidines. European Patent Office EP 3966215 B1. [Link]
-
Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]
-
Ortega-Vargas, S., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 3(4), 1184-1193. [Link]
-
Al-Tel, T. H., et al. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][8]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(6), 2364-2371. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
- Shukla, A., et al. (2016). Process for the preparation of ponatinib and its intermediates.
- F. Hoffmann-La Roche AG. (2022). Synthesis of labeled imidazo[1,2-a]pyrimidines.
- Roussel Uclaf. (1989). Process for production of new imidazo /1,2-a/-pirimidins and their salts and medical compositions containing them as active substance.
-
Abu-Irmaileh, B., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]
-
Boukhallout, F. E., et al. (2023). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 33(4), 422-428. [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Bhavya, G., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]
-
Ghasemi, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular Biology Reports, 50(5), 4165-4177. [Link]
-
Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1063-1077. [Link]
-
Elite Flow Control UK Limited. (n.d.). Imidazo[1,2-a]pyrimidin-2-ylmethanamine. Retrieved from [Link]
-
Gamez-Montano, R., et al. (2023). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings, 18(1), 25. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives | MDPI [mdpi.com]
- 8. EP3966215A1 - Synthesis of labeled imidazo[1,2-a]pyrimidines - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine core is a prevalent motif in a variety of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] This guide, designed for researchers and drug development professionals, delineates a multi-step synthesis, offering not just a procedural walkthrough but also the underlying scientific rationale for each strategic choice. The synthesis begins with the construction of the foundational imidazo[1,2-a]pyrimidine ring system, proceeds through the critical introduction of a functional handle at the 2-position, and culminates in the formation of the target primary amine as its stable dihydrochloride salt. Each stage is presented with detailed experimental protocols, supported by mechanistic insights and characterization data, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The fusion of imidazole and pyrimidine rings to form the imidazo[1,2-a]pyrimidine system creates a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets. This has led to the development of numerous compounds with therapeutic potential, including anxiolytic and anticonvulsant agents like Divaplon, Fasiplon, and Taniplon.[1][2] The aminomethyl substituent at the 2-position of this scaffold provides a crucial vector for further chemical modification and interaction with biological systems, making Imidazo[1,2-a]pyrimidin-2-ylmethanamine a valuable building block for the synthesis of novel drug candidates. This guide provides a comprehensive roadmap for its synthesis, empowering researchers to access this important molecule.
Overall Synthetic Strategy
The synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is approached through a logical three-stage process. The first stage involves the construction of the core imidazo[1,2-a]pyrimidine heterocycle. This is followed by the regioselective introduction of a formyl group at the 2-position, a key functionalization step. The final stage encompasses the conversion of the aldehyde to the primary amine via reductive amination, and its subsequent conversion to the stable dihydrochloride salt.
Caption: Overall synthetic workflow for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Stage 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core
The foundational step in this synthesis is the construction of the bicyclic imidazo[1,2-a]pyrimidine ring system. The most direct and widely employed method is the cyclocondensation reaction between 2-aminopyrimidine and an α-haloaldehyde, such as chloroacetaldehyde.[3]
Scientific Rationale
This reaction, a variant of the Tschitschibabin reaction, proceeds via an initial N-alkylation of the more nucleophilic endocyclic nitrogen of 2-aminopyrimidine by the α-haloaldehyde. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyrimidine ring. The choice of chloroacetaldehyde is strategic due to its commercial availability and high reactivity.
Caption: Mechanism of the cyclocondensation reaction.
Experimental Protocol
Materials:
-
2-Aminopyrimidine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminopyrimidine (1.0 eq) in ethanol, add sodium bicarbonate (1.2 eq).
-
Slowly add chloroacetaldehyde (1.1 eq, 50% aqueous solution) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford imidazo[1,2-a]pyrimidine.
| Parameter | Value |
| Typical Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
Stage 2: Formylation of the Imidazo[1,2-a]pyrimidine Core
The introduction of a formyl group at the 2-position of the imidazo[1,2-a]pyrimidine ring is a critical step to enable the subsequent conversion to the aminomethyl group. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[4][5][6]
Scientific Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich imidazo[1,2-a]pyrimidine ring. While functionalization of imidazo[1,2-a]pyrimidines often occurs at the C3 position, formylation at C2 can be achieved.[7] The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Caption: Vilsmeier-Haack formylation of Imidazo[1,2-a]pyrimidine.
Experimental Protocol
Materials:
-
Imidazo[1,2-a]pyrimidine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Cool a solution of DMF (3.0 eq) in DCM to 0 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of imidazo[1,2-a]pyrimidine (1.0 eq) in DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield imidazo[1,2-a]pyrimidine-2-carbaldehyde.
| Parameter | Value |
| Typical Yield | 50-70% |
| Appearance | Yellow solid |
| Molecular Formula | C₇H₅N₃O |
| Molecular Weight | 147.13 g/mol |
Stage 3: Synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
The final stage involves the conversion of the aldehyde to the target primary amine, followed by its isolation as a stable dihydrochloride salt. Reductive amination is a highly efficient method for this transformation.[8][9]
Scientific Rationale
Reductive amination involves the initial reaction of the aldehyde with an amine source, in this case, ammonia (from ammonium chloride), to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. Sodium borohydride is a suitable reducing agent for this step as it is selective for the imine over the starting aldehyde, although careful control of reaction conditions is necessary. The resulting free amine is a basic compound and can be readily converted to its dihydrochloride salt by treatment with hydrochloric acid. The salt form is generally more stable, crystalline, and water-soluble, which is advantageous for storage and subsequent applications.[10]
Experimental Protocol
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde
-
Ammonium chloride
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (in isopropanol or diethyl ether)
-
Diethyl ether
Procedure:
Step 1: Reductive Amination
-
Dissolve imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq) and ammonium chloride (5.0 eq) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude Imidazo[1,2-a]pyrimidin-2-ylmethanamine free base.
Step 2: Dihydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of methanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (2.2 eq) dropwise with stirring.
-
A precipitate should form. If not, the slow addition of diethyl ether can induce precipitation.
-
Stir the suspension in the cold for 30 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
| Parameter | Value |
| Typical Yield (from aldehyde) | 60-80% |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₁₁Cl₂N₃ |
| Molecular Weight | 220.10 g/mol |
Characterization Data
Comprehensive characterization of the final product and key intermediates is essential for verifying their identity and purity. While specific literature data for the target molecule is sparse, typical expected spectral data are presented based on analogous structures.[1][11]
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (ESI+) m/z |
| Imidazo[1,2-a]pyrimidine | ~8.6 (dd), ~8.4 (dd), ~7.8 (s), ~7.6 (s), ~7.0 (dd) | ~150, ~148, ~136, ~112, ~108 | 120.1 [M+H]⁺ |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | ~9.8 (s, CHO), ~8.8 (dd), ~8.6 (dd), ~8.0 (s), ~7.2 (dd) | ~185 (CHO), ~152, ~150, ~145, ~138, ~115, ~110 | 148.1 [M+H]⁺ |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride | ~8.9 (dd), ~8.7 (dd), ~8.2 (s), ~7.4 (dd), ~4.3 (s, CH₂), ~3.5 (br s, NH₃⁺) | ~151, ~149, ~140, ~137, ~114, ~111, ~40 (CH₂) | 148.1 [M+H]⁺ (free base) |
Safety Considerations
-
Chloroacetaldehyde: Highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture.
-
Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench reactions cautiously.
-
General Precautions: Standard laboratory safety practices should be followed throughout all procedures. Avoid inhalation, ingestion, and skin contact with all chemicals.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. By providing a detailed, step-by-step experimental protocol, along with the underlying scientific principles and expected characterization data, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The presented methodology is robust and scalable, enabling the efficient production of this key building block for the development of novel therapeutics based on the privileged imidazo[1,2-a]pyrimidine scaffold.
References
- Güngör, T., Atalay, H. N., Yılmaz, Y. B., Tumer, T. B., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1077.
- Kumari, G., Dhillon, S., Rani, P., Chahal, M., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27303-27331.
- Li, W., Li, Y., Wang, Y., Li, Y., & Li, H. (2017). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 15(3), 537-541.
- Jagadeesh, R. V., Murugesan, K., & Beller, M. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Al-Masoudi, N. A., Al-Salihen, A. D., & Al-Soud, Y. A. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. ACS Omega, 8(51), 48841-48855.
-
Wikipedia contributors. (2024, January 15). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
- Saeed, H. Y., Farooqui, M., & Durrani, A. N. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol.
- Ay, M., Güngör, T., & Atalay, H. N. (2020). Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions. Balıkesir University Journal of Science Institute, 22(2), 428-438.
-
PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine. Retrieved January 22, 2026, from [Link]
- Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386.
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Synthesis and antimicrobial evaluation of new 2,3-diaryl-imidazo[1,2-a]pyrimidines. European journal of medicinal chemistry, 45(11), 5214–5220.
- Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4.
- Xu, Z., Wang, J., & Li, X. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4726–4729.
-
Wikipedia contributors. (2023, December 29). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
- Ben-Ammar, A., Bouattour, R., L-B-Ch-B, M., & M-E-A, B. (2017). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 22(11), 1893.
-
Osbourn, J. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link]
- Katritzky, A. R., & Rachwal, S. (1993). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 58(23), 6187–6191.
-
Elite Flow Control UK Limited. (n.d.). Imidazo[1,2-a]pyrimidin-2-ylmethanamine. Retrieved January 22, 2026, from [Link]
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
- Pal, M., Kumar, P., Singh, S., & Singh, A. (2020). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Mini-Reviews in Organic Chemistry, 17(5), 526-545.
- Al-Otaibi, A. M., Al-Ghamdi, A. M., & El-Sayed, W. A. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(19), 9647-9662.
- Ay, M., & Güngör, T. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of Heterocyclic Chemistry, 58(8), 1645-1654.
- Sharma, A., Kumar, V., & Singh, B. (2021). Synthetic methodologies of imidazo[1,2-a]pyrimidine: A review.
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Imidazo[1,2-a]pyridin-2-ylmethanamine | C8H9N3 | CID 2771121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This guide provides a comprehensive technical overview of the potential mechanisms of action of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. In the absence of direct research on this specific molecule, this document synthesizes findings from structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs to postulate its most probable biological targets and signaling pathways. The primary focus will be on the well-documented anticancer and central nervous system activities of this chemical class, providing a foundational understanding for future research and drug development endeavors.
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Versatile Pharmacophore
Imidazo[1,2-a]pyrimidines are fused heterocyclic systems that are bioisosteres of purine bases, allowing them to interact with a wide array of biological targets.[3][4] This structural feature has led to the development of numerous derivatives with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anxiolytic activities.[3][5][6] Marketed drugs such as zolpidem and alpidem, which are based on the related imidazo[1,2-a]pyridine scaffold, underscore the therapeutic potential of this class of compounds.[7] The diverse biological profile of these molecules suggests that their mechanism of action is highly dependent on the nature and position of substituents on the core ring structure.
Postulated Mechanisms of Action: Insights from Structurally Related Analogs
Given the lack of specific data for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, we will explore the established mechanisms of action of its parent scaffold, the imidazo[1,2-a]pyrimidines and the closely related imidazo[1,2-a]pyridines.
Anticancer Activity: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyridine and pyrimidine cores are prominent in the design of novel anticancer agents.[8] Several key mechanisms have been elucidated for derivatives of this class.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway.[9]
-
Mechanism: These compounds typically act as ATP-competitive inhibitors of PI3K and/or mTOR kinases. By blocking the phosphorylation and activation of downstream effectors like Akt, they can halt the cell cycle and induce apoptosis.
-
Evidence: A novel imidazo[1,2-a]pyridine derivative, compound 6, was found to reduce the levels of phosphorylated Akt and mTOR in melanoma and cervical cancer cell lines.[9] This inhibition of the PI3K/Akt/mTOR pathway was associated with G2/M cell cycle arrest and induction of intrinsic apoptosis.[9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.
Many imidazo[1,2-a]pyridine and pyrimidine derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis.[8]
-
Mechanism: These compounds can trigger cell cycle checkpoints, often at the G2/M phase, preventing cancer cells from dividing. This is frequently mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[8][9] Following cell cycle arrest, the compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Evidence: One study demonstrated that an imidazo[1,2-a]pyridine derivative (IP-5) induced G0/G1 and G2/M phase cell cycle arrest in breast cancer cells, which was correlated with increased levels of p53 and p21 proteins.[8] Another study showed that their compounds induced G2/M arrest and apoptosis in melanoma and cervical cancer cells.[9]
Caption: Induction of cell cycle arrest and apoptosis by imidazo[1,2-a]pyrimidine derivatives.
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in several cancers.
-
Mechanism: In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex and targeted for degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate and activate target gene transcription. Imidazo[1,2-a]pyrimidine derivatives can inhibit this pathway, leading to the downregulation of oncogenes like c-myc and cyclin D1.[10]
-
Evidence: A study on a series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines identified compounds that inhibited the Wnt/β-catenin signaling pathway in a luciferase reporter assay. These compounds were shown to downregulate the expression of Wnt target genes and function independently of GSK-3β activity.[10]
Central Nervous System Activity: Modulation of GABAA Receptors
Certain imidazo[1,2-a]pyrimidine and their pyridine analogs are known to have anxiolytic and sedative effects, which are mediated by their interaction with GABAA receptors in the central nervous system.
-
Mechanism: These compounds act as positive allosteric modulators of GABAA receptors, binding to the benzodiazepine site. This enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.[11][12]
-
Evidence: Several studies have reported that imidazo[1,2-a]pyrimidines are GABAA receptor benzodiazepine binding site ligands and can function as GABAA agonists for the treatment of anxiety.[12] Some derivatives have shown functional selectivity for specific α subtypes of the GABAA receptor.[11]
Experimental Protocols for Mechanistic Elucidation
To investigate the potential mechanisms of action of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, the following experimental workflows are recommended.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells) and allow them to adhere overnight. Treat the cells with varying concentrations of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of Akt and mTOR. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blot Analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with the compound.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some imidazo[1,2-a]pyridine derivatives against various cancer cell lines, as reported in the literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | ~10 | [9] |
| Compound 6 | WM115 | Melanoma | ~15 | [9] |
| Compound 6 | HeLa | Cervical Cancer | ~20 | [9] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [8] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [8] |
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold is a highly versatile platform for the development of novel therapeutic agents. While direct experimental data on Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is currently unavailable, the extensive research on related analogs strongly suggests its potential to act as an anticancer agent or a modulator of CNS activity.
Future research should focus on elucidating the specific mechanism of action of this compound. Key areas of investigation should include:
-
In vitro screening: Assessing the cytotoxic activity of the compound against a panel of cancer cell lines and evaluating its effect on the PI3K/Akt/mTOR and Wnt/β-catenin pathways.
-
Receptor binding assays: Determining the affinity of the compound for GABAA receptors to explore its potential CNS effects.
-
Structure-activity relationship (SAR) studies: The presence of a 2-aminomethyl substituent is a key structural feature. SAR studies on related compounds have shown that the position of substituents can significantly impact the mode of action.[13] For instance, 2-carboxamide imidazo[1,2-a]pyridines showed weaker antitubercular activity compared to their 3-carboxamide counterparts, suggesting a potential switch in the mechanism of action.[13] Therefore, it is crucial to investigate how the 2-aminomethyl group influences the biological activity profile of the imidazo[1,2-a]pyrimidine core.
By pursuing these avenues of research, the full therapeutic potential of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.
References
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride: A Technical Guide for Preclinical Investigation
Introduction: The Prominence of the Imidazo[1,2-a]pyrimidine Scaffold in Medicinal Chemistry
The Imidazo[1,2-a]pyrimidine nucleus represents a privileged heterocyclic scaffold in drug discovery, consistently yielding compounds with a wide array of pharmacological activities.[1][2] This fused ring system, an analog of purine, has demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2] Marketed drugs and numerous preclinical candidates, such as divaplon, fasiplon, and taniplon, feature this core structure, underscoring its pharmaceutical importance.[1][2] The versatility of the imidazo[1,2-a]pyrimidine ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide focuses on a specific derivative, Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, and outlines a comprehensive strategy for the elucidation of its potential biological activities, with a primary focus on its anticancer and antimicrobial properties.
Synthesis and Characterization: Establishing the Foundation
The synthesis of Imidazo[1,2-a]pyrimidine derivatives is well-documented, often involving the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound in what is known as the Chichibabin reaction.[3] Numerous variations and more contemporary methods, including microwave-assisted and multicomponent reactions, have been developed to enhance yield, purity, and structural diversity.[2][4]
A plausible synthetic route to Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride would likely involve the initial formation of a suitable imidazo[1,2-a]pyrimidine precursor, followed by the introduction of the methanamine side chain at the 2-position and subsequent conversion to the dihydrochloride salt to improve solubility and stability.
General Synthetic Workflow:
Caption: A generalized synthetic pathway for Imidazo[1,2-a]pyrimidine derivatives.
Upon successful synthesis, rigorous characterization is paramount. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 1: Investigating Anticancer Activity
The Imidazo[1,2-a]pyridine and pyrimidine scaffolds are frequently associated with potent anticancer activity, acting through various mechanisms, including kinase inhibition and induction of apoptosis.[5][6][7][8] Derivatives have shown efficacy against a range of cancer cell lines, such as breast, lung, and melanoma.[5][7][9]
Hypothesized Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Based on existing literature for related compounds, a plausible mechanism of action for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][7] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.
Caption: Proposed mechanism of anticancer action via PI3K/Akt/mTOR pathway inhibition.
Experimental Protocols for Anticancer Evaluation
A tiered screening approach is recommended to systematically evaluate the anticancer potential of the test compound.[10][11][12]
Protocol 1: In Vitro Cytotoxicity Screening
This initial screen determines the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines should be selected, for example:
-
MCF-7 (Breast Adenocarcinoma)
-
NCI-H460 (Lung Carcinoma)
-
SF-268 (Glioma)
-
A375 (Melanoma)[7]
-
-
Methodology (MTT or SRB Assay):
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Assay Procedure (SRB Example):
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Table 1: Example Data Presentation for In Vitro Cytotoxicity
| Cancer Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |
| NCI-H460 | Lung Carcinoma | Experimental Value | Reference Value |
| SF-268 | Glioma | Experimental Value | Reference Value |
| A375 | Malignant Melanoma | Experimental Value | Reference Value |
Protocol 2: Apoptosis and Cell Cycle Analysis
To investigate the mechanism of cell death, flow cytometry-based assays are employed.
-
Methodology:
-
Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark and analyze by flow cytometry.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest and fix cells in cold 70% ethanol.
-
Treat with RNase A and stain with PI.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
-
Data Analysis: Quantify the percentage of apoptotic cells (early and late) and the distribution of cells in different phases of the cell cycle.
Protocol 3: Western Blot Analysis for Pathway Elucidation
To confirm the molecular targets, the expression levels of key proteins in the hypothesized signaling pathway are examined.
-
Methodology:
-
Treat cells with the test compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Caspase-3, PARP).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression and phosphorylation status.
Part 2: Exploring Antimicrobial Activity
Imidazo[1,2-a]pyrimidine derivatives have also been reported to possess significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2]
Experimental Protocols for Antimicrobial Screening
Standard broth microdilution and disk diffusion methods are employed to assess the antimicrobial potential of the test compound.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of clinically relevant microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
-
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Table 2: Example Data Presentation for MIC Values
| Microorganism | Type | Test Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Value | Reference Value |
| Escherichia coli | Gram-negative | Experimental Value | Reference Value |
| Candida albicans | Fungus | Experimental Value | Reference Value |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial preclinical evaluation of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. The proposed experimental workflows are designed to systematically investigate its potential anticancer and antimicrobial activities, elucidate its mechanism of action, and provide a solid foundation for further development. Positive results from these in vitro studies would warrant progression to more advanced preclinical models, including in vivo efficacy studies in animal models of cancer or infection, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess its drug-like properties.[14] The rich chemical landscape of the imidazo[1,2-a]pyrimidine scaffold suggests that this specific derivative holds significant promise as a lead compound for the development of novel therapeutics.
References
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
-
Goel, R., et al. (n.d.). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]
-
Krasota, R. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]
-
Paul, K., et al. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Nardi, D., et al. (1981). Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. PubMed. [Link]
-
Binu, S., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Yilmaz, I., et al. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. [Link]
-
Thomas, M., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]
-
Revankar, G. R., et al. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. ACS Publications. [Link]
-
de Oliveira, C. H. T., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega. [Link]
-
Rival, Y., et al. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. [Link]
-
Abignente, E., et al. (1985). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]
-
Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
Martínez-Ocampo, F., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Ramachandran, R., et al. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Al-Tel, T. H., et al. (n.d.). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
-
Vichai, V., & Kirtikara, K. (2006). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
-
Decalonne, L., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed Central. [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Imidazo[1,2-a]pyrimidine-Based Drug Discovery: A Technical Guide
For Immediate Release
A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Analogs and Derivatives
The imidazo[1,2-a]pyrimidine scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its inherent structural features, reminiscent of endogenous purines, allow for multifaceted interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride and its structural analogs and derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Allure of the Imidazo[1,2-a]pyrimidine Core: A Foundation for Diverse Bioactivity
The fused heterocyclic system of imidazo[1,2-a]pyrimidine offers a unique combination of rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. This has made it a fertile ground for the development of novel therapeutic agents across a wide range of diseases. Derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal agents.[1][2] The versatility of this scaffold allows for fine-tuning of its physicochemical properties and biological activity through strategic modifications at various positions of the ring system.
Navigating the Synthetic Landscape: Crafting the Imidazo[1,2-a]pyrimidine Core and its Analogs
The construction of the imidazo[1,2-a]pyrimidine nucleus is a well-trodden path in synthetic organic chemistry, with a variety of methodologies available to the discerning chemist. The classical and most well-known method is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[1] However, modern synthetic chemistry has ushered in more efficient and versatile approaches, including multicomponent reactions, oxidative cyclizations, and intramolecular cyclizations, which often provide higher yields and greater structural diversity.[3]
A Representative Synthetic Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidin-3-amine and subsequent derivatization
A common strategy to access functionalized imidazo[1,2-a]pyrimidines involves a multi-step synthesis, as exemplified by the preparation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine and its subsequent conversion to Schiff base derivatives.[2]
Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine This initial step typically follows the principle of the Chichibabin reaction.
-
Reactants: 2-Aminopyrimidine and 2-bromoacetophenone.
-
Procedure: A mixture of 2-aminopyrimidine and 2-bromoacetophenone is refluxed in a suitable solvent, such as ethanol, for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.
Step 2: Nitrosation at the C3 Position The C3 position of the imidazo[1,2-a]pyrimidine ring is often susceptible to electrophilic attack.
-
Reactants: 2-Phenylimidazo[1,2-a]pyrimidine and sodium nitrite.
-
Procedure: The 2-phenylimidazo[1,2-a]pyrimidine is dissolved in an acidic medium, typically acetic acid, and cooled in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature. The resulting nitroso derivative often precipitates out of the solution and can be collected by filtration.[2]
Step 3: Reduction of the Nitroso Group to an Amino Group The nitroso group is readily reduced to a primary amine, providing a key handle for further functionalization.
-
Reactants: 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine and a reducing agent (e.g., sodium dithionite or catalytic hydrogenation).
-
Procedure: The nitroso derivative is suspended in a suitable solvent, and the reducing agent is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, 2-phenylimidazo[1,2-a]pyrimidin-3-amine, is then isolated through extraction and purification by column chromatography.[2]
Step 4: Formation of Schiff Base Derivatives The primary amine at the C3 position is a versatile functional group for creating a library of analogs.
-
Reactants: 2-Phenylimidazo[1,2-a]pyrimidin-3-amine and a substituted aldehyde.
-
Procedure: To a solution of the amine in ethanol, a few drops of a catalytic amount of acetic acid are added, followed by the addition of the desired aldehyde. The reaction mixture is stirred at room temperature for 24 hours. The precipitated Schiff base is then collected by filtration and washed with cold ethanol to yield the pure product.[2]
Biological Activities and Therapeutic Potential: A Multifaceted Scaffold
The imidazo[1,2-a]pyrimidine core is a chameleon in the world of medicinal chemistry, adapting its biological activity based on the nature and position of its substituents. This has led to the discovery of compounds with a wide array of therapeutic applications.
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyrimidine derivatives.[4][5][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.
Targeting Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine-based compounds have demonstrated potent inhibitory effects on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers. Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, downregulating the expression of Wnt target genes like c-myc and cyclin D1.[7]
Quantitative Anticancer Activity:
The cytotoxic effects of various imidazo[1,2-a]pyrimidine derivatives have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 | [5][6] |
| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 47.7 | [5][6] |
| IP-7 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 79.6 | [5][6] |
| Derivative A | 2-Phenyl | MCF-7 (Breast) | 15.2 | [8] |
| Derivative A | 2-Phenyl | MDA-MB-231 (Breast) | 12.8 | [8] |
| Derivative B | 2-(4-Chlorophenyl) | A549 (Lung) | 8.5 | [8] |
| Derivative C | 2-(4-Methoxyphenyl) | HCT116 (Colon) | 21.7 | [8] |
| Compound 3d | Imine-bearing derivative | MCF-7 (Breast) | 43.4 | [9] |
| Compound 3d | Imine-bearing derivative | MDA-MB-231 (Breast) | 35.9 | [9] |
| Compound 4d | Amine-bearing derivative | MCF-7 (Breast) | 39.0 | [9] |
| Compound 4d | Amine-bearing derivative | MDA-MB-231 (Breast) | 35.1 | [9] |
Antimicrobial and Antifungal Activity
The structural similarity of the imidazo[1,2-a]pyrimidine core to purines also makes it an attractive scaffold for the development of antimicrobial and antifungal agents. A number of derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[10][11]
Quantitative Antimicrobial and Antifungal Activity:
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Various bacteria and fungi | Significant activity reported | [11] |
| Imidazo[1,2-a]pyrimidine derivatives | S. aureus, B. subtilis | Good activity reported | [12] |
| Imidazo[1,2-a]pyrimidine derivatives | C. albicans, A. flavus | Moderate to good activity reported | [12] |
Antiviral Activity
The imidazo[1,2-a]pyrimidine scaffold has also shown promise in the development of antiviral agents.[2][13] Notably, derivatives have been investigated for their potential to inhibit the entry of SARS-CoV-2 into host cells by targeting the ACE2 receptor and the spike protein.[2] Molecular docking studies have shown that some of these compounds exhibit strong binding affinities to these viral targets.
Experimental Protocols for Biological Evaluation
To rigorously assess the therapeutic potential of novel imidazo[1,2-a]pyrimidine derivatives, a battery of standardized in vitro and in vivo assays is essential.
In Vitro Anticancer Activity Assessment
MTT Cell Viability Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Future Directions and Conclusion
The imidazo[1,2-a]pyrimidine scaffold continues to be a rich source of novel therapeutic candidates. Future research in this area will likely focus on several key aspects:
-
Structure-Based Drug Design: The increasing availability of crystal structures of biological targets will enable more rational, structure-based design of highly potent and selective inhibitors.
-
Exploration of New Biological Targets: While significant progress has been made in the areas of cancer and infectious diseases, the full therapeutic potential of this scaffold remains to be explored against other disease targets.
-
Development of Drug Delivery Systems: Formulating promising imidazo[1,2-a]pyrimidine derivatives into advanced drug delivery systems could enhance their pharmacokinetic properties and therapeutic efficacy.
References
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- BenchChem. (2025).
- Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951.
- Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed, 36172656.
- BenchChem. (2025). Unlocking the Anticancer Potential of 2-Substituted Imidazo[1,2-a]pyrimidines: A Technical Guide.
- BenchChem. (2025).
- BenchChem. (2025).
- Boufroura, H., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5058.
- ResearchGate. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds.
- Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474–485.
- Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
- Kumar, S., & Saini, A. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(3), 476–501.
- Koval, O. O., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14(49), 35845–35856.
- ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine....
- Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 14(1), 10.
- ResearchGate. (2025). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one.
- BenchChem. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.
- Gungor, T., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 46(5), 1546–1561.
- El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(16), 8089–8106.
- Revankar, G. R., et al. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 18(12), 1253–1255.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
- ResearchGate. (2024).
- Revankar, G. R., et al. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 18(12), 1253–1255.
- Gueiffier, A., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittelforschung, 51(4), 304–309.
- ResearchGate. (2023). (PDF) Imidazo[1,2- a ]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes.
- Boufroura, H., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed, 39519699.
- Kifli, N., et al. (2004). Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. Bioorganic & Medicinal Chemistry, 12(15), 4245–4252.
- Boufroura, H., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central, PMC11547262.
- Patel, K. D., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
- Prasher, P., et al. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Chemistry Africa.
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride in Drug Discovery: A Technical Guide to a Privileged Scaffold
For Immediate Release
Shanghai, China – January 22, 2026 – In the relentless pursuit of novel therapeutic agents, the imidazo[1,2-a]pyrimidine scaffold has distinguished itself as a "privileged structure" in medicinal chemistry. Its unique bicyclic framework, a fusion of imidazole and pyrimidine rings, serves as a versatile template for the design of potent and selective modulators of various biological targets. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the core aspects of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, a representative of a promising class of compounds poised to make a significant impact in drug discovery. While specific data on this particular dihydrochloride salt is emerging, this guide consolidates the wealth of knowledge surrounding the parent scaffold and its 2-substituted analogues to provide a comprehensive and forward-looking perspective.
The Imidazo[1,2-a]pyrimidine Core: A Foundation of Versatility
The imidazo[1,2-a]pyrimidine ring system is a nitrogen-rich heterocyclic scaffold that has garnered immense interest in pharmaceutical research. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, yet it possesses distinct electronic and steric properties that can be fine-tuned to achieve desired pharmacological profiles. This inherent versatility has led to the development of imidazo[1,2-a]pyrimidine derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Synthesis of the Imidazo[1,2-a]pyrimidine Scaffold and its 2-Aminoalkyl Derivatives
The construction of the imidazo[1,2-a]pyrimidine core is most commonly achieved through the well-established condensation reaction between a 2-aminopyrimidine and an α-haloketone.[1][2][3] This robust and efficient method allows for the introduction of various substituents at the C2 and C3 positions of the imidazo[1,2-a]pyrimidine ring, enabling extensive structure-activity relationship (SAR) studies.[4]
While a specific, detailed protocol for the synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated based on established methodologies. A key strategy involves the initial synthesis of imidazo[1,2-a]pyrimidine-2-carbaldehyde, which serves as a crucial intermediate. This can be followed by a reductive amination process to yield the desired 2-aminomethyl derivative.
A recent study outlines a two-step process that supports this proposed synthesis: the formation of an imine from imidazo[1,2-a]pyrimidine-2-carbaldehyde and an amine, followed by the reduction of the imine to the corresponding amine.[5][6]
Caption: Proposed synthetic pathway for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Experimental Protocol: A Representative Synthesis of Amine-Bearing Imidazo[1,2-a]pyrimidine Derivatives
The following protocol is adapted from a published procedure for the synthesis of related amine-bearing imidazo[1,2-a]pyrimidines and serves as a template for the synthesis of the title compound.[5][6]
Step 1: Imine Formation
-
To a solution of imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equivalent) in ethanol, add the desired amine (1.05 equivalents) and magnesium sulfate (1.0 equivalent).
-
Stir the mixture at room temperature for 5 minutes in a microwave vessel.
-
Irradiate the mixture in a microwave reactor at 200 W and 80-85 °C for 40-120 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add dichloromethane to the residue, filter the magnesium sulfate, and wash the organic layer with distilled water.
-
Dry the organic layer and concentrate to yield the imine derivative.
Step 2: Reduction to Amine
-
Dissolve the imine derivative (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH4) (2.0 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, add distilled water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amine derivative.
Step 3: Dihydrochloride Salt Formation
-
Dissolve the purified amine in a suitable solvent such as diethyl ether or methanol.
-
Add a solution of hydrochloric acid in the same solvent (2.0 equivalents) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Imidazo[1,2-a]pyrimidines in Drug Discovery: A Focus on Oncology
The imidazo[1,2-a]pyrimidine scaffold has emerged as a particularly fruitful area of research in oncology. Numerous derivatives have demonstrated potent inhibitory activity against a range of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
Inhibition of Key Oncogenic Kinases
c-KIT Kinase: Mutations in the c-KIT receptor tyrosine kinase are a driving force in several cancers, most notably gastrointestinal stromal tumors (GIST).[7] Imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of c-KIT, demonstrating efficacy even against imatinib-resistant mutations.[8][9][10][11] These compounds represent a promising new therapeutic strategy for GIST patients who have developed resistance to standard therapies.[8]
Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature of many human cancers, making them attractive targets for anticancer drug development. Imidazo[1,2-a]pyrazine and related imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, with some exhibiting picomolar inhibitory constants and demonstrating efficacy in preclinical tumor models.[12][13][14][15][16]
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer. Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have been successfully developed as potent inhibitors of PI3Kα, with some compounds exhibiting nanomolar IC50 values and inducing cell cycle arrest and apoptosis in cancer cell lines.[17][18][19]
Caption: Imidazo[1,2-a]pyrimidine derivatives as inhibitors of key oncogenic signaling pathways.
Anticancer Activity: In Vitro Data
The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, highlighting the potential of this scaffold.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| IXb | HepG2 | 5.39 ± 0.4 | [20] |
| IXb | MCF-7 | 3.81 ± 0.2 | [20] |
| IXb | HCT-116 | 4.38 ± 0.3 | [20] |
| 12b | Hep-2 | 11 | [21] |
| 12b | HepG2 | 13 | [21] |
| 12b | MCF-7 | 11 | [21] |
| 12b | A375 | 11 | [21] |
| 15d | A375P | < 0.06 | [22] |
| 17e | A375P | < 0.06 | [22] |
| 18c | A375P | < 0.06 | [22] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine/pyrimidine and Related Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| 12k | Aurora A | 0.02 (Kd) | [12] |
| 12k | Aurora B | 0.03 (Kd) | [12] |
| 35 | PI3Kα | 150 | [17] |
| 13k | PI3Kα | 1.94 | [18] |
| A60 | c-KIT (V654A) | 8 | [10] |
| A73 | c-KIT (V654A) | 4 | [10] |
| A84 | c-KIT (V654A) | 2.8 | [10] |
| A252 | c-KIT (V654A) | 2.2 | [10] |
| 28c | Aurora A | 160 | [13] |
| 40f | Aurora A | 15 | [13] |
Structure-Activity Relationship (SAR) and the Role of the 2-Aminomethyl Group
The substitution pattern on the imidazo[1,2-a]pyrimidine ring plays a crucial role in determining the biological activity and selectivity of the compounds.[23] While comprehensive SAR studies on 2-aminomethyl derivatives are still emerging, some general trends can be inferred from the existing literature on 2-substituted analogues.
The C2 position is a key site for modification to modulate potency and selectivity. The introduction of a basic aminomethyl group at this position is expected to significantly influence the physicochemical properties of the molecule, such as its solubility and ability to form hydrogen bonds with the target protein. This basic nitrogen can act as a key pharmacophoric feature, potentially engaging in ionic interactions with acidic residues in the active site of kinases. The dihydrochloride salt form of the compound would further enhance its aqueous solubility, a desirable property for drug development.
Future Directions and Conclusion
The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this guide has focused on the potential of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in oncology, the broad-ranging biological activities of this class of compounds suggest potential applications in other therapeutic areas as well.[24][25]
Future research should focus on:
-
The definitive synthesis and characterization of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
-
Comprehensive in vitro and in vivo evaluation of its anticancer and kinase inhibitory activity.
-
Detailed SAR studies to optimize the 2-aminomethyl substituent for improved potency and selectivity.
-
Exploration of its potential in other disease areas where imidazo[1,2-a]pyrimidines have shown promise.
References
- Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
- Bakr, R. B., et al. (2023). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. ChemistrySelect, 8(12), e202204567.
- Chaudhary, D., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218.
- Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed, 36354042.
- Wang, X., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 47, 116378.
- Ganthi, H. P., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 38-48.
- Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(21), 8479-8494.
- Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents.
- Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells.
- BenchChem. (2025). Unlocking the Anticancer Potential of 2-Substituted Imidazo[1,2-a]pyrimidines: A Technical Guide. BenchChem.
- Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248.
- Chaudhary, D., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.
- Al-Horani, R. A. (2021).
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201.
- BenchChem. (2025). The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine-Based Agents. BenchChem.
- Ganthi, H. P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Various Authors. (2025). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors.
- Fancelli, D., et al. (2025). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.
- Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 167-183.
- Various Authors. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.
- El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1286, 135532.
- Martinez-Viturro, C. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878.
- Benzenine, D., et al. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles.
- Byth, K. F., et al. (2025). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors.
- Prasher, P., et al. (2021). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Current Organic Synthesis, 18(5), 458-479.
- El-Faham, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5122.
- Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1079.
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573.
- Al-Horani, R. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(3), 556.
- Various Authors. (2025). Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole.
- Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24.
- Norman, B. H., et al. (2025). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
- Uslu, R., & Öcal, N. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386.
- Norman, B. H., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7712.
- Various Authors. (2025). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.
- Khan, M. A., et al. (2025). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
- Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Norman, B. H., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ACS Figshare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride: A Technical Guide for Researchers
Introduction: The Significance of Imidazo[1,2-a]pyrimidines in Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The molecule Imidazo[1,2-a]pyrimidin-2-ylmethanamine, particularly in its dihydrochloride salt form for improved solubility and stability, represents a key building block for the synthesis of novel therapeutic agents. Its structural integrity and purity are paramount, necessitating a comprehensive spectroscopic characterization.
Molecular Structure and Protonation States
The dihydrochloride salt of Imidazo[1,2-a]pyrimidin-2-ylmethanamine features protonation at two of the basic nitrogen centers. The most likely sites of protonation are the exocyclic primary amine and one of the nitrogen atoms within the pyrimidine ring, leading to a dicationic species balanced by two chloride counter-ions. This dual protonation significantly influences the electronic distribution and, consequently, the spectroscopic signatures of the molecule.
Caption: Predicted structure of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The data presented here are predicted based on the analysis of N-substituted Imidazo[1,2-a]pyrimidin-2-ylmethanamine analogs, with adjustments for the absence of the N-substituent and the effects of protonation.[4]
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in 0.6 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to allow for the exchange of labile N-H protons.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[4]
-
¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Record a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally performed to differentiate between CH, CH₂, and CH₃ groups.
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in D₂O | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.4 | s | - |
| H-5 | ~9.2 | dd | J = 6.8, 1.9 |
| H-6 | ~7.8 | dd | J = 6.8, 4.2 |
| H-7 | ~8.9 | dd | J = 4.2, 1.9 |
| -CH₂- | ~4.5 | s | - |
| -NH₃⁺ | Exchangeable with D₂O | - | - |
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in D₂O |
| C-2 | ~155 |
| C-3 | ~115 |
| C-5 | ~150 |
| C-6 | ~112 |
| C-7 | ~140 |
| C-8a | ~148 |
| -CH₂- | ~40 |
Interpretation and Causality
-
¹H NMR: The aromatic protons on the imidazo[1,2-a]pyrimidine core are expected to appear in the downfield region (7.8-9.2 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms.[4] The dihydrochloride form will likely cause a further downfield shift compared to the free base. The methylene (-CH₂-) protons adjacent to the protonated amino group and the imidazole ring are anticipated around 4.5 ppm. The singlet nature of this peak is due to the absence of adjacent protons. The labile protons of the ammonium group (-NH₃⁺) will exchange with D₂O and thus will likely not be observed.
-
¹³C NMR: The carbon atoms of the heterocyclic core are expected to resonate in the 112-155 ppm range.[4] The quaternary carbons (C-2 and C-8a) will be the most downfield. The methylene carbon (-CH₂-) is predicted to appear around 40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride will be dominated by vibrations associated with the aromatic rings and the protonated amine.
Experimental Protocol (IR)
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the solid sample, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[4]
-
Instrumentation: Record the FT-IR spectrum over a range of 4000-600 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3000 | N-H stretching | -NH₃⁺ (Ammonium) |
| 3150-3050 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Aliphatic C-H (-CH₂-) |
| ~1630 | C=N stretching | Imidazo[1,2-a]pyrimidine ring |
| 1600-1450 | C=C stretching | Aromatic ring skeletal vibrations |
| 1550-1480 | N-H bending | -NH₃⁺ (Ammonium) |
Interpretation and Causality
The broad absorption band in the 3400-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). The aromatic C-H stretches will appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic ring system are expected in the 1630-1450 cm⁻¹ region.[4] A distinct N-H bending vibration for the ammonium group should also be visible around 1550-1480 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Experimental Protocol (MS)
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which is well-suited for polar and ionic compounds.[4]
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to obtain high-resolution mass data.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Predicted Mass Spectrum Data
| m/z (predicted) | Ion |
| 149.0873 | [M+H]⁺ (Monoisotopic mass of the free base) |
| 132.0611 | [M+H - NH₃]⁺ |
Interpretation and Fragmentation
In positive mode ESI-MS, the observed ion will be that of the protonated free base, [M+H]⁺, where M is Imidazo[1,2-a]pyrimidin-2-ylmethanamine. The calculated monoisotopic mass for the free base (C₇H₉N₅) is 148.0827, so the [M+H]⁺ ion should appear at an m/z of approximately 149.0873.
A primary fragmentation pathway would involve the loss of ammonia (NH₃) from the parent ion, resulting in a fragment at m/z 132.0611. This fragmentation is a common characteristic of primary amines.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. eliteflowcontrol.uk [eliteflowcontrol.uk]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Solubility and Stability Profile of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Introduction: The Scientific Imperative for Characterizing Imidazo[1,2-a]pyrimidine Scaffolds
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry. Molecules incorporating this core structure have demonstrated a wide spectrum of biological activities, including potential applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The specific analogue, Imidazo[1,2-a]pyrimidin-2-ylmethanamine, particularly in its dihydrochloride salt form, represents a promising lead candidate for further investigation.
However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters are not mere data points; they are the bedrock upon which successful formulation, accurate dosing, and ultimate therapeutic efficacy are built. Poor aqueous solubility can severely limit oral bioavailability, while uncharacterized instability can compromise drug safety and shelf-life.
This technical guide provides a comprehensive framework for elucidating the solubility and stability profile of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. We will move beyond simple data reporting to explore the causality behind experimental design, offering field-proven protocols and predictive insights grounded in the molecule's inherent chemistry. This document is designed to serve as a practical and authoritative resource for researchers dedicated to advancing this promising class of compounds.
Part 1: Physicochemical Foundation and Predicted Characteristics
A proactive analysis of a molecule's structure informs the entire experimental strategy. The dihydrochloride salt form of Imidazo[1,2-a]pyrimidin-2-ylmethanamine provides critical clues to its behavior.
Chemical Structure:
-
Core: Imidazo[1,2-a]pyrimidine
-
Substituent: 2-ylmethanamine
-
Salt Form: Dihydrochloride
-
Molecular Formula: C₈H₁₁Cl₂N₃ (for the dihydrochloride salt)
-
Molecular Weight: 220.10 g/mol [3]
The presence of two hydrochloride salts is a deliberate chemical choice designed to enhance aqueous solubility. The primary amine (-CH₂NH₂) and the nitrogen atoms within the bicyclic ring system are protonated, creating a more polar, water-soluble species compared to the free base.
Predicted Physicochemical Properties:
-
Aqueous Solubility: Expected to be moderate to high, particularly in acidic to neutral pH ranges, due to the dihydrochloride salt form. Solubility is likely to decrease significantly in basic conditions as the molecule converts to its less soluble free base form.
-
pKa (Predicted): The molecule possesses multiple basic centers. The primary amine is expected to have a pKa in the range of 9-10, while the ring nitrogens will have lower pKa values. These values are critical for predicting how solubility will change with pH.
-
LogP (Predicted): The calculated LogP of related free bases is often low to moderate.[3] The ionized dihydrochloride salt will have a much lower effective LogP, favoring partitioning into aqueous media.
-
Potential Stability Liabilities: The nitrogen-rich imidazo[1,2-a]pyrimidine ring system can be susceptible to oxidation.[4][5] The molecule's stability may also be sensitive to pH and light, common liabilities for heterocyclic compounds.
Part 2: A Methodological Guide to Solubility Determination
The accurate determination of solubility is a cornerstone of pre-formulation development. It dictates the potential for oral absorption and informs the choice of formulation strategies.[6]
Causality in Experimental Design: Why We Choose Specific Methods
For a lead candidate, we must understand its thermodynamic solubility , which represents the true equilibrium saturation point of the compound in a solvent. This is the gold standard for pre-formulation. The Shake-Flask Method , as described by regulatory bodies and in foundational literature, is the most reliable technique for this purpose, despite being lower in throughput than kinetic methods.[7] Kinetic solubility assays, often performed in early discovery, can overestimate solubility as they measure the concentration just before precipitation from a supersaturated solution, not true equilibrium.[8]
Experimental Protocol: Equilibrium Shake-Flask Solubility Testing
This protocol is designed as a self-validating system to ensure equilibrium is reached and results are accurate.
Objective: To determine the thermodynamic solubility of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in various aqueous and organic media.
Materials:
-
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (API)
-
Glass vials (e.g., 4 mL) with Teflon-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Solvents: Purified Water (Type I), Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Ethanol, Propylene Glycol.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the API to a series of vials (in triplicate for each solvent system). "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point of ~10 mg in 2 mL of solvent is typical.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 48 hours. Rationale: 48-72 hours is typically sufficient to ensure true equilibrium is reached. To validate this, samples can be taken at 24, 48, and 72 hours; equilibrium is confirmed when the concentration no longer increases.
-
Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for large particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid. Rationale: Centrifugation is superior to filtration alone for initial phase separation as it minimizes potential drug loss due to filter adsorption.[9]
-
Sample Collection: Carefully withdraw an aliquot from the supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into an HPLC vial. Rationale: The filtration step removes any remaining microscopic particulates that could falsely elevate the measured concentration.
-
Dilution & Analysis: Dilute the filtrate with mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample by a validated HPLC method to determine the concentration.
-
pH Measurement: For aqueous samples, measure the pH of the remaining supernatant to determine the final pH at saturation.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized for clear comparison.
| Solvent System | Temperature (°C) | Final pH (at saturation) | Mean Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | |||
| 0.1 M HCl | 25 | |||
| PBS (pH 7.4) | 25 | |||
| 0.1 M NaOH | 25 | |||
| Purified Water | 37 | |||
| PBS (pH 7.4) | 37 |
Visualization: Solubility Determination Workflow
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Part 3: Stability Profile and Forced Degradation
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[10][11] Forced degradation studies are the cornerstone of developing such a method.[12] They are intentionally aggressive studies designed to accelerate degradation, providing critical insights into the molecule's intrinsic stability and potential degradation pathways.[13]
Causality in Experimental Design: Why We Stress the Molecule
The objective of a forced degradation study is not to determine shelf-life but to achieve two primary goals:
-
Generate Degradants: To produce a representative sample of potential degradation products that could form under long-term storage conditions.
-
Challenge the Analytical Method: To prove that the chosen analytical method (typically HPLC) can separate all generated degradants from the parent API and from each other, thus demonstrating specificity.
The choice of stress conditions (acid, base, oxidation, light, heat) is mandated by ICH guidelines and is designed to probe the most common chemical degradation routes for organic molecules.[14] A target degradation of 5-20% is generally considered optimal, as it is sufficient to produce and detect degradants without destroying the sample entirely.[15]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride and to develop a stability-indicating analytical method.
Materials:
-
API (in both solid and solution form, e.g., 1 mg/mL in water)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber compliant with ICH Q1B guidelines
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the API (e.g., 1 mg/mL). For each stress condition, mix the stock solution with the stressor in a 1:1 ratio. A control sample (API in solvent, no stressor) must be run in parallel.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and collect samples at time points (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix with 0.1 M NaOH. Store at room temperature or slightly elevated temperature, collecting samples at early time points as base hydrolysis can be rapid. Neutralize samples with an equivalent amount of acid immediately upon collection.
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature and protect from light. Collect samples at various time points. Rationale: The imidazole moiety is known to be susceptible to oxidation, making this a critical test.[4]
-
Thermal Degradation (Solution): Store the control solution at 60°C.
-
Thermal Degradation (Solid State): Place solid API in an oven at 60°C. Periodically dissolve and analyze.
-
Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A dark control must be stored under the same conditions.
-
Analysis: Analyze all stressed samples and controls by a suitable HPLC-PDA/MS method. The PDA detector is crucial for assessing peak purity (ensuring a chromatographic peak is not composed of multiple co-eluting species), while the MS provides mass information for identifying degradants.
Predicted Degradation Pathways
Based on the structure, the primary sites of instability are likely the imidazole ring and the primary amine.
-
Oxidation: The electron-rich imidazole ring is a prime target for oxidation by H₂O₂, potentially leading to N-oxides or ring-opened structures. This is a known degradation pathway for other imidazole-containing APIs like Daclatasvir.[5]
-
Hydrolysis: While the core ring system is generally stable to hydrolysis, extreme pH and heat could potentially lead to cleavage.
-
Photodegradation: Aromatic and heterocyclic systems can be susceptible to photolytic degradation, often through radical-mediated pathways.
Visualization: Forced Degradation Workflow & Potential Pathways
Caption: General workflow for a forced degradation study.
Caption: Hypothesized degradation pathways for the target molecule.
Conclusion
The successful development of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride as a therapeutic agent is inextricably linked to a deep and early understanding of its solubility and stability. This guide provides the strategic framework and detailed methodologies necessary to generate this critical data package. By employing robust protocols like the equilibrium shake-flask method and comprehensive forced degradation studies, researchers can proactively identify and mitigate potential liabilities. The resulting data will not only satisfy regulatory requirements but will also enable rational formulation design, ensure patient safety, and ultimately accelerate the progression of this promising molecule from the laboratory to the clinic.
References
Please note that direct experimental data for the specific title compound is not widely available in public literature; therefore, references to methodologies and related compound classes are provided.
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available at: [Link]
-
RSC Publishing. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method?. Available at: [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Available at: [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]
-
IJCRT.org. (2023). Stability Indicating Assay Method. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Available at: [Link]
-
OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]
-
MDPI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rheolution.com [rheolution.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 11. ijcrt.org [ijcrt.org]
- 12. ajrconline.org [ajrconline.org]
- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 14. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to Target Identification Studies of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride represents a promising, yet underexplored, member of this chemical class. The elucidation of its molecular target(s) is a critical step in advancing this compound from a bioactive hit to a validated lead compound for drug development. This guide provides a comprehensive, technically-grounded framework for the target deconvolution of this small molecule. We will explore a multi-pronged strategy, integrating computational, chemical proteomics, and biophysical methods to identify and validate its cellular binding partners. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of small molecule target identification.
Introduction: The Imperative of Target Deconvolution
Phenotypic screening, a cornerstone of drug discovery, identifies compounds that elicit a desired biological response in cells or organisms. However, the subsequent identification of the molecular target—a process known as target deconvolution—is often a formidable challenge.[3] Understanding the direct molecular interactions of a bioactive compound is paramount for several reasons:
-
Mechanism of Action (MoA): Elucidating the MoA provides a rational basis for lead optimization and biomarker development.
-
Selectivity and Off-Target Effects: Identifying both primary targets and unintended off-targets is crucial for predicting potential toxicities and side effects.[4]
-
Drug Repurposing: Knowledge of a compound's full target profile can reveal opportunities for its use in other therapeutic areas.
This guide will detail a systematic approach to unravel the molecular targets of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, leveraging a suite of complementary technologies to ensure a robust and validated outcome.
The Strategic Framework for Target Identification
A successful target identification campaign relies on an integrated, multi-faceted approach rather than a single methodology. Our strategy is built upon three pillars: In Silico Prediction, Experimental Identification, and Biophysical Validation. This funnel-like approach begins with broad, computational predictions to generate initial hypotheses, followed by sophisticated experimental techniques to identify candidate interactors, and culminates in rigorous biophysical assays to confirm direct target engagement.
Caption: A strategic workflow for target identification.
Phase 1: In Silico Target Prediction – Charting the Possibilities
Before embarking on resource-intensive experimental work, computational methods can provide valuable, cost-effective hypotheses about potential protein targets.[5][6] These approaches fall into two main categories: ligand-based and structure-based.
Ligand-Based Approaches
These methods leverage the principle that structurally similar molecules often share similar biological activities.[7] By comparing the chemical structure of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride to large databases of compounds with known protein targets, we can predict its potential interactome.
-
Chemical Similarity Searching: Utilizes 2D or 3D structural fingerprints to identify known drugs or bioactive molecules with high structural similarity.
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features required for biological activity and screens for proteins that can accommodate this pharmacophore.
-
Machine Learning Models: Employs algorithms trained on vast datasets of ligand-target interactions to predict the probability of a compound binding to various protein targets.[8]
Structure-Based Approaches
When the 3D structure of potential target proteins is known, "reverse" or "inverse" docking can be employed.[7] This technique involves docking the small molecule into the binding sites of a large number of protein structures to predict the most favorable interactions.
-
Reverse Docking: Screens the compound against a library of protein binding sites to identify those with the highest predicted binding affinity.
-
Panel Docking: Focuses the screening on a specific family of proteins, such as kinases or G-protein coupled receptors, which are common drug targets.[8]
Table 1: Recommended In Silico Tools for Target Prediction
| Tool/Platform | Approach | Key Features | URL |
| SwissTargetPrediction | Ligand-based | Predicts targets based on 2D/3D similarity to known ligands. | [Link] |
| PharmMapper | Ligand-based | Identifies potential targets by fitting pharmacophore models. | [Link] |
| SPiDER | Ligand-based | Predicts targets for bioactive small molecules. | [Link][6] |
| idTarget | Structure-based | Employs inverse docking against a database of protein structures. | [Link] |
The output of these in silico methods is a prioritized list of potential protein targets, which serves as a valuable guide for designing the subsequent experimental studies.
Phase 2: Experimental Identification – Capturing the Interactors
With a set of hypotheses in hand, the next phase involves the direct identification of protein targets from a complex biological sample, such as a cell lysate or intact cells. Chemical proteomics is a powerful suite of techniques for this purpose.[9][10][11]
Affinity-Based Protein Profiling (AfBPP)
AfBPP is a widely used technique to isolate specific target proteins from a complex proteome.[12][13] It relies on the synthesis of a chemical probe derived from the bioactive small molecule.
Caption: A generalized workflow for Affinity-Based Protein Profiling.
Protocol 1: Synthesis of an Affinity Probe
-
Chemical Synthesis: Modify the Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride molecule by introducing a linker at a position that is not critical for its biological activity. The linker should terminate with a reactive group for conjugation to a tag.
-
Tag Conjugation: Covalently attach a tag, such as biotin, to the linker. Biotin's high affinity for streptavidin makes it ideal for subsequent affinity capture.
-
Purity and Activity Confirmation: Purify the probe using HPLC and confirm its structure via NMR and mass spectrometry. Crucially, verify that the modified probe retains the biological activity of the parent compound.
Protocol 2: Affinity Pulldown and Mass Spectrometry
-
Sample Preparation: Prepare a lysate from a relevant cell line or tissue.[9]
-
Incubation: Incubate the cell lysate with the biotinylated probe. To identify specific binders, a competition experiment should be run in parallel, where the lysate is pre-incubated with an excess of the unmodified parent compound.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the probe and any bound proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control.
Kinobeads Profiling
Given that many small molecule drugs target kinases, a specialized form of affinity chromatography using "kinobeads" can be highly effective.[4] Kinobeads are an affinity resin containing immobilized non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[14][15]
Protocol 3: Competitive Kinobeads Profiling
-
Lysate Preparation: Prepare cell lysate as in the AfBPP protocol.
-
Compound Incubation: Treat aliquots of the lysate with varying concentrations of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
-
Kinobeads Incubation: Add kinobeads to each lysate aliquot to capture kinases that are not bound to the test compound.
-
Analysis: Analyze the proteins pulled down by the kinobeads using LC-MS/MS.
-
Target Identification: Kinases that are the target of the compound will show a dose-dependent decrease in their abundance in the pulldown, as they are outcompeted for binding to the kinobeads.[16]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy that uses activity-based probes (ABPs) to directly assess the functional state of enzymes in complex proteomes.[17][18][19] While AfBPP identifies binding partners, ABPP specifically identifies targets that are functionally engaged by the compound.
In a competitive ABPP experiment, a cell lysate or intact cells are pre-treated with Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, followed by incubation with a broad-spectrum ABP that targets a specific enzyme family (e.g., serine hydrolases, kinases). If the compound binds to the active site of an enzyme, it will block the binding of the ABP. The targets are then identified by a reduction in the ABP signal as measured by mass spectrometry.[20]
Phase 3: Target Validation – Confirming the Interaction
The identification of candidate proteins through proteomics requires orthogonal validation to confirm direct and specific binding in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[21][22][23] The principle is that the binding of a ligand stabilizes a protein, resulting in an increase in its melting temperature.[24]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 9. Workflow of Chemical Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Automation to Enable High-throughput Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 18. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. CETSA [cetsa.org]
- 23. news-medical.net [news-medical.net]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Imidazo[1,2-a]pyrimidine Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold
The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this class have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] The therapeutic effects of these compounds are often attributed to their ability to modulate key cellular processes, including cell cycle progression, apoptosis, and inflammatory signaling pathways.[4][5]
This document provides a comprehensive guide for the use of Imidazo[1,2-a]pyrimidine derivatives, using Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride as a representative compound, in a cell culture setting. While specific protocols may require optimization for different cell lines and derivatives, the principles and methodologies outlined herein provide a robust framework for investigating the biological activity of this promising class of molecules.
Safety and Handling Precautions
As with any novel chemical entity, appropriate safety precautions must be observed when handling Imidazo[1,2-a]pyrimidine compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.[6][7][8][9][10]
-
Ventilation: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[6][7]
-
Skin Contact: In case of skin contact, wash the affected area immediately with soap and water.[6][7]
-
Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6][10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[6][7]
Reagent Preparation and Storage
Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results.
Table 1: Reagent Preparation
| Reagent | Preparation | Storage |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride | 10 mM Stock Solution: 1. Calculate the required mass of the compound for the desired volume of a 10 mM stock solution.2. Dissolve the compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or water. Vortex thoroughly to ensure complete dissolution. | Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Before use, thaw an aliquot at room temperature and gently vortex to ensure homogeneity. |
| Cell Culture Medium | Prepare the appropriate complete cell culture medium for your cell line of interest (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors. | Store the complete medium at 4°C and warm to 37°C before use. |
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the IC50 of a cytotoxic compound.[4]
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count the cells of interest.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Imidazo[1,2-a]pyrimidine stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: A potential apoptotic pathway modulated by Imidazo[1,2-a]pyrimidine derivatives.
Conclusion
The Imidazo[1,2-a]pyrimidine scaffold represents a versatile platform for the development of novel therapeutics. The protocols and information provided in this application note offer a foundational approach for researchers to explore the cellular and molecular effects of new derivatives like Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. Careful optimization of these methods will be essential for elucidating the specific mechanisms of action and therapeutic potential of individual compounds.
References
-
Al-Otaibi, W. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Cancer and Tumor International, 12(4), 23-35. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. Retrieved from [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 13(28), 19045-19065. Retrieved from [Link]
-
Ghasemi, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 31(4), 1867-1883. Retrieved from [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Retrieved from [Link]
-
Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 786-814. Retrieved from [Link]
-
Yilmaz, I., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(3), 565-580. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2021). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 26(16), 4948. Retrieved from [Link]
-
Bautista-Hernández, C. I., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 10. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in vitro assay development
An Application Guide and Protocol Development Framework for the In Vitro Characterization of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold and the Assay Development Imperative
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug discovery.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this class have been identified as potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] Specific mechanisms of action include the inhibition of Wnt/β-catenin signaling, modulation of GABAa receptors, and the inhibition of crucial enzymes like protein kinases (e.g., CDKs, Aurora-A) and components of the mycobacterial electron transport chain.[4][5][6][7]
Given this biological polypharmacology, a novel, uncharacterized derivative such as Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride presents a unique challenge and opportunity. An effective in vitro assay development strategy cannot be confined to a single target. Instead, it requires a logical, tiered approach that begins with broad, target-agnostic screening to identify cellular effects, followed by more focused, target-specific biochemical assays to elucidate the precise mechanism of action.
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It outlines a systematic workflow, from initial cell-based cytotoxicity screening to the development of a robust biochemical binding assay, using a hypothetical kinase target as an illustrative model. Every protocol is designed as a self-validating system, incorporating the necessary controls and data analysis steps to ensure scientific rigor and trustworthiness, grounded in authoritative standards from leading institutions.[8][9]
Part 1: Primary Screening - A Target-Agnostic Cellular Viability Assay
The logical first step in characterizing a novel compound is to determine if it has any functional effect on living cells. A cell viability assay provides a broad readout of cellular health, integrating effects from various potential mechanisms such as cell cycle arrest, apoptosis, or general cytotoxicity.[7] We will employ the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a robust, high-throughput compatible method that quantifies ATP, a key indicator of metabolically active cells.[10] The homogenous "add-mix-measure" format minimizes pipetting steps and is ideal for primary screening.[11]
Principle of the CellTiter-Glo® Assay
The assay reagent contains Ultra-Glo™ Recombinant Luciferase and a proprietary substrate. When added to cultured cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, the luciferase enzyme catalyzes the oxidation of the substrate, generating a stable, "glow-type" luminescent signal that is directly proportional to the amount of ATP present, and thus, to the number of viable cells in the well.[10][12]
Workflow for Primary Cellular Viability Screening
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Protocol: CellTiter-Glo® Viability Assay
This protocol is adapted for a 96-well plate format. Volumes should be scaled accordingly for other formats (e.g., 384-well).[13]
1. Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[14]
-
Aseptically transfer the entire volume of buffer into the substrate bottle to reconstitute the reagent.
-
Mix by gentle inversion until the substrate is fully dissolved. The reconstituted reagent can be stored according to the manufacturer's instructions.[13]
2. Cell Plating:
-
Using a suitable cancer cell line (e.g., HCC1937 for breast cancer, HCT116 for colorectal cancer), prepare a cell suspension in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a white-walled, clear-bottom 96-well plate. The optimal cell seeding density must be determined empirically but typically ranges from 5,000 to 20,000 cells/well.
-
Include wells with medium only for background luminescence measurement.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
3. Compound Treatment:
-
Prepare a stock solution of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in a suitable solvent (e.g., DMSO or water).
-
Perform a serial dilution of the compound in culture medium to create a range of concentrations for dose-response analysis (e.g., 100 µM to 1 nM).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO in medium).
-
Return the plate to the incubator for the desired treatment period (typically 48 or 72 hours).
4. Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.[12]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well.
5. Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Value (96-well) | Purpose |
| Cell Seeding Volume | 100 µL | Establishes the initial cell population. |
| Compound/Vehicle Volume | 100 µL | Delivers the treatment to the cells. |
| CellTiter-Glo® Reagent Volume | 100 µL | Lyses cells and initiates the luminescent reaction.[12] |
| Equilibration Time | 30 minutes | Prevents temperature gradients that can affect enzyme kinetics.[14] |
| Lysis/Mixing Time | 2 minutes | Ensures complete cell lysis and reagent mixing.[14] |
| Signal Stabilization Time | 10 minutes | Allows the luminescent signal to reach a stable plateau.[14] |
Part 2: Secondary Screening - Target-Specific Biochemical Assay
If the primary screen reveals significant cellular activity (e.g., a potent IC₅₀), the next step is to identify the molecular target. Based on the known activities of the imidazo[1,2-a]pyrimidine scaffold, a protein kinase is a plausible candidate.[5][7] We will describe the development of a Fluorescence Polarization (FP) assay, a powerful, homogeneous technique used to monitor molecular interactions in solution.[15] This assay will be a competitive binding format to measure the compound's ability to displace a fluorescently labeled ligand (tracer) from the kinase's active site.
Principle of Fluorescence Polarization
FP is based on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution and emits largely depolarized light.[16] However, when this tracer binds to a much larger molecule (the protein kinase), its rotational motion is significantly slowed. This slower tumbling results in the emission of light that remains highly polarized.[17] A competitive FP assay measures the ability of a test compound (the inhibitor) to displace the tracer from the protein, causing a decrease in polarization as the small tracer is once again free to tumble rapidly.[15][18]
Workflow for FP Assay Development
Caption: A systematic workflow for developing a competitive FP assay.
Detailed Protocol: Competitive FP Binding Assay
1. Reagent Preparation:
-
FP Buffer: A typical buffer is 30 mM HEPES pH 7.4, 250 mM NaCl, 10% glycerol, 1 mM DTT.[19] The exact composition may need optimization to ensure protein stability.
-
Kinase Stock: Prepare a concentrated stock of the purified protein kinase in FP buffer.
-
Tracer Stock: Prepare a concentrated stock of the fluorescently labeled tracer (a known ligand for the kinase) in FP buffer. The fluorophore should be chosen to minimize autofluorescence (e.g., TAMRA, BODIPY-TMR).
-
Compound Stock: Prepare a stock solution of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in 100% DMSO.
2. Kinase Titration (to determine binding affinity and optimal protein concentration):
-
The goal is to find the lowest kinase concentration that gives a robust signal window (a significant increase in millipolarization, mP) upon binding the tracer. This is often a concentration close to the dissociation constant (Kd).[20]
-
Prepare a fixed, low concentration of the tracer in FP buffer (e.g., 1-5 nM).
-
In a black, low-binding microplate (e.g., 384-well), add the tracer solution.
-
Add serially diluted kinase to the wells. Include wells with tracer only (for minimum mP) and buffer only (for background).
-
Incubate at room temperature for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensity. The instrument will calculate the mP values.
-
Plot mP vs. kinase concentration and fit to a one-site binding equation to determine the Kd. Select a kinase concentration for the competitive assay that results in ~50-80% of the maximum binding signal.
3. Competitive Binding Assay:
-
Prepare a master mix containing the kinase and tracer at their pre-determined optimal concentrations (e.g., 2x the final desired concentration) in FP buffer.
-
Prepare serial dilutions of the test compound in 100% DMSO. Then, dilute these into FP buffer to create intermediate dilutions with a constant, low percentage of DMSO (e.g., 2%).
-
Plate Setup (384-well example):
- Add 10 µL of compound dilutions (or vehicle control) to the appropriate wells.
- Add 10 µL of the kinase/tracer master mix to all wells except the "tracer only" control.
- To "tracer only" control wells, add 10 µL of a tracer-only mix (at 2x final concentration).
- The final volume will be 20 µL.
-
Incubate the plate at room temperature for the pre-determined equilibrium time.
-
Read the mP values on the plate reader.
4. Data Analysis:
-
The data is typically normalized to the assay window defined by the controls.
-
0% Inhibition Control (High Signal): Wells with kinase, tracer, and vehicle (DMSO).
-
100% Inhibition Control (Low Signal): Wells with tracer and vehicle only (no kinase).
-
Calculate the % Inhibition for each compound concentration.
-
Plot % Inhibition against the log of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀.
| Control Type | Components | Purpose | Expected mP Value |
| Vehicle Control | Kinase + Tracer + Vehicle (DMSO) | Defines the maximum binding signal (0% inhibition). | High |
| Tracer Control | Tracer + Vehicle (DMSO) | Defines the minimum signal of free tracer (100% inhibition).[17] | Low |
| Positive Control | Kinase + Tracer + Known Inhibitor | Validates that the assay can detect inhibition. | Low |
| Background | Buffer Only | Measures plate and buffer autofluorescence. | N/A (subtracted) |
Part 3: Assay Validation and Establishing Trustworthiness
For an assay to be trustworthy, its performance must be quantitatively evaluated.[21] This is achieved by calculating key statistical parameters that describe the robustness, reliability, and suitability of the assay for high-throughput screening (HTS). The gold standard for this is the Z'-factor.[8]
Key Assay Performance Metrics
Validation should be performed using the positive and negative controls (e.g., a known potent inhibitor and the vehicle control, respectively) run across multiple wells on a single plate.
| Parameter | Formula | Definition | Acceptance Criterion |
| Signal to Background (S/B) | Mean(Signal) / Mean(Background) | The fold-difference between the positive control signal and the assay background. | > 3 |
| Signal to Noise (S/N) | (Mean(Signal) - Mean(Noise)) / SD(Noise) | The difference between signal and noise, relative to the noise's standard deviation. | > 10 |
| Z'-Factor | 1 - [ (3SD_max + 3SD_min) / |Mean_max - Mean_min| ] | A measure of assay quality that accounts for both the dynamic range and data variation.[8] | Z' ≥ 0.5 for a robust assay |
Where max refers to the high signal control (e.g., vehicle) and min refers to the low signal control (e.g., positive control inhibitor).
An assay with a Z'-factor of 0.5 or greater is considered an excellent and reliable assay suitable for HTS campaigns.[8] This validation step is non-negotiable as it provides objective evidence of the assay's performance and ensures that any identified "hits" are statistically significant and not artifacts of experimental variability.
Conclusion
The development of in vitro assays for a novel compound like Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride requires a structured and empirical approach. By beginning with broad cellular viability screens, researchers can efficiently determine if the compound elicits a biological response. A positive result warrants progression to more complex, target-oriented biochemical assays, such as the Fluorescence Polarization method detailed here, to dissect the specific molecular mechanism. The principles of careful optimization, the mandatory inclusion of appropriate controls, and rigorous statistical validation are the cornerstones of this process. This framework provides a reliable pathway to generate high-quality, reproducible data, accelerating the journey from a novel chemical entity to a validated biological probe or potential therapeutic lead.
References
- Vertex AI Search. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications.
- Oslo University Hospital. CellTiter-Glo Assay - Oslo - OUH - Protocols.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
-
MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Available from: [Link]
- Thermo Fisher Scientific. Fluorescence Polarization (FP)—Note 1.4.
-
PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]
-
PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available from: [Link]
-
ResearchGate. Some imidazo[1,2-a]pyrimidines with interesting biological activities. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Available from: [Link]
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Available from: [Link]
- Molecular Devices. Establishing and optimizing a fluorescence polarization assay.
-
Bio-protocol. Fluorescence polarization (FP) assay. Available from: [Link]
-
Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Available from: [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
ResearchGate. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Available from: [Link]
-
PubMed Central. In vitro NLK Kinase Assay. Available from: [Link]
-
ResearchGate. What are the most comprehensive information sources on biochemical and cell-based assays?. Available from: [Link]
-
Journal of Health and Allied Sciences NU. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]
-
Ofni Systems. Assay Validation Guidelines. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Available from: [Link]
-
IQVIA. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
PubMed Central. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
-
DergiPark. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hhs.gov [hhs.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 21. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
Application Notes and Protocols for Kinase Inhibition Assays Using Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
Introduction: The Therapeutic Potential of Kinase Inhibition and the Imidazo[1,2-a]pyrimidine Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] Derivatives of these core structures have been identified as potent inhibitors of various protein kinases, playing crucial roles in oncology and immunology.[4][5][6]
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride belongs to this promising class of compounds. While extensive profiling of this specific molecule is emerging, the broader family of imidazo[1,2-a]pyrimidines has shown inhibitory activity against key kinases such as c-KIT, FLT3, and those in the PI3K/Akt/mTOR signaling pathway.[5][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in both biochemical and cell-based kinase inhibition assays. The protocols herein are designed to be robust and adaptable, providing a solid foundation for characterizing the inhibitory potential of this compound and its analogs.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of kinase inhibitors derived from the imidazo[1,2-a]pyrimidine scaffold function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the target substrate. This inhibition of kinase activity can disrupt downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration.[4][7]
Part 1: Biochemical Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. These assays provide a quantitative measure of a compound's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Principle of the Assay
This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is inversely proportional to the degree of kinase inhibition.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a typical biochemical kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay
Materials:
-
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
-
Purified recombinant kinase of interest (e.g., c-KIT, FLT3)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in the kinase assay buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Assay Plate Setup:
-
Add 5 µL of each compound dilution to the appropriate wells of the assay plate.
-
Include control wells:
-
No-inhibitor control (0% inhibition): Add 5 µL of assay buffer with the same final solvent concentration as the test wells.
-
No-enzyme control (100% inhibition): Add 5 µL of assay buffer.
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for the specific enzyme.
-
Add 10 µL of the 2X kinase/substrate solution to all wells except the no-enzyme control. Add 10 µL of substrate solution without the kinase to the no-enzyme control wells.
-
Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at the Km for the specific kinase, if known.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate as recommended.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as recommended.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context. These assays measure the inhibition of a kinase within living cells, taking into account factors such as cell permeability and off-target effects.
Principle of the Assay
This protocol describes a method to assess the inhibition of a specific kinase signaling pathway in cancer cells by measuring the phosphorylation of a downstream substrate via Western blotting. A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase.
Experimental Workflow: Cell-Based Kinase Assay
Caption: Workflow for a cell-based kinase inhibition assay using Western blot.
Detailed Protocol: Western Blot for Kinase Pathway Inhibition
Materials:
-
Cancer cell line known to have an activated kinase pathway of interest (e.g., MOLM-14 for FLT3, GIST-T1 for c-KIT).
-
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
-
Appropriate cell culture medium and supplements.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (phospho-specific for the downstream target and total protein for loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line under standard conditions.
-
Seed the cells in 6-well plates and allow them to adhere overnight.[4]
-
Treat the cells with varying concentrations of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein lysates to the same concentration and denature by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Probing and Signal Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-specific band to the total protein band and the loading control.
-
Compare the normalized values of the treated samples to the vehicle-treated control to determine the extent of inhibition.
-
Data Presentation and Interpretation
The results from kinase inhibition assays should be presented clearly to allow for accurate interpretation.
IC50 Values for Structurally Related Imidazo[1,2-a]pyridine/pyrimidine Compounds
| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line |
| Imidazo[1,2-a]pyridine derivative | FLT3 | 7.94 | MOLM-14 |
| Imidazo[1,2-a]pyridine derivative | c-KIT | <100 (in nanomolar range) | GIST430/654 |
| Imidazo[1,2-a]pyrimidine derivative | PI3K/Akt/mTOR pathway | Inhibition demonstrated | Breast cancer cell lines |
Note: The IC50 values are for representative compounds from the broader chemical class and may not be directly applicable to Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. These values serve as a reference for expected potency.[5][7][8]
Signaling Pathway Illustration
The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, which is a known target for some imidazo[1,2-a]pyridine derivatives.[7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of appropriate controls. In the biochemical assay, the no-inhibitor and no-enzyme controls establish the dynamic range of the assay. In the cell-based assay, the use of both phospho-specific and total protein antibodies, along with a loading control, ensures that any observed decrease in phosphorylation is due to kinase inhibition and not a result of altered protein expression or loading errors.
Conclusion
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride represents a promising starting point for kinase inhibitor discovery. The application notes and protocols detailed in this guide provide a robust framework for characterizing its inhibitory activity against specific kinase targets in both biochemical and cellular contexts. By understanding the causality behind each experimental step and incorporating rigorous controls, researchers can generate high-quality, reproducible data to advance their drug development programs.
References
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]
-
Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride. Lead Sciences. Available at: [Link]
-
IC50 values against K. pneumoniae for the most relevant imidazopyrimidines. ResearchGate. Available at: [Link]
-
Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed. Available at: [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. NIH. Available at: [Link]
-
Imidazo[1,2-a]pyridin-2-ylmethanamine | C8H9N3. PubChem. Available at: [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. Available at: [Link]
-
Imidazo[1,2-a]pyrimidin-2-ylmethanamine. Elite Flow Control UK Limited. Available at: [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC - NIH. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC - NIH. Available at: [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Imidazo[1,2-a]pyridin-2-ylmethanamine | C8H9N3 | CID 2771121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride as a Fragment for Lead Generation
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrimidine Scaffold in Fragment-Based Lead Discovery
The quest for novel therapeutics is an intricate journey, often beginning with the identification of a promising starting point for drug design. Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient strategy in this endeavor.[1][2] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBLD identifies small, low-molecular-weight compounds, or "fragments," that bind to a biological target with high efficiency.[1][2][3] These fragments, typically with molecular weights under 300 Da, serve as highly valuable starting points that can be chemically elaborated into potent and selective lead compounds.[2][3]
The imidazo[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a recurring motif in pharmacologically active compounds.[4][5] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5][6] This inherent biological relevance makes fragments containing the imidazo[1,2-a]pyrimidine core, such as Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, particularly attractive for FBLD campaigns.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride as a strategic fragment for lead generation. We will delve into the rationale behind its selection, detailed protocols for fragment screening and hit validation, and a roadmap for the subsequent hit-to-lead optimization phase.
The Fragment: Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride presents an ideal starting point for an FBLD campaign. Its key features align well with the principles of fragment-based design:
-
Privileged Scaffold: The imidazo[1,2-a]pyrimidine core is known to interact with various biological targets, increasing the probability of identifying meaningful fragment-protein interactions.[4][6]
-
Low Molecular Weight: This fragment adheres to the "Rule of Three," a guideline for desirable fragment properties (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[2]
-
Aqueous Solubility: The dihydrochloride salt form enhances aqueous solubility, a critical factor for biophysical screening methods that often require high fragment concentrations.
-
Vector for Elaboration: The primary amine functionality serves as a versatile chemical handle for subsequent synthetic modifications, allowing for fragment "growing" or "linking" strategies to enhance binding affinity and selectivity.[7]
Table 1: Physicochemical Properties of Imidazo[1,2-a]pyrimidin-2-ylmethanamine
| Property | Value | Source |
| Molecular Formula | C8H9N3 | PubChem[8] |
| Molecular Weight | 147.18 g/mol | PubChem[8] |
| IUPAC Name | imidazo[1,2-a]pyrimidin-2-ylmethanamine | |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Experimental Workflow: A Step-by-Step Guide
The successful implementation of an FBLD campaign hinges on a meticulously planned and executed experimental workflow. The following protocols are designed to be robust and adaptable to various biological targets.
Diagram: Fragment-Based Lead Discovery Workflow
Caption: A generalized workflow for a Fragment-Based Lead Discovery campaign.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a sensitive, label-free biophysical technique that can detect the weak binding interactions typical of fragments. It provides real-time kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Methodology:
-
Immobilization of Target Protein:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling.
-
Aim for a low immobilization density to minimize mass transport effects.
-
Use a reference flow cell, either blank or with an irrelevant immobilized protein, for background subtraction.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in a suitable buffer (e.g., PBS with 5% DMSO).
-
Perform a serial dilution to create a concentration series (e.g., 1 µM to 1 mM).
-
-
SPR Analysis:
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) over time.
-
Include buffer-only injections for double referencing.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
A confirmed "hit" would typically exhibit a dose-dependent binding response.
-
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
Rationale: ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile (KD, ΔH, and ΔS). This orthogonal method helps to eliminate false positives from the primary screen.
Methodology:
-
Sample Preparation:
-
Dialyze the target protein and dissolve the fragment in the same buffer to minimize buffer mismatch effects.
-
Concentrations should be chosen based on the estimated KD from SPR, aiming for a "c-window" between 10 and 1000.
-
-
ITC Experiment:
-
Load the target protein into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of fragment to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Hit-to-Lead Optimization: From Fragment to Potent Modulator
Once a validated hit is confirmed, the next phase involves chemically modifying the fragment to improve its affinity and selectivity. The primary amine of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is the key to this process.
Diagram: Hit-to-Lead Optimization Strategies
Caption: Common strategies for evolving a fragment hit into a lead compound.
Structure-Activity Relationship (SAR) by Catalog
A rapid and cost-effective initial step in hit-to-lead optimization is to explore the "SAR by catalog." This involves purchasing and testing commercially available analogs of the initial hit. For Imidazo[1,2-a]pyrimidin-2-ylmethanamine, this could include analogs with modifications at various positions of the imidazopyrimidine ring system.
Rational Drug Design and Synthesis
The ultimate goal is to leverage structural information, such as an X-ray co-crystal structure of the fragment bound to the target protein, to guide the synthesis of more potent analogs. The primary amine of the fragment can be readily acylated, alkylated, or used in reductive amination reactions to introduce new functionalities that can form additional interactions with the protein, thereby increasing binding affinity.
Hypothetical Case Study: Targeting a Protein Kinase
The imidazo[1,2-a]pyrimidine scaffold is a known hinge-binder for many protein kinases.[4] Let's consider a hypothetical scenario where Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is identified as a fragment that binds to the ATP-binding site of a novel protein kinase implicated in cancer.
Diagram: Potential Kinase Inhibition Pathway
Caption: Inhibition of a kinase signaling pathway by a derivative of the fragment.
In this scenario, the hit-to-lead optimization would focus on synthesizing analogs where the primary amine is modified to extend into the solvent-exposed region of the ATP-binding pocket, picking up additional interactions and improving potency and selectivity.
Conclusion
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride represents a high-quality chemical starting point for fragment-based lead discovery campaigns. Its privileged scaffold, favorable physicochemical properties, and synthetic tractability make it an invaluable tool for drug discovery researchers. The systematic application of the protocols and strategies outlined in this guide can significantly enhance the probability of successfully translating this fragment hit into a viable lead candidate. The versatility of the imidazo[1,2-a]pyrimidine core continues to solidify its importance in the development of novel therapeutics.[4][6]
References
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link][4][6]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]
-
Fragment-based lead discovery - Wikipedia. Wikipedia. [Link][2]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link][5]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PubMed Central. [Link][3]
-
Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry. [Link]
-
Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. ResearchGate. [Link]
-
Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Imidazo[1,2-a]pyrimidin-2-ylmethanamine. Elite Flow Control UK Limited. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
Sources
- 1. Fragment-Based Lead Discovery – Protac [drugdiscoverypro.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Imidazo[1,2-a]pyridin-2-ylmethanamine | C8H9N3 | CID 2771121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Experimental Design with Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride and Related Analogs
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] Derivatives of this structural class have demonstrated a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The versatility of this scaffold allows for substitutions at various positions, leading to compounds with distinct mechanisms of action, such as the inhibition of critical signaling pathways like PI3K/mTOR and Wnt/β-catenin, or enzymes like COX-2.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments for novel compounds based on the imidazo[1,2-a]pyrimidine scaffold, with a focus on the representative molecule, Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. Given the novelty of many compounds in this class, this guide emphasizes a foundational approach to preclinical in vivo evaluation, from initial safety and tolerability studies to the design of robust efficacy models.
Part 1: Preclinical In Vivo Strategy: A Stepwise Approach
A systematic and well-designed preclinical in vivo strategy is paramount to efficiently evaluate the therapeutic potential and safety profile of a novel Imidazo[1,2-a]pyrimidine derivative. The following sections outline a logical progression of studies.
Preliminary Safety and Pharmacokinetic Profiling
Before embarking on efficacy studies, it is crucial to establish the safety and pharmacokinetic (PK) profile of the test compound.
Acute Toxicity Assessment: An initial acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[9] This is often performed in rodents (e.g., mice or rats) using a dose escalation design.
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing effective dosing regimens in efficacy models. Key parameters to be determined include:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.
-
Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the plasma.
-
Time to Peak Plasma Concentration (Tmax): The time at which Cmax is observed.
A typical PK study involves administering the compound via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at multiple time points.
Selection of Appropriate In Vivo Models
The choice of the in vivo model is contingent on the hypothesized mechanism of action and the intended therapeutic indication of the Imidazo[1,2-a]pyrimidine derivative.
Table 1: Potential In Vivo Models for Imidazo[1,2-a]pyrimidine Derivatives
| Therapeutic Area | Potential In Vivo Models | Key Considerations |
| Oncology | Xenograft Models: Subcutaneous or orthotopic implantation of human cancer cell lines (e.g., colorectal, breast) in immunocompromised mice (e.g., nude, SCID).[10] | Cell line selection should be based on in vitro sensitivity and relevant genetic background (e.g., mutations in PI3K or Wnt pathways).[6][8] |
| Syngeneic Models: Implantation of murine tumor cell lines in immunocompetent mice to evaluate the interplay with the immune system. | Useful for compounds that may have immunomodulatory effects. | |
| Inflammation | Carrageenan-Induced Paw Edema: An acute model of inflammation in rodents to assess anti-inflammatory activity.[4][7] | Measures paw volume as an indicator of edema. |
| Collagen-Induced Arthritis (CIA): A model of rheumatoid arthritis in mice that mimics human disease. | Evaluates clinical scores, paw swelling, and histological changes. | |
| Infectious Diseases | Tuberculosis (TB) Mouse Model: Infection of mice (e.g., C57BL/6) with Mycobacterium tuberculosis.[11][12] | Efficacy is assessed by bacterial load in the lungs and spleen. |
| Viral Infection Models: Dependent on the specific virus being targeted. | Requires appropriate biosafety level facilities. |
Experimental Design and Protocol
A well-structured experimental design is crucial for obtaining reproducible and statistically significant results.
Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for conducting in vivo efficacy studies.
Part 2: Detailed Protocols
The following protocols are representative examples and should be adapted based on the specific compound and research question.
Protocol 2.1: Subcutaneous Xenograft Model for Anti-Cancer Efficacy
Objective: To evaluate the anti-tumor efficacy of an Imidazo[1,2-a]pyrimidine derivative in a subcutaneous human cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Human cancer cell line with known sensitivity to the compound class (e.g., HCT116 colorectal carcinoma).[8]
-
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride or analog.
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose in sterile water).
-
Positive control (a standard-of-care chemotherapy agent for the chosen cell line).
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Imidazo[1,2-a]pyrimidine derivative (low dose)
-
Group 3: Imidazo[1,2-a]pyrimidine derivative (high dose)
-
Group 4: Positive control
-
-
-
Treatment Administration:
-
Administer the compound and controls daily (or as determined by PK studies) via the chosen route (e.g., oral gavage).
-
Monitor body weight and clinical signs of toxicity daily.
-
-
Tumor Measurement and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Protocol 2.2: Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
Objective: To assess the acute anti-inflammatory activity of an Imidazo[1,2-a]pyrimidine derivative.
Materials:
-
Wistar rats or Swiss albino mice.
-
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride or analog.
-
Vehicle (e.g., saline).
-
Positive control (e.g., Indomethacin).
-
1% w/v carrageenan solution in saline.
-
Plethysmometer for paw volume measurement.
Procedure:
-
Animal Dosing:
-
Fast the animals overnight.
-
Administer the vehicle, Imidazo[1,2-a]pyrimidine derivative, or positive control orally 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Paw Volume Measurement:
-
Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Part 3: Data Interpretation and Translational Considerations
Statistical Analysis: All quantitative data should be analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Correlative Studies: To gain mechanistic insights, it is highly recommended to correlate the in vivo efficacy with target engagement and downstream pharmacodynamic (PD) biomarkers in the tumor or relevant tissues.
Signaling Pathway Visualization
Caption: Potential signaling pathways modulated by Imidazo[1,2-a]pyrimidine derivatives.
Translational Relevance: The ultimate goal of preclinical in vivo studies is to provide a rationale for clinical development. Therefore, it is important to consider the translational relevance of the chosen models, doses, and endpoints.
Conclusion
The Imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. The successful in vivo evaluation of new analogs, such as Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, requires a systematic and well-designed experimental approach. By following the principles and protocols outlined in this guide, researchers can effectively assess the safety and efficacy of these compounds and advance the most promising candidates toward clinical investigation.
References
- Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Source URL not available in search results]
- Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Source URL not available in search results]
- Asadi, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. [Source URL not available in search results]
- Sigma-Aldrich. Imidazo[1,2-a]pyrimidine AldrichCPR. [Source URL not available in search results]
- Singh, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [Source URL not available in search results]
- Singh, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Source URL not available in search results]
- Kumar, S., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. [Source URL not available in search results]
-
Cilibrizzi, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]
-
Asadi, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]
- Elite Flow Control UK Limited. Imidazo[1,2-a]pyrimidin-2-ylmethanamine. [Source URL not available in search results]
-
da Silva, F. S., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Uslu, A., & Ozadali, K. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
-
Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]
-
Wang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. [Link]
-
Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Molecular docking of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride with target proteins
Molecular Docking of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride with Target Proteins
Abstract
Imidazo[1,2-a]pyrimidine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride with relevant protein targets. These protocols are designed to be adaptable, providing a robust framework for investigating the binding modes and potential inhibitory activity of this compound class. As a case study, we will explore the docking of this ligand against Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways frequently implicated in cancer.[4]
Introduction: The Scientific Rationale
The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Recent studies have highlighted the potential of derivatives of this class as inhibitors of various protein kinases, making them attractive candidates for cancer therapy.[5][6] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method provides valuable insights into the binding affinity, interaction patterns, and potential biological activity of a small molecule, thereby guiding further experimental studies.
This guide will utilize AutoDock Vina , a widely used and freely available software for molecular docking, known for its accuracy and efficiency.[8][9] The protocols detailed herein will cover every critical step of the in silico experiment, from ligand and protein preparation to the analysis of docking results.
Target Selection and Rationale: Why PI3Kα?
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, survival, and metabolism. The alpha isoform, PI3Kα, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for anticancer drug development.[4] Several crystal structures of PI3Kα in complex with various inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.[10][11][12][13]
For this protocol, we will use the crystal structure of human PI3Kα, for which high-resolution structural data is available.
Experimental Workflow Overview
The molecular docking process can be systematically broken down into several key stages. Understanding the causality behind each step is crucial for obtaining reliable and reproducible results.
Caption: Molecular Docking Workflow.
Detailed Protocols
4.1. Software and Resource Requirements
| Software/Resource | Purpose | Recommended Version/Source |
| AutoDock Tools (ADT) | Ligand and protein preparation, grid setup. | 1.5.7 or later |
| AutoDock Vina | Molecular docking engine. | 1.2.3 or later |
| PyMOL or UCSF Chimera | Visualization of molecules and interactions. | Latest stable release |
| Protein Data Bank (PDB) | Source for protein crystal structures. | [Link] |
4.2. Protocol 1: Ligand Preparation
The goal of ligand preparation is to generate a 3D structure of the ligand with correct atom types, charges, and rotatable bonds, in a format suitable for the docking software (PDBQT).
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
Draw the 2D structure of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and save it in a common format like SDF or MOL2.
-
-
Prepare Ligand in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select your ligand file.[14]
-
ADT will automatically add hydrogens and compute Gasteiger charges.[14]
-
Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.[14]
-
Save the prepared ligand in PDBQT format: Ligand -> Output -> Save as PDBQT.[15]
-
Caption: Ligand Preparation Workflow.
4.3. Protocol 2: Protein Preparation
Protein preparation involves cleaning the PDB file, adding missing atoms, and assigning charges to create a receptor file ready for docking.[16]
Step-by-Step Methodology:
-
Download Protein Structure:
-
Prepare Protein in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open the downloaded PDB file.[9]
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar only.[15]
-
Compute Gasteiger charges: Edit -> Charges -> Compute Gasteiger.[14]
-
Save the prepared protein in PDBQT format: Grid -> Macromolecule -> Choose, then select the protein and save.[15]
-
4.4. Protocol 3: Grid Generation
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.[17][18]
Step-by-Step Methodology:
-
Define the Binding Site:
-
In ADT, with the prepared protein loaded, go to Grid -> Grid Box.[19]
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of PI3Kα. If a co-crystallized ligand was present, centering the box on its location is a good starting point.[20]
-
Note down the grid center coordinates (x, y, z) and dimensions (size_x, size_y, size_z).[9]
-
-
Generate Grid Parameter File:
-
This information will be used to create a configuration file for AutoDock Vina.
-
4.5. Protocol 4: Molecular Docking with AutoDock Vina
This protocol executes the docking simulation.
Step-by-Step Methodology:
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the values with your specific file names and grid parameters:[9]
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command:[9] vina --config conf.txt --log log.txt
-
Analysis and Interpretation of Results
The output of AutoDock Vina is a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).[21]
5.1. Quantitative Analysis
The primary quantitative metric is the binding affinity. A more negative value indicates a stronger predicted binding.[21]
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.254 |
| 3 | -7.9 | 2.133 |
| ... | ... | ... |
Note: The Root Mean Square Deviation (RMSD) indicates the difference in the ligand's atomic coordinates between different poses. Lower RMSD values between a cluster of poses suggest a more stable and likely binding mode.[7]
5.2. Qualitative Analysis: Visualizing Interactions
Visual inspection of the top-ranked poses is crucial to understand the nature of the ligand-protein interactions.[22]
-
Load the complex: Open your visualization software (PyMOL or Chimera) and load the prepared protein PDBQT file and the docking results PDBQT file.
-
Analyze interactions: Identify key interactions such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-stacking and cation-pi interactions: Often observed with aromatic moieties.
-
Tools like PDBsum can be used to generate 2D diagrams of these interactions for clearer representation.[23][24][25]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 18. ks.uiuc.edu [ks.uiuc.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. researchgate.net [researchgate.net]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. bio.tools [bio.tools]
- 24. PDBsum1 : A standalone program for generating PDBsum analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PDBsum1 home page [ebi.ac.uk]
Application Note: A Practical Guide to the ADMET Profiling of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride Derivatives
Introduction: The Imperative for Early ADMET Assessment
Imidazo[1,2-a]pyrimidines represent a class of nitrogen-containing heterocyclic scaffolds of significant interest in medicinal chemistry.[1] This core structure is featured in molecules exhibiting a wide array of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] As novel derivatives, such as those of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, are synthesized, a critical early evaluation of their drug-like properties is paramount to avoid late-stage attrition.
The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic or toxicity profiles.[2] Therefore, a robust and early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is not merely a regulatory requirement but a foundational component of efficient drug discovery.[2][3][4][5] This guide provides a comprehensive framework and detailed protocols for the systematic ADMET profiling of this promising chemical series, enabling researchers to make data-driven decisions and prioritize candidates with the highest probability of clinical success.[6]
We will progress from high-throughput in silico predictions that guide initial library design to a suite of tiered in vitro assays that provide essential, actionable data on a compound's potential behavior in vivo.
Section 1: The First Pass - In Silico ADMET Prediction
Before committing to costly and time-consuming wet lab experiments, computational tools offer a rapid, cost-effective method to flag potential liabilities and prioritize compounds for synthesis and testing.[7][8][9] These tools use quantitative structure-activity relationship (QSAR) models built from large datasets to predict a range of ADMET properties.[7][8]
Principle: By analyzing the chemical structure of a derivative, algorithms can estimate properties like solubility, lipophilicity (LogP), permeability, plasma protein binding, and potential for inhibiting key metabolic enzymes or ion channels.
Recommended Open-Access Tools:
-
ADMET-AI: A fast and accurate web-based platform for predicting a wide range of ADMET properties using machine learning models.[10]
-
SwissADME: A popular web tool for computing physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Predicts various ADMET properties, including toxicity endpoints like hepatotoxicity and skin sensitization.
Workflow:
-
Generate SMILES (Simplified Molecular Input Line Entry System) strings for the Imidazo[1,2-a]pyrimidin-2-ylmethanamine derivative library.
-
Input the SMILES strings into one or more of the recommended platforms.[10] It is advisable to use multiple tools to compare predictions, as the underlying algorithms and training datasets can vary.[7]
-
Analyze the output data, paying close attention to compounds flagged for poor oral bioavailability (low permeability, low solubility), potential metabolic instability, or predicted toxicity.
Data Interpretation: Use these predictions to rank-order your synthesized compounds. For example, a compound predicted to have high permeability, good solubility, and low potential for CYP450 or hERG inhibition would be a high-priority candidate for in vitro testing.
Section 2: Experimental Workflows for ADME Profiling
Following computational screening, in vitro assays provide the first empirical data on a compound's behavior. These assays are crucial for validating in silico predictions and building a robust profile for lead optimization.[4][5]
ADMET Profiling Workflow Diagram
Caption: Tiered approach to ADMET profiling.
Absorption: Predicting Oral Bioavailability
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle of the Assay: The PAMPA assay models passive diffusion, a key mechanism for drug absorption through the gastrointestinal tract.[11][12] It measures the permeation of a compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[11][12][13] This high-throughput, cell-free assay is an excellent first screen for membrane permeability.[11][14]
Protocol: PAMPA
-
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen™-IP, PVDF membrane, 0.45 µm).
-
Lecithin solution (e.g., 10% w/v in dodecane).[13]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and control compounds (high permeability, e.g., Propranolol; low permeability, e.g., Atenolol).
-
-
Step-by-Step Procedure:
-
Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.[13]
-
Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Donor Plate Preparation: Prepare test and control compounds in PBS at a final concentration of 100-200 µM. Add 150 µL of each compound solution to the coated donor plate wells.
-
Assembly & Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor well.
-
Incubate the assembled plate at room temperature for 4-5 hours with gentle shaking.[11]
-
Quantification: After incubation, carefully remove the donor plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = [VA / (Area × Time)] × [1 / (CD(t) - CA(t))] × CA(t) Compounds are typically classified as low permeability (Pe < 1.5 x 10-6 cm/s) or high permeability (Pe > 1.5 x 10-6 cm/s).[11]
B. Caco-2 Permeability Assay
Principle of the Assay: For compounds showing moderate to high permeability in PAMPA, the Caco-2 assay provides a more biologically relevant model.[6][15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein).[16][17][18] This assay can therefore measure both passive diffusion and active transport.[6]
Protocol: Caco-2 Permeability
-
Materials:
-
Caco-2 cells (ATCC).
-
Transwell® insert plates (e.g., 24-well format).
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin).
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Lucifer yellow for monolayer integrity testing.
-
-
Step-by-Step Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Values >200 Ω·cm² are typically considered acceptable.[19] Also, perform a Lucifer yellow leakage test to confirm tight junction integrity.
-
Bidirectional Transport Study:
-
A-to-B (Apical to Basolateral): Add the test compound (typically 10 µM) in transport buffer to the apical (upper) chamber.[17] Add fresh transport buffer to the basolateral (lower) chamber.
-
B-to-A (Basolateral to Apical): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking.[19] Take samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).[17]
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).
-
An ER > 2 suggests the compound is a substrate for an active efflux transporter.[16]
-
Metabolism: Assessing Stability and Drug-Drug Interaction Potential
A. Liver Microsomal Stability Assay
Principle of the Assay: This assay determines the metabolic stability of a compound when exposed to Phase I drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[20][21] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.[22][23]
Protocol: Liver Microsomal Stability
-
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP activity).
-
Phosphate buffer (pH 7.4).
-
Control compounds (high clearance, e.g., Verapamil; low clearance, e.g., Warfarin).
-
Acetonitrile with an internal standard for reaction termination and analysis.
-
-
Step-by-Step Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-incubation: Add the test compound (typically 1 µM) to the microsome mixture and pre-incubate at 37°C for 5 minutes.[24]
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.[21][22]
-
Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[22][24]
-
Reaction Termination: Each aliquot is immediately added to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[21][22]
-
Sample Processing: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[22]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Half-life (t1/2) = 0.693 / k.
-
Intrinsic Clearance (CLint) (µL/min/mg protein) = (0.693 / t1/2) × (1 / protein concentration).
-
Experimental Workflow for Microsomal Stability
Caption: Workflow for the liver microsomal stability assay.
B. Cytochrome P450 (CYP) Inhibition Assay
Principle of the Assay: This assay evaluates the potential of a compound to cause drug-drug interactions (DDIs) by inhibiting the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[25][26] A fluorogenic probe substrate, specific for a particular CYP isoform, is incubated with CYP enzymes.[25][27] The enzyme metabolizes the probe into a fluorescent product. An inhibitor will compete with the probe, leading to a decrease in the fluorescent signal.[25]
Protocol: Fluorogenic CYP Inhibition
-
Materials:
-
Recombinant human CYP isoenzymes (e.g., from baculovirus-infected insect cells).
-
Isoform-specific fluorogenic substrates (e.g., BFC for CYP3A4).[27]
-
NADPH regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
Test compound and known isoform-specific inhibitors (e.g., Ketoconazole for CYP3A4).[27]
-
96- or 384-well black plates.
-
-
Step-by-Step Procedure:
-
Preparation: Add buffer, recombinant CYP enzyme, and the test compound (at various concentrations) or a known inhibitor to the wells of the microplate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[27]
-
Reaction Initiation: Add a mixture of the fluorogenic substrate and the NADPH regenerating system to all wells to start the reaction.[27]
-
Fluorescence Reading: Incubate at 37°C for a set time (e.g., 20-30 minutes).[27] Stop the reaction (e.g., with acetonitrile) and read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
-
Section 3: Early Toxicity and Safety Assessment
Identifying potential toxicity liabilities early is crucial. These assays flag compounds that may cause adverse effects, saving significant resources down the line.
General Cytotoxicity: HepG2 Assay
Principle of the Assay: The human hepatoma cell line HepG2 is a widely used model for assessing in vitro hepatotoxicity.[28][29] While they have lower metabolic activity than primary hepatocytes, they provide a reproducible and scalable system to identify compounds that cause general cell death.[29] Cell viability is typically measured via ATP content (e.g., CellTiter-Glo®) or by staining (e.g., Sulforhodamine B).[30][31]
Protocol: HepG2 Cytotoxicity (CellTiter-Glo®)
-
Materials:
-
HepG2 cells (ATCC).
-
Culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS).
-
96-well clear-bottom white plates.
-
Test compound and positive control (e.g., Doxorubicin).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[30]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the cells. Include vehicle-only (e.g., 0.1% DMSO) and positive controls.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a CO₂ incubator.[30][31]
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Shake the plate for 2 minutes to induce cell lysis, then let it stand for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot percent viability versus the logarithm of the test compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Cardiotoxicity: hERG Safety Assay
Principle of the Assay: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[32] Early assessment of hERG inhibition is a regulatory requirement and critical for safety.[33] Automated patch-clamp electrophysiology is the gold standard, measuring the direct effect of a compound on the hERG channel current in a cell line stably expressing the channel (e.g., HEK293).[32]
Protocol: Automated Patch-Clamp hERG Assay
-
Materials:
-
Step-by-Step Procedure:
-
Cell Preparation: Harvest the hERG-HEK293 cells and prepare a single-cell suspension.
-
System Setup: Load cells and solutions onto the automated patch-clamp instrument.
-
Seal and Whole-Cell Formation: The system automatically achieves a high-resistance seal between the cell and the measurement aperture and establishes a whole-cell configuration.[34]
-
Baseline Recording: Record the baseline hERG current using a specific voltage pulse protocol.[32]
-
Compound Application: Apply a vehicle control for a few minutes, followed by sequential additions of increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[32]
-
Current Measurement: The hERG tail current is measured continuously throughout the experiment.[32]
-
-
Data Analysis:
-
Measure the percentage inhibition of the hERG current at each compound concentration compared to the baseline.
-
Plot the percent inhibition versus concentration to determine the IC50 value. Compounds with an IC50 < 10 µM are often flagged for potential cardiotoxicity risk.
-
Section 4: Data Integration and Candidate Selection
No single parameter determines the viability of a drug candidate. A successful compound possesses a balanced ADMET profile. The data from the described assays should be compiled and visualized to facilitate direct comparison between derivatives.
Example Data Summary Table:
| Compound ID | PAMPA Pₑ (10⁻⁶ cm/s) | Caco-2 ER | HLM t₁/₂ (min) | CYP3A4 IC₅₀ (µM) | HepG2 CC₅₀ (µM) | hERG IC₅₀ (µM) |
| IMP-001 | 12.5 | 1.2 | > 60 | > 50 | > 100 | > 30 |
| IMP-002 | 0.8 | N/A | 15 | 45 | 85 | > 30 |
| IMP-003 | 15.2 | 4.5 | 40 | 8.5 | 95 | 12 |
| IMP-004 | 9.8 | 1.5 | 5 | > 50 | 15 | > 30 |
Interpretation and Decision Making:
-
IMP-001 (Ideal Candidate): Exhibits high permeability, is not an efflux substrate, is highly stable in liver microsomes, and shows no significant inhibition of CYP3A4 or the hERG channel, nor any cytotoxicity. This compound would be a prime candidate to advance.
-
IMP-002 (Permeability Issue): Shows poor passive permeability. This compound would likely have poor oral absorption and should be deprioritized or structurally modified to improve this property.
-
IMP-003 (DDI and hERG Risk): While permeable, this compound is an efflux substrate (ER > 2) and shows potent inhibition of a major metabolic enzyme (CYP3A4) and the hERG channel. It carries a high risk for drug-drug interactions and cardiotoxicity.
-
IMP-004 (Metabolic Instability & Toxicity): This compound is rapidly cleared by liver microsomes (low t₁/₂) and shows signs of cytotoxicity at moderate concentrations. It would likely have a short half-life in vivo and a narrow therapeutic window.
By systematically applying this integrated workflow of in silico and in vitro ADMET profiling, research teams can efficiently identify and optimize Imidazo[1,2-a]pyrimidin-2-ylmethanamine derivatives, focusing resources on compounds with the most promising drug-like properties and highest chance of success in preclinical and clinical development.[2][35]
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]
-
Bargues, V., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
-
Preclinical Regulatory Requirements. Social Science Research Institute, Duke University. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
Cali, J. J., et al. (2006). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology. Available at: [Link]
-
Swanson, K. (2023). ADMET-AI. A machine learning ADMET platform for evaluation of large-scale chemical libraries. Available at: [Link]
-
In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LifeNet Health LifeSciences. Available at: [Link]
-
Best Practice hERG Assay. Mediford Corporation. Available at: [Link]
-
Wickramasinghe, N., et al. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]
-
Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Available at: [Link]
-
PAMPA Permeability Assay Protocol. Technology Networks. Available at: [Link]
-
Rationale Metabolite profiling is an integral part of the drug development process. ResearchGate. Available at: [Link]
-
Gaur, P., & Singh, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]
-
Caco-2 Permeability Assay. Evotec. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]
-
hERG Safety Assay. Creative Bioarray. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
Caco2 assay protocol. Available at: [Link]
-
Wan, H. (2013). What ADME tests should be conducted for preclinical studies? ADMET & DMPK. Available at: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. ACS Publications. Available at: [Link]
-
CYP Inhibition Assays. Eurofins Discovery. Available at: [Link]
-
In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link]
-
In Vitro screening. IQVIA Laboratories. Available at: [Link]
-
Herg Assay Services. Reaction Biology. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
-
What ADME tests should be conducted for preclinical studies? ResearchGate. Available at: [Link]
-
ADMET predictions. VLS3D.COM. Available at: [Link]
-
HepG2 Cytotoxicity, 72 hour. reframeDB. Available at: [Link]
-
Fluorescent probe based CYP inhibition assay. ResearchGate. Available at: [Link]
-
Metabolic Stability Assays. Merck Millipore. Available at: [Link]
-
Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? ResearchGate. Available at: [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]
-
Development of an imidazopyridine derivative. PubMed. Available at: [Link]
-
ADMET Prediction Software. Sygnature Discovery. Available at: [Link]
-
FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Available at: [Link]
-
Al-Icha, A., & Bou-Assaf, T. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. Available at: [Link]
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
ADMET profiling and molecular docking of potential antimicrobial peptides. Frontiers. Available at: [Link]
-
ADME Microsomal Stability Assay. BioDuro. Available at: [Link]
-
Cytochrome P450 Inhibition Assay. Creative Bioarray. Available at: [Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines. MDPI. Available at: [Link]
Sources
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. ADMET-AI [admet.ai.greenstonebio.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. enamine.net [enamine.net]
- 18. researchgate.net [researchgate.net]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 31. reframeDB [reframedb.org]
- 32. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 33. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 35. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
Synthesis Overview
The synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride typically proceeds in two key stages:
-
Formation of the Imidazo[1,2-a]pyrimidine core: This is often achieved via a condensation reaction, such as the Chichibabin reaction, between a 2-aminopyrimidine and an α-halocarbonyl compound to form the heterocyclic scaffold.
-
Reductive Amination: The introduction of the aminomethyl group at the 2-position is commonly accomplished through reductive amination of a suitable precursor, such as Imidazo[1,2-a]pyrimidine-2-carbaldehyde.
-
Salt Formation: The final step involves the conversion of the free amine to its dihydrochloride salt to improve stability and solubility.
This guide will troubleshoot issues that may arise in each of these critical stages.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Issues with the Imidazo[1,2-a]pyrimidine Core Synthesis
Question 1: My initial condensation reaction to form the Imidazo[1,2-a]pyrimidine ring is giving a very low yield. What are the likely causes?
Answer: Low yields in the formation of the Imidazo[1,2-a]pyrimidine core, often via a Chichibabin-type reaction, can stem from several factors.[1] The reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyrimidine on an α-halocarbonyl compound, followed by intramolecular cyclization and dehydration.
-
Purity of Starting Materials: Ensure your 2-aminopyrimidine and α-halocarbonyl starting materials are pure. Impurities can lead to unwanted side reactions, consuming your reagents and complicating purification.
-
Reaction Conditions: The choice of solvent and base is crucial. While polar aprotic solvents like DMF or acetonitrile can be effective, they may sometimes lead to complex mixtures.[1] Consider exploring less polar solvents like toluene or dioxane, which may require higher temperatures and longer reaction times but can offer cleaner reaction profiles.
-
Base Strength and Stoichiometry: A base is typically used to neutralize the hydrogen halide formed during the reaction. The strength and amount of base (e.g., NaHCO₃, K₂CO₃) should be optimized. Insufficient base can lead to acidic conditions that may be detrimental to the product, while an excessively strong base could promote side reactions.
-
Side Reactions: The Chichibabin reaction can be prone to side reactions, such as the formation of isomeric products or polymerization of the α-halocarbonyl compound, especially under harsh conditions.[2][3]
Troubleshooting Workflow for Low-Yield Condensation
Caption: Workflow for troubleshooting low yields in the initial condensation step.
Part 2: Challenges in the Reductive Amination Step
Question 2: I'm performing a reductive amination on Imidazo[1,2-a]pyrimidine-2-carbaldehyde, but I'm observing poor conversion to the desired amine. What should I investigate?
Answer: Reductive amination is a powerful tool, but its success hinges on the delicate balance between imine formation and reduction. Poor conversion can often be traced back to issues with imine formation, the choice of reducing agent, or reaction conditions.
-
Imine Formation: The formation of the imine intermediate is the first and often rate-limiting step. This step is typically acid-catalyzed.[4]
-
Catalytic Acid: A small amount of a weak acid, such as acetic acid, is often necessary to protonate the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, too much acid can protonate the amine starting material, rendering it non-nucleophilic.
-
Water Removal: The formation of the imine releases a molecule of water. In some cases, the presence of water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, like magnesium sulfate or molecular sieves, can drive the reaction forward.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is preferred.
-
Sodium borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting aldehyde, leading to the formation of the corresponding alcohol as a byproduct.[4]
-
Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (STAB): These are milder reducing agents that are often more selective for the imine over the aldehyde, especially at slightly acidic pH.
-
-
Reaction pH: The pH of the reaction medium is crucial. A slightly acidic pH (around 5-6) is often optimal for both imine formation and selective reduction by agents like NaBH₃CN.
| Parameter | Potential Issue | Recommended Action |
| Catalytic Acid | Insufficient or excessive acid | Add a catalytic amount of acetic acid (e.g., 0.1 eq). Monitor imine formation by TLC or LC-MS. |
| Water | Equilibrium favors starting materials | Add a dehydrating agent like MgSO₄ or molecular sieves. |
| Reducing Agent | Aldehyde reduction by NaBH₄ | Switch to a milder reducing agent like NaBH₃CN or STAB. |
| pH | Suboptimal for imine formation/reduction | Buffer the reaction mixture to a pH of 5-6. |
Question 3: My reductive amination is producing a significant amount of the alcohol byproduct from the reduction of the starting aldehyde. How can I minimize this?
Answer: The formation of the alcohol byproduct is a classic sign that your reducing agent is too reactive or that the conditions favor aldehyde reduction over imine formation.
-
Two-Step Procedure: A robust way to avoid aldehyde reduction is to perform the reaction in two distinct steps. First, allow the imine to form completely by stirring the aldehyde and amine together, with a catalytic amount of acid and a dehydrating agent. Monitor the reaction by TLC or NMR until the aldehyde is consumed. Then, add the reducing agent.
-
Milder Reducing Agents: As mentioned previously, switching from NaBH₄ to NaBH₃CN or STAB is a standard strategy to minimize aldehyde reduction. These reagents are less reactive towards carbonyls at neutral or slightly acidic pH.
Experimental Protocol: Two-Step Reductive Amination
-
To a solution of Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the amine source (e.g., ammonia or an ammonium salt, 1.1-1.5 eq).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) and a dehydrating agent such as anhydrous magnesium sulfate.
-
Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS until the starting aldehyde is consumed.
-
Once imine formation is complete, add the reducing agent (e.g., NaBH₄, portion-wise at 0°C, or NaBH₃CN).
-
Continue stirring until the imine is fully reduced.
-
Work up the reaction by quenching with water, followed by extraction with an organic solvent.
Part 3: Purification and Salt Formation
Question 4: I'm struggling to purify the final amine product. What are some effective purification strategies?
Answer: The basic nature of the amine product can sometimes complicate purification by standard silica gel chromatography.
-
Acid-Base Extraction: An effective initial purification step is an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) to regenerate the free amine, which can then be extracted back into an organic solvent.[5]
-
Chromatography on Treated Silica: If chromatography is necessary, consider using silica gel that has been treated with a base, such as triethylamine, to prevent streaking of the basic amine product. A common mobile phase for such purifications is a mixture of dichloromethane and methanol, with a small percentage of triethylamine.
Question 5: The final step of forming the dihydrochloride salt is giving me an oily product instead of a crystalline solid. How can I induce crystallization?
Answer: The formation of an oil during salt formation is a common issue and is often related to the solvent system, impurities, or the presence of residual water.
-
Anhydrous Conditions: Ensure that your free amine and the solvent used for salt formation are anhydrous. Water can interfere with crystallization.
-
Solvent Choice: The choice of solvent is critical. A common method is to dissolve the free amine in a solvent in which the amine is soluble but the hydrochloride salt is not. Examples include diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether. Adding a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) will then precipitate the salt.
-
Trituration: If an oil forms, it can sometimes be induced to crystallize by trituration. This involves repeatedly scratching the inside of the flask with a glass rod and adding a small amount of a non-polar solvent in which the oil is insoluble (e.g., hexanes or pentane).
-
Seed Crystals: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to the oil can initiate crystallization.
Purification of Amine Hydrochloride Salts
Caption: Decision tree for the purification and salt formation of the final product.
References
- Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel', I. A., & Kovalenko, S. N. (2005). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 41(5), 635–645.
- Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2015). An eco-friendly multicomponent cascade reaction for the synthesis of N-fused imidazoles. Organic & Biomolecular Chemistry, 13(21), 5896–5900.
- Mohan, D. C., Rao, S. N., & Adimurthy, S. (2013). Silver-Catalyzed Intramolecular Aminooxygenation of N-Allyl-N'-(hetero)aryl Ureas: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes. The Journal of Organic Chemistry, 78(3), 1266–1272.
- Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines via a One-Pot Reaction of 2-Aminopyridines with Nitroolefins. The Journal of Organic Chemistry, 77(4), 2024–2028.
- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Ketones. The Journal of Organic Chemistry, 78(24), 12494–12504.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2019). Imidazo [1, 2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers in Chemistry, 7, 729.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2017). Synthesis and antibacterial activity of some imidazo [1, 2-α] pyrimidine derivatives. Journal of the Chinese Chemical Society, 64(1), 51-58.
- Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386.
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Reddit. (2021). Question about reductive amination reaction procedure. Retrieved from [Link]
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Chichibabin reaction. Retrieved from [Link]
-
Slideshare. (2018). Chichibabin Reaction. Retrieved from [Link] K/chichibabin-reaction-96956298
-
ResearchGate. (2018). Advances in the Study of the Chichibabin Reaction. Retrieved from [Link]
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
- Yılmaz, F., Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1056-1070.
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Google Patents. (1967). US3337630A - Process for the purification of amines.
-
PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
Sources
Optimizing reaction conditions for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride analogs
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Analogs
Welcome to the technical support center for the synthesis and optimization of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride analogs. This guide is designed for researchers, medicinal chemists, and process development professionals. Imidazo[1,2-a]pyrimidines are privileged heterocyclic scaffolds due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, optimizing their synthesis can present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles.
General Synthetic Strategy Overview
The construction of Imidazo[1,2-a]pyrimidin-2-ylmethanamine analogs is typically a multi-step process. The core scaffold is first assembled, followed by functionalization at the C2-position, which is then elaborated into the desired methanamine side chain. The final step involves the formation of a dihydrochloride salt to improve solubility and handling.
Sources
Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Welcome to the technical support guide for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (CAS 1187928-99-9). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in biochemical and cell-based assays. Our goal is to equip you with the foundational knowledge and procedural expertise to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride and why is its solubility a concern?
A1: Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a heterocyclic amine, a class of compounds frequently investigated in drug discovery.[1][2] The "dihydrochloride" designation indicates it is supplied as a salt of the parent molecule with two equivalents of hydrochloric acid. This salt form is common for amine-containing drugs as it typically enhances stability and aqueous solubility compared to the "free base" form.[3][4]
The primary solubility challenge arises from its pH-dependent nature. As a dihydrochloride salt, it is acidic and generally soluble in acidic aqueous solutions. However, most biological assays are conducted in buffers at or near physiological pH (typically 7.2-7.4). When a concentrated, often acidic, stock solution of the compound is diluted into a neutral pH buffer, the local pH environment changes dramatically. This can neutralize the amine groups, converting the highly soluble salt form back into the less soluble free base, causing it to precipitate out of solution.[5][6] This precipitation leads to inaccurate compound concentrations, assay variability, and potential false-negative results.[7][8]
Q2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A2: This is a classic case of "solvent shock" combined with a pH shift. Your compound is likely well-dissolved in the 100% DMSO stock, but upon rapid dilution into an aqueous buffer (e.g., PBS), two things happen: the solvent polarity changes drastically, and the buffer's pH may not be low enough to keep the amine protonated and in its soluble salt form.
Troubleshooting Steps:
-
Modify the Dilution Protocol: Instead of adding the DMSO stock directly to the final buffer volume, try a serial dilution or add the stock dropwise while vortexing the buffer. This avoids creating localized high concentrations that exceed the solubility limit.[8]
-
Lower the Stock Concentration: A 10 mM stock in DMSO is standard, but if precipitation is persistent, consider preparing a lower concentration stock (e.g., 1-2 mM). This requires adding a larger volume to your assay, so ensure the final DMSO concentration remains within an acceptable limit (typically ≤0.5% for most cell-based assays).[9][10]
-
Acidify the Assay Buffer: If your assay can tolerate a slightly lower pH, preparing your assay buffer at pH 6.0-6.5 can significantly improve the solubility of the hydrochloride salt by keeping the amine groups protonated.[11] Always validate that this pH change does not affect your target protein's activity or cell viability.
-
Pre-warm the Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the compound stock. Temperature can influence solubility, though the effect varies between compounds.[9]
Q3: Which buffer system is best for this compound: PBS or HEPES?
A3: The choice of buffer can be critical. While Phosphate-Buffered Saline (PBS) is common, it has drawbacks for compounds like this. Phosphate ions can sometimes interact with positively charged basic compounds.[12] More importantly, the buffering capacity of PBS is weaker at physiological pH compared to other systems, and freezing PBS can cause significant pH shifts.[13]
HEPES is often a superior choice for several reasons:
-
pKa: HEPES has a pKa of ~7.5, providing strong buffering capacity in the crucial pH 7.2-7.6 range.[14][15]
-
Inertness: It has low potential for interacting with metal ions or the compound itself.[15]
-
Stability: HEPES maintains a more stable pH across temperature changes compared to Tris or PBS.[16]
For Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, using a HEPES-based buffer (20-25 mM, pH 7.4) is recommended as a starting point. If solubility remains an issue, you can try adjusting the pH of the HEPES buffer downwards (e.g., to pH 6.8), provided your assay system is tolerant to this change.
Q4: I've tried adjusting my dilution and buffer, but I still see slight turbidity. What are more advanced solubilization techniques I can try?
A4: If basic troubleshooting fails, several excipients or co-solvents can be employed to enhance solubility. These should be approached with caution and validated for compatibility with your specific assay.
-
Co-solvents: Adding a small percentage of an organic solvent like ethanol, propylene glycol, or PEG 400 to the final assay buffer can increase the solubility of hydrophobic compounds.[17][18] Start with very low concentrations (e.g., 1-2%) and confirm the solvent itself does not impact the assay.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[19] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in vitro.[22] You can prepare a solution of HP-β-CD in your assay buffer and then add the compound stock to this mixture.
Solubility Enhancement Additives Comparison
| Additive | Starting Concentration | Mechanism of Action | Potential Issues |
| Ethanol | 1-5% (v/v) | Increases solvent polarity match | Can affect enzyme activity or cell viability |
| PEG 400 | 1-10% (v/v) | Increases solvent polarity match | Can be viscous; potential for assay interference |
| HP-β-CD | 1-10 mM | Forms water-soluble inclusion complexes[20] | Can sometimes extract cholesterol from cell membranes; may interfere with compound-target binding |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing an accurate and stable stock solution.
Materials:
-
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Class A volumetric flask or appropriate microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Tare the Balance: Place a sterile weighing vessel (e.g., microfuge tube) on the calibrated analytical balance and tare it.
-
Weigh Compound: Carefully weigh a precise amount of the compound (e.g., 5 mg). Record the exact weight. It is more important to know the exact weight than to hit a target weight perfectly.[23]
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Molecular Weight of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride: ~220.10 g/mol (check supplier information)[24]
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Example for 5 mg: Volume (L) = (0.005 g / 220.10 g/mol ) / 0.010 mol/L = 0.00227 L = 2.27 mL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vessel containing the compound.
-
Ensure Complete Solubilization: Vortex vigorously for 1-2 minutes. If any particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is completely clear.[8]
-
Storage: Aliquot the stock solution into small-volume, amber glass vials or low-binding polypropylene tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C. Note that repeated freeze-thaw cycles can lead to compound precipitation even in DMSO.[7][25]
Workflow for Troubleshooting Compound Precipitation in an Assay Plate
This workflow provides a logical decision-making process for addressing solubility issues during the preparation of working solutions.
// Node Definitions Start [label="Start: Precipitation observed\nin assay plate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDMSO [label="Is final DMSO\nconcentration > 0.5%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceDMSO [label="Action: Reduce stock conc.\n and/or final compound conc.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBuffer [label="Is buffer PBS?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SwitchToHEPES [label="Action: Switch to\nHEPES-based buffer (pH 7.4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckpH [label="Is precipitation still present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LowerpH [label="Action: Lower buffer pH\nto 6.5-6.8 (validate assay compatibility)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAdvanced [label="Is precipitation still present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseExcipient [label="Action: Add solubilizing agent\n(e.g., HP-β-CD) to buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Success: Compound is soluble.\nProceed with assay.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Consult further:\nCompound may have intrinsic\nsolubility limits under assay conditions.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> CheckDMSO; CheckDMSO -> ReduceDMSO [label="Yes"]; CheckDMSO -> CheckBuffer [label="No"]; ReduceDMSO -> CheckBuffer; CheckBuffer -> SwitchToHEPES [label="Yes"]; CheckBuffer -> CheckpH [label="No"]; SwitchToHEPES -> CheckpH; CheckpH -> LowerpH [label="Yes"]; CheckpH -> Success [label="No"]; LowerpH -> CheckAdvanced; CheckAdvanced -> UseExcipient [label="Yes"]; CheckAdvanced -> Success [label="No"]; UseExcipient -> Failure [label="Still precipitates"]; UseExcipient -> Success [label="Soluble"]; } .enddot Caption: Troubleshooting Decision Tree for Solubility Issues.
References
-
Serajuddin, A. T. (2007). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Available at: [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available at: [Link]
-
Mittal, A., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(1), 195-204. Available at: [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar. Available at: [Link]
-
Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1987. Available at: [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
ResearchGate. (2013). How does one decide on buffer choice for protein solubility?. ResearchGate. Available at: [Link]
-
Borbás, E., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-264. Available at: [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR. Available at: [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(9), 1302–1308. Available at: [Link]
-
ResearchGate. (n.d.). An in vitro method for preliminarily screening competing agents to enhance drug permeation in cyclodextrin inclusion complexes. ResearchGate. Available at: [Link]
-
Hopax Fine Chemicals. (2021). HEPES VS PBS (phosphate buffered saline). Hopax Fine Chemicals Blog. Available at: [Link]
-
Childs, S. L., et al. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 127(38), 13335-13342. Available at: [Link]
-
MDPI. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating. Available at: [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. Available at: [Link]
-
NIH Chemical Genomics Center. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. UW-Madison. Available at: [Link]
-
Semantic Scholar. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Semantic Scholar. Available at: [Link]
-
Hopax Fine Chemicals. (n.d.). HEPES Buffer vs. Other Buffers: Making the Right Choice for Your Application. Hopax Fine Chemicals. Available at: [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine. PubChem. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
-
University of California, Davis. (n.d.). CHAPTER 7 AMINES. UC Davis Chem LibreTexts. Available at: [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI. Available at: [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Available at: [Link]
- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound. Google Patents.
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(6), 1235-1264. Available at: [Link]
-
Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]
-
NIH. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
Sources
- 1. 1187928-99-9|Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oit.edu [oit.edu]
- 4. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 14. What is the difference between PBS and HEPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. gpsrjournal.com [gpsrjournal.com]
- 22. mdpi.com [mdpi.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. CAS 452967-56-5 | Imidazo[1,2-a]pyridin-2-yl-methylamine dihydrochloride - Synblock [synblock.com]
- 25. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.kr]
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride stability problems in solution
A Guide to Understanding and Troubleshooting Solution Stability
Welcome to the technical support center for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. This guide is designed for researchers, chemists, and formulation scientists who are utilizing this compound and may encounter challenges related to its stability in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to effectively diagnose and solve stability issues in your experiments.
The Imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3][4] However, the combination of this fused heterocyclic system with a primary aminomethyl group, supplied as a dihydrochloride salt, presents specific stability considerations that must be carefully managed for reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Q1: What are the primary factors that can cause this compound to degrade in solution? The instability of this molecule is typically governed by three main factors: pH, light, and the solvent system used.[5][6] The imidazo[1,2-a]pyrimidine ring system can be susceptible to hydrolysis, particularly at pH extremes. The primary amine can undergo oxidation, and the entire molecule may be sensitive to photodegradation.[7][8]
Q2: Why is the compound provided as a dihydrochloride salt? The dihydrochloride salt form serves two primary purposes. First, it significantly enhances aqueous solubility compared to the free base form.[9] Amine salts are generally more water-soluble than their neutral counterparts.[8][9] Second, the salt form can offer greater thermal stability and a longer shelf-life as a solid.[9] However, this salt form dictates the initial acidic pH when dissolved in unbuffered water, which is a critical starting point for stability investigations.
Q3: What is a safe starting point for preparing a stock solution? For initial experiments, dissolving the compound in anhydrous, high-purity dimethyl sulfoxide (DMSO) for a concentrated stock is often the most stable option. For aqueous studies, preparing solutions fresh daily in an appropriate, pre-determined buffer system is highly recommended. Avoid long-term storage in aqueous media until a full stability profile has been established.
Q4: My solution turned yellow/brown upon storage. What is happening? Discoloration is a common indicator of degradation. This is often due to atmospheric oxidation or photodegradation, leading to the formation of colored impurities.[8] This observation should prompt an immediate investigation into the storage conditions (light exposure, headspace oxygen) and potential chemical incompatibilities.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic, cause-and-effect approach to diagnosing and resolving specific stability problems.
Problem 1: Rapid Loss of Purity or Appearance of New Peaks in Aqueous Solution
You've prepared an aqueous solution of your compound, and subsequent analysis by HPLC or LC-MS shows a significant decrease in the parent peak area and the emergence of one or more new peaks, even after a short time at room temperature.
The most probable cause is pH-dependent hydrolysis or degradation. The dihydrochloride salt will create an acidic environment upon dissolution in water. This low pH may not be optimal for the stability of the imidazopyrimidine ring. Conversely, neutralizing the solution without proper buffering can create transient high-pH regions, also potentially causing degradation.
Diagram: Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for diagnosing the root cause of compound instability in solution.
This experiment systematically evaluates the compound's stability across a range of pH values to identify an optimal formulation buffer.[5]
Detailed Experimental Protocol:
-
Buffer Preparation: Prepare a set of common, well-characterized buffers (e.g., citrate for pH 2-4, phosphate for pH 6-8, borate for pH 9-10) at a concentration of ~50 mM.
-
Stock Solution: Prepare a concentrated stock solution of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in a suitable organic solvent like DMSO or acetonitrile.
-
Sample Preparation: Spike a small volume of the stock solution into each buffer to achieve a final, desired concentration (e.g., 10 µg/mL). Ensure the organic solvent volume is minimal (<1%) to avoid affecting the aqueous environment.
-
Time Points & Storage: Aliquot samples for each pH condition. Store all samples in the dark at a controlled temperature (e.g., 25°C or 40°C) to isolate the effect of pH. Pull time points for analysis at t=0, 2, 4, 8, and 24 hours.
-
Analysis: Analyze each sample by a stability-indicating HPLC-UV method. Quantify the peak area of the parent compound.
-
Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for solution stability.
Illustrative Data: pH Stability Profile
| pH of Buffer | % Parent Compound Remaining after 24h at 40°C | Visual Observation |
| 2.0 (HCl) | 85% | Clear, colorless |
| 4.0 (Citrate) | 98% | Clear, colorless |
| 7.4 (Phosphate) | 92% | Slight yellow tint |
| 9.0 (Borate) | 65% | Yellow/Brown solution |
This is illustrative data and does not represent actual experimental results.
Problem 2: Solution Discolors or Precipitates When Left on the Benchtop
You prepare a seemingly stable solution in an appropriate buffer, but after several hours on the lab bench, it changes color or a precipitate forms. The control sample stored in a dark cabinet remains unchanged.
This strongly suggests photodegradation. Fused aromatic heterocyclic systems, like imidazopyrimidine, often have chromophores that absorb UV or visible light, leading to photochemical reactions.[6]
A controlled experiment is necessary to confirm light sensitivity and establish proper handling procedures. This protocol is adapted from ICH Q1B guidelines.
Detailed Experimental Protocol:
-
Sample Preparation: Prepare the compound solution in the previously determined optimal buffer.
-
Experimental Sample: Place the solution in a clear glass vial (e.g., quartz or borosilicate) and expose it to a controlled light source that provides both cool white fluorescent and near-UV light.
-
Dark Control: Wrap an identical sample in aluminum foil and place it alongside the experimental sample. This control is crucial to ensure degradation is due to light and not temperature.
-
Analysis: Analyze both the exposed sample and the dark control at appropriate time intervals using a stability-indicating HPLC method.
Problem 3: Inconsistent Analytical Results and Emergence of "Ghost" Peaks
Your analytical results are not reproducible. You observe drifting baselines, unexpected peaks, or a loss of recovery that cannot be explained by pH or light sensitivity alone.
This issue can stem from several sources:
-
Solvent Reactivity: The compound may be reacting with the solvent itself. For example, primary amines can react with residual aldehydes in solvents like THF or acetone. Lower-grade solvents may contain reactive impurities.
-
Excipient Interaction: If formulating with other materials (e.g., for in vivo studies), the compound may be reacting with an excipient.
-
Analyte Adsorption: The basic nature of the free amine can lead to its adsorption onto acidic sites on glass surfaces or silica-based chromatography columns, causing poor peak shape and recovery.
A forced degradation study is essential for understanding potential degradation pathways and developing a robust, stability-indicating analytical method.[5]
Diagram: Potential Hydrolytic Degradation of Imidazo[1,2-a]pyrimidine
Caption: A simplified representation of potential hydrolysis, a common degradation pathway for similar heterocyclic systems.[10]
Detailed Experimental Protocol: Forced Degradation
-
Conditions: Expose the compound in solution (~1 mg/mL) to a range of harsh conditions in separate vials:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24h.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24h.
-
Oxidation: 3% H₂O₂ at room temperature for 24h.
-
Thermal: 80°C (in solution and as solid) for 48h.
-
Photolytic: As described in the photostability protocol above.
-
-
Analysis: After exposure, neutralize the acid/base samples and dilute all samples to a suitable concentration. Analyze by HPLC-PDA-MS.
-
Method Development: The goal is to develop an HPLC method (column, mobile phase, gradient) that can resolve the parent peak from all major degradation products formed during the forced degradation study. This confirms the method is "stability-indicating."
-
Troubleshooting Adsorption: If poor peak shape (tailing) is observed, it may indicate analyte interaction with the column.
-
Solution 1: Add a competing base, like 0.1% triethylamine (TEA), to the mobile phase to block active sites.
-
Solution 2: Use a modern, base-deactivated column designed for basic analytes.
-
Solution 3: Operate at a higher pH (e.g., pH 9-10 with a hybrid-silica column) to suppress the ionization of residual silanols.
-
References
- Vertex AI Search Grounding API. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved January 22, 2026.
-
Fleming, F. F., & Gudipati, S. (2002). Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis. The Journal of Organic Chemistry, 67(7), 2382–2385. [Link]
- Lepaumier, H., Picq, D., & Carrette, P.-L. (2011). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Industrial & Engineering Chemistry Research, 50(9), 4917-4926.
- National Council of Educational Research and Training. (n.d.). Amines. NCERT. Retrieved January 22, 2026.
-
Chemistry LibreTexts. (2022, February 18). Chemical Properties of Amines. Bases and Salt Formation. Retrieved January 22, 2026, from [Link]
- Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved January 22, 2026.
-
Lepaumier, H., Picq, D., & Carrette, P.-L. (2011). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 50(9), 4917-4926. [Link]
-
Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(43), 13335–13342. [Link]
- Pharmaguideline. (2025, April 9).
-
El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Frontiers in Chemistry, 11. [Link]
-
Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6673. [Link]
-
de Oliveira, C. S., et al. (2015). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 9, 15. [Link]
- Particle Analytical. (n.d.). Troubleshooting in pharmaceutical manufacturing: expert solutions. Retrieved January 22, 2026.
-
Jahanban-Esfahlan, A., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2498. [Link]
- Uslu, R., & Özden, S. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386.
- Royal Society of Chemistry. (n.d.). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Retrieved January 22, 2026.
- International Journal of Novel Research and Development. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.
-
Royal Society of Chemistry. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1079. [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. ncert.nic.in [ncert.nic.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Welcome to the technical support center for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound during experimental workflows. The stability of your compound is paramount for obtaining reliable and reproducible results. This resource synthesizes data from studies on the imidazo[1,2-a]pyrimidine core, related heterocyclic systems, and general principles of amine hydrochloride salt stability to offer a comprehensive guide.
Section 1: Understanding the Stability Profile
The Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride molecule, while robust in its solid, crystalline form, possesses functionalities that are susceptible to degradation under specific environmental and chemical conditions. The primary points of vulnerability are the imidazo[1,2-a]pyrimidine fused ring system and the primary amine group of the methanamine side chain.
Forced degradation studies on related imidazole and pyrimidine structures reveal that the primary degradation pathways to be aware of are hydrolysis, oxidation, and photodegradation.[1][2] The dihydrochloride salt form generally enhances stability by protonating the basic nitrogen atoms, reducing their nucleophilicity and susceptibility to certain reactions. However, this salt form can also influence solubility and hygroscopicity.
Frequently Asked Questions (FAQs) - General Stability
Q1: What is the expected shelf-life of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in its solid form?
A1: When stored under recommended conditions (see Table 1), the solid dihydrochloride salt is expected to be stable for years. The crystalline lattice structure and the salt form protect the molecule from degradation.[3] However, it is crucial to prevent moisture absorption, as this can initiate degradation even in the solid state. We recommend re-testing the purity of the material if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.
Q2: My compound is showing a new peak in the HPLC analysis after a few weeks in storage. What could be the cause?
A2: The appearance of a new peak suggests degradation. The most likely culprits are exposure to moisture, light, or elevated temperatures. The imidazo[1,2-a]pyrimidine core, like other imidazole-containing compounds, can be susceptible to oxidation and photodegradation in solution.[1] Review your storage conditions against the recommendations in Table 1. If the compound was stored in solution, degradation is more probable.
Q3: Is the dihydrochloride salt form susceptible to degradation?
A3: The dihydrochloride salt form itself is stable. In fact, it's used to enhance the stability and handleability of the parent amine. However, the presence of hydrochloride can make the compound more hygroscopic (prone to absorbing water from the atmosphere). This absorbed water can then facilitate hydrolytic degradation pathways. Additionally, in unbuffered solutions, the pH will be acidic, which can influence reaction rates.
Section 2: Troubleshooting Degradation in Solution
Degradation is most frequently encountered when the compound is in solution. The choice of solvent, pH, and exposure to environmental factors play a critical role in maintaining the integrity of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Frequently Asked Questions (FAQs) - Solution Stability
Q4: I dissolved the compound in water for my assay, and the results are inconsistent. Could the compound be degrading?
A4: Yes, aqueous solutions can be problematic if not handled correctly. The imidazo[1,2-a]pyrimidine ring system can be susceptible to hydrolysis, especially at non-neutral pH. As a dihydrochloride salt, dissolving the compound in unbuffered water will result in an acidic solution. Depending on the concentration, this acidic environment may accelerate the degradation of certain compounds.[4]
Recommendation: Whenever possible, use freshly prepared solutions. If solutions must be stored, even for a short period, they should be kept at low temperatures (2-8 °C) and protected from light. For longer-term storage of solutions, consider flash-freezing aliquots in an appropriate solvent system and storing them at -20 °C or -80 °C.
Q5: What is the optimal pH range for maintaining the stability of this compound in aqueous buffers?
A5: While specific data for this exact molecule is not publicly available, for many amine-containing heterocyclic compounds, a slightly acidic to neutral pH range (pH 4-7) is often optimal for balancing stability and solubility. At highly acidic pH, hydrolysis of the core structure may be a concern. At basic pH, the deprotonated free amine is more susceptible to oxidation.[1]
Protocol 1: pH Stability Screening To determine the optimal pH for your specific application, a simple screening study is recommended.
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Dissolve a known concentration of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in each buffer.
-
Divide each solution into two sets. One set is stored under ambient, light-exposed conditions, and the other is stored under refrigerated, dark conditions.
-
Analyze the purity of each sample by a stability-indicating method (e.g., HPLC-UV) at initial, 24-hour, 48-hour, and 1-week time points.
-
The pH that shows the least degradation over time is the most suitable for your experimental conditions.
Q6: I've noticed a yellowing of my stock solution in DMSO. What does this indicate?
A6: A color change, such as yellowing, is a strong indicator of degradation. While DMSO is a common solvent, it is not always inert. It can contain water impurities and can degrade under certain conditions to produce reactive species. Furthermore, the imidazole moiety is known to be susceptible to base-mediated autoxidation.[1]
Recommendation: Use high-purity, anhydrous DMSO for stock solutions. Store these solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to come to room temperature slowly and inspect for any precipitation or color change.
Troubleshooting Guide: Solution-Based Degradation
| Observation | Potential Cause | Recommended Action |
| Loss of potency in bioassay | Hydrolysis or oxidation of the active compound. | Prepare solutions fresh daily. If using aqueous buffers, ensure the pH is within a stable range (empirically determine via a pH screening study). De-gas buffers to remove dissolved oxygen. |
| Appearance of new peaks in chromatogram | Photodegradation, hydrolysis, or oxidation. | Protect solutions from light by using amber vials or covering with aluminum foil. Store solutions at reduced temperatures (2-8°C for short-term, -20°C or -80°C for long-term). |
| Precipitate formation upon storage | Poor solubility at storage temperature or degradation to a less soluble product. | Confirm the solubility of the compound in the chosen solvent at the storage temperature. If a precipitate is observed after thawing a frozen stock, gently warm and vortex to re-dissolve. If it does not re-dissolve, it may be a degradant. |
| Inconsistent analytical quantification | Adsorption to container surfaces or degradation. | Use low-adsorption vials (e.g., silanized glass or polypropylene). Ensure the analytical method is stability-indicating. |
Section 3: Proactive Measures for Preventing Degradation
A proactive approach to handling and storage is the most effective way to prevent the degradation of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Recommended Storage and Handling Conditions
| Parameter | Solid Compound | Solutions |
| Temperature | 2-8°C (Refrigerated) | Short-term (≤ 24h): 2-8°C. Long-term: -20°C or -80°C. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Degas solvents prior to use. Purge headspace of vials with inert gas before sealing. |
| Light | Protect from light (store in an amber vial or in the dark). | Use amber vials or wrap clear vials in aluminum foil. |
| Moisture | Store in a desiccator with a suitable desiccant. | Use anhydrous solvents. Minimize exposure to atmospheric moisture during handling. |
Experimental Workflow for Minimizing Degradation
The following diagram illustrates a workflow designed to minimize degradation during a typical experiment.
Caption: Recommended experimental workflow to preserve compound integrity.
Protocol 2: Establishing a Stability-Indicating Analytical Method
A crucial tool in managing compound stability is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to resolve the parent compound from any potential degradation products.[5][6]
Forced Degradation Study Outline: To develop such a method, a forced degradation study is essential.[2][7][8] This involves intentionally stressing the compound to generate degradation products.
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the compound in solution with 3% hydrogen peroxide at room temperature for 24-48 hours. The imidazo[1,2-a]pyrimidine moiety can be susceptible to metabolism by aldehyde oxidase (AO), and peroxide can mimic some oxidative pathways.[9]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to high-intensity UV light (e.g., 254 nm and 365 nm) for 24-48 hours.
Method Development: Analyze the samples from the forced degradation study using HPLC with a photodiode array (PDA) detector. The goal is to develop a gradient elution method that achieves baseline separation between the parent peak and all degradant peaks. The use of mass spectrometry (LC-MS) is highly recommended for identifying the mass of the degradation products, which can help in elucidating their structures.[10][11][12]
Logical Framework for Troubleshooting
This diagram provides a logical approach to diagnosing and resolving stability issues.
Caption: A logical flowchart for troubleshooting degradation issues.
Section 4: References
-
Babu, R., & Sandhya, G. (2018). Synthesis and Characterization Co and Mg Co-doped TiO2 Nanoparticles. Asian Journal of Research in Chemistry, 11(4), 831.
-
Chauhan, S., Verma, P., & Srivastava, V. (2024). An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. Synlett, 35, 1899-1905.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3084.
-
Jensen, A. A., et al. (2002). GABAA Agonists against Anxiety. Journal of Medicinal Chemistry, 45(15), 3206-3214.
-
Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical Pharmacy and Research, 3(3), 18.
-
Maggio, R. M., Calvo, N. L., & Vignaduzzo, S. E. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 57, 123-133.
-
Mohire, P. P., et al. (2019). Low melting mixture glycerol:proline as an innovative designer solvent for the synthesis of novel chromeno fused thiazolopyrimidinone derivatives: an excellent correlation with green chemistry metrics. Journal of Molecular Liquids, 283, 69-80.
-
Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Okai, H., et al. (2020). The combination of flavin and iodine catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines. Organic Letters, 22, 8002-8006.
-
Patel, M., et al. (2017). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 60(17), 7266-7283.
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Sahoo, S. K., et al. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
-
Singh, R., & Kumar, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 51-58.
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335–86.
-
van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 47-54.
-
Vidal, B., et al. (2005). Antiinflammatory Response of Imidazopyrimidine Derivatives. Journal of Medicinal Chemistry, 48(12), 4087-4094.
-
Whittle, R. R. (2001). Pharmaceutical unit dosage forms. U.S. Patent No. 6,262,086B1.
-
Yoo, S. H. (2001). Preparation of aqueous clear solution dosage forms with bile acids. U.S. Patent No. 6,251,428B1.
-
Zhou, Y., et al. (2008). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7274-7281.
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Off-Target Effects of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Welcome to the technical support center for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for addressing potential off-target effects during your experiments. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including kinase inhibition.[1][2][3] Understanding and mitigating off-target effects is crucial for the accurate interpretation of experimental data and the successful development of selective therapeutics.
Understanding the Challenge: Off-Target Effects
Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen physiological responses that can range from confounding experimental results to adverse effects in a clinical setting. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions are a significant consideration.[4][5] This guide will equip you with the knowledge and tools to identify, validate, and interpret potential off-target activities of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise when working with novel compounds from the imidazo[1,2-a]pyrimidine class.
Q1: My experimental results are not consistent with the known function of the intended target. Could this be an off-target effect?
A1: Yes, this is a classic indication of potential off-target activity. If the observed phenotype cannot be explained by the modulation of the primary target, it is essential to consider that Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride may be interacting with other cellular proteins. We recommend initiating a systematic investigation into potential off-target interactions.
Q2: What are the likely off-target families for imidazo[1,2-a]pyrimidine-based compounds?
A2: The imidazo[1,2-a]pyrimidine and the related imidazo[1,2-a]pyridine scaffolds have been reported to interact with a variety of protein families.[1][2][3] Besides kinases, potential off-targets could include other ATP-binding proteins, G-protein coupled receptors (GPCRs), and enzymes involved in cellular metabolism. The structural similarity of the core scaffold to purines may contribute to this broader activity.[6]
Q3: How can I computationally predict potential off-targets for my compound?
A3: Several in silico methods can provide initial hypotheses for off-target interactions. These include ligand-based approaches, such as chemical similarity searches against databases of known bioactive compounds, and structure-based methods like molecular docking against a panel of known protein structures.[7][8] Tools like SwissTargetPrediction, CSNAP, and STITCH can be valuable starting points.[7]
Q4: What is the first experimental step I should take to confirm an off-target effect?
A4: A crucial first step is to perform a dose-response experiment and determine the concentration at which the unexpected phenotype is observed. Concurrently, using a structurally related but inactive control compound can help differentiate between specific off-target effects and non-specific or cytotoxic effects. If the effect is dose-dependent and not observed with the inactive analog, it strengthens the hypothesis of a specific off-target interaction.
Q5: Can off-target effects ever be beneficial?
A5: In some instances, what are initially considered "off-target" effects can lead to drug repurposing.[5] For example, the multi-kinase inhibitor Imatinib was initially developed as a BCR-ABL inhibitor but was later found to be effective against other cancers due to its inhibition of KIT and PDGFRA.[5] Thorough characterization of all of a compound's activities is therefore crucial.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This section provides a structured approach to troubleshooting common issues that may arise from off-target effects of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
| Problem | Potential Cause (Off-Target Related) | Recommended Solution & Rationale |
| Inconsistent IC50 values across different cell lines | The compound may be targeting a protein that is differentially expressed or has varying importance in the different cell lines. | Solution: 1. Perform proteomic or transcriptomic analysis of your cell lines to identify differences in the expression of potential off-targets. 2. Validate the on-target activity in a cell-free biochemical assay to separate target engagement from cellular effects.[4] |
| Unexpected cell toxicity at concentrations close to the on-target IC50 | The compound may be inhibiting a kinase or other protein essential for cell survival. | Solution: 1. Perform a broad kinase panel screen to identify potent off-target kinases. 2. Use a rescue experiment by overexpressing the intended target to see if it mitigates the toxicity. If not, an off-target is likely responsible. |
| Phenotype does not match genetic knockdown of the intended target | The compound's off-target effects may be driving the observed phenotype. | Solution: 1. Employ a chemical proteomics approach, such as affinity purification coupled with mass spectrometry, to pull down binding partners of your compound from cell lysates.[9][10] 2. Use a second, structurally distinct inhibitor of the same primary target. If the phenotype is not replicated, it points to an off-target effect of the original compound. |
| Activation of an unexpected signaling pathway | The compound may be inhibiting a phosphatase or a kinase in a parallel or upstream pathway. | Solution: 1. Perform a phosphoproteomics experiment to get a global view of the signaling changes induced by your compound. 2. Use pathway-specific inhibitors or activators to dissect the observed signaling cascade. |
Experimental Protocols & Workflows
To systematically investigate off-target effects, a multi-pronged approach is recommended. Below are key experimental workflows.
Workflow for Off-Target Identification and Validation
This workflow provides a logical sequence of experiments to identify and validate potential off-target effects of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Caption: A systematic workflow for identifying and validating off-target effects.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
This method aims to identify proteins that physically interact with Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in a cellular context.[9][10]
-
Probe Synthesis: Synthesize a derivative of Imidazo[1,2-a]pyrimidin-2-ylmethanamine with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the on-target activity.
-
Cell Lysis: Prepare a native protein lysate from the cells of interest.
-
Incubation: Incubate the biotinylated compound with the cell lysate to allow for the formation of compound-protein complexes.
-
Affinity Capture: Use streptavidin-coated beads to capture the biotinylated compound along with its binding partners.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the presence of the biotinylated compound compared to control experiments (e.g., beads alone, or competition with an excess of the non-biotinylated compound).
Signaling Pathway Considerations
The imidazo[1,2-a]pyridine and pyrimidine class of molecules have been shown to inhibit pathways such as the PI3K/Akt/mTOR pathway.[2][11][12] The following diagram illustrates how an on-target and an off-target effect of a hypothetical kinase inhibitor could influence cellular signaling.
Caption: On-target vs. off-target effects on a hypothetical signaling pathway.
By carefully considering and systematically investigating potential off-target effects, you can ensure the robustness and reliability of your research findings with Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
References
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Rel
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). MDPI.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022).
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2021). RSC Publishing.
- Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. BLD Pharm.
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Journal.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021).
- Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. (1992). Journal of Medicinal Chemistry.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Off-target identification by chemical proteomics for the understanding of drug side effects. (2020). Expert Opinion on Drug Discovery.
- (Imidazo[1,2-a]pyrimidin-2-yl)
- Kinase assays. (2020). BMG LABTECH.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI.
- Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019).
- Pharmacological approaches to understanding protein kinase signaling networks. (2014). Frontiers in Pharmacology.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2015). PubMed.
- How can off-target effects of drugs be minimised? (2025).
- (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cell Permeability Optimization for Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently explored for its diverse biological activities.[1][2][3][4] However, optimizing the cellular uptake of derivatives like this one—a small, polar molecule presented as a dihydrochloride salt—can be a significant challenge.
This document provides a structured approach to troubleshooting and optimizing its cell permeability. It combines foundational principles of membrane transport with practical, step-by-step experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the permeability of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Q1: What are the likely physicochemical properties of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride that are hindering its cell permeability?
A1: Based on its structure and salt form, several properties likely contribute to low passive permeability:
-
High Polarity & Charge: The primary amine and the nitrogen atoms in the heterocyclic core are basic. As a dihydrochloride salt, the molecule will be fully ionized and highly polar at physiological pH (around 7.4). Charged molecules exhibit poor passive diffusion across the lipophilic cell membrane.[5][6]
-
High Water Solubility: The salt form ensures high aqueous solubility. While good for formulation, this high hydrophilicity makes it energetically unfavorable for the molecule to partition into the hydrophobic lipid bilayer.[7][8]
-
Hydrogen Bonding Capacity: The molecule has multiple hydrogen bond donors (amine group) and acceptors (ring nitrogens). These groups prefer to interact with water rather than the lipid membrane, further impeding passive diffusion.[7][9]
Q2: My compound shows good target engagement in a cell-free assay but is inactive in a cell-based assay. Could this be a permeability issue?
A2: Yes, this is a classic indicator of poor cell permeability. If the compound cannot reach its intracellular target at a sufficient concentration, it will appear inactive, regardless of its potency against the isolated target. It is crucial to quantify intracellular compound concentration or use permeability assays to confirm this hypothesis.
Q3: What does the "dihydrochloride" salt form tell me about the molecule's properties at physiological pH?
A3: The dihydrochloride salt indicates that the parent molecule is a base with at least two basic centers that can be protonated. The pKa of a drug is a critical determinant of its ionization state at different physiological pH levels.[6] For a basic compound, at a pH below its pKa, it will exist predominantly in its charged, protonated (ionized) form. Given that physiological pH is ~7.4, it is highly probable that your compound is significantly ionized, which is unfavorable for passive membrane crossing.[6]
Q4: Should I start with a simple permeability model like PAMPA or a more complex cell-based model like Caco-2?
A4: For initial screening and to specifically assess passive diffusion, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[10][11][12] It is cost-effective, high-throughput, and isolates passive transport from confounding factors like active transport or metabolism.[10][12] If PAMPA results indicate low passive permeability, you can then move to a Caco-2 assay to investigate if active transport or efflux mechanisms are involved. A good correlation between PAMPA and Caco-2 data suggests passive diffusion is the primary mechanism; a poor correlation may indicate the involvement of transporters.[11][12]
Section 2: Troubleshooting Low Permeability
If you have confirmed or strongly suspect that Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride has low cell permeability, this section provides a logical workflow to diagnose and address the issue.
Initial Diagnosis Workflow
The following diagram outlines a decision-making process for troubleshooting permeability issues.
Caption: Troubleshooting workflow for low cell permeability.
Interpreting Physicochemical Data
Before initiating wet-lab experiments, it's crucial to analyze the key physicochemical properties that govern membrane permeability.
| Property | Typical Range for Good Permeability | Likely Value for Topic Compound | Impact on Permeability | Optimization Strategy |
| LogP / LogD at pH 7.4 | LogP: 1-3[13] | Likely < 0 (due to high polarity) | Negative: Low lipophilicity prevents partitioning into the cell membrane. | Increase lipophilicity via structural modification (e.g., add non-polar groups). |
| pKa | Basic pKa < 8.0 | Likely > 8.0 (multiple basic nitrogens) | Negative: High degree of ionization at pH 7.4 reduces passive diffusion.[6][14] | Modify structure to lower the pKa of key basic centers. |
| Polar Surface Area (TPSA) | < 140 Ų | Moderate to High | Negative: High TPSA correlates with poor membrane permeability. | Reduce TPSA by masking polar groups (e.g., prodrug approach) or through bioisosteric replacement.[15][16] |
| Molecular Weight (MW) | < 500 Da[9] | ~210 g/mol (as dihydrochloride) | Favorable: The small size is advantageous for passive diffusion. | Maintain low molecular weight during any structural modifications. |
Section 3: Experimental Protocols
This section provides detailed methodologies for the key assays recommended in the troubleshooting workflow.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive, transcellular permeability.[12] It is a cell-free model where the compound diffuses through an artificial lipid layer.[10][11]
Objective: To determine the apparent permeability coefficient (Papp) of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride via passive diffusion.
Materials:
-
PAMPA plate sandwich (hydrophobic PVDF filter donor plate and acceptor plate)
-
Phospholipid solution (e.g., 2% DOPC in dodecane)
-
Phosphate Buffered Saline (PBS) at pH 5.5, 6.5, and 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 200 µL of the appropriate pH buffer to each well of the acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for ~20 minutes.
-
Prepare Donor Solution: Prepare the test compound solution by diluting the stock solution into the appropriate pH buffer to a final concentration of 10-100 µM. The final DMSO concentration should be ≤1%.
-
Assemble Sandwich: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Acceptor] / [Equilibrium]) Where Vd and Va are volumes of donor and acceptor wells, Area is the membrane area, and Time is incubation time.
Interpretation of Results:
-
Papp > 5 x 10⁻⁶ cm/s: High Permeability
-
1 x 10⁻⁶ cm/s < Papp < 5 x 10⁻⁶ cm/s: Medium Permeability
-
Papp < 1 x 10⁻⁶ cm/s: Low Permeability
Protocol: Caco-2 Cell Bidirectional Permeability Assay
The Caco-2 assay is the industry standard for predicting in vivo drug absorption.[17][18] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both influx and efflux transporters.[17][18]
Objective: To determine the bidirectional permeability of the compound and calculate the efflux ratio to identify potential active efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Talinolol - P-gp substrate)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for differentiation into a confluent, polarized monolayer.[17]
-
Monolayer Integrity Check: Before the assay, measure the TEER of each monolayer. Values should be ≥200 Ω·cm² to ensure tight junction integrity.[19]
-
Assay Initiation (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add transport buffer containing the test compound (e.g., 10 µM) to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
-
Assay Initiation (Basolateral to Apical - B→A):
-
Wash the monolayers as above.
-
Add transport buffer containing the test compound to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the Papp for both A→B and B→A directions. The formula is similar to the PAMPA calculation, adjusted for cell-based parameters.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
Interpretation of Results:
-
ER > 2: Suggests the compound is a substrate for an active efflux transporter (e.g., P-glycoprotein).[17]
-
ER ≈ 1: Suggests passive diffusion is the dominant transport mechanism.
Section 4: Optimization Strategies
Based on the results from your troubleshooting experiments, consider the following scientifically-grounded strategies.
Structural Modification
This is a medicinal chemistry approach to fundamentally alter the compound's physicochemical properties.
Caption: Structural modification strategies for permeability enhancement.
-
Increase Lipophilicity: Systematically add small, non-polar groups (e.g., methyl, ethyl, fluoro) to the imidazo[1,2-a]pyrimidine core. This can improve the LogP/LogD and enhance partitioning into the membrane.[7]
-
Reduce Hydrogen Bonding: Modifying the primary amine (e.g., to a secondary or tertiary amine) can reduce the number of hydrogen bond donors. This often improves permeability but must be balanced against potential loss of target affinity.[16]
-
Prodrug Strategy: Convert the polar primary amine into a more lipophilic, bioreversible moiety (e.g., an amide or carbamate).[20] This "mask" allows the compound to cross the cell membrane, after which intracellular enzymes (like esterases or amidases) cleave the promoiety to release the active parent drug.
Formulation Strategies
If structural modification is not feasible, formulation can enhance delivery.
-
Use of Permeation Enhancers: Incorporate excipients that can reversibly disrupt the lipid bilayer, such as certain surfactants or fatty acids.[21][22] This is more applicable to topical or transdermal delivery but can provide mechanistic insights.
-
Lipid-Based Formulations: For oral delivery research, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state at the intestinal wall.[21]
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Conduct Science. (2021, November 12). Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved from [Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. (Simulated reference, actual provided link is a request PDF: [Link])
-
Shang, Y., et al. (2014). Physicochemical properties determine nanomaterial cellular uptake, transport and fate. Journal of Nanobiotechnology, 12(1), 1-14. (Simulated reference, actual provided link is: [Link])
-
Moon Garden. (2025, April 16). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. Retrieved from [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
-
Schuler, B., et al. (2014). Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). Chemical Reviews, 114(13), 6641-6672. (Simulated reference, actual provided link is: [Link])
-
Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
Schuler, B., et al. (2014). Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). ACS Publications. Retrieved from [Link]
-
Creative-Bioarray. (n.d.). Pampa permeability assay. Slideshare. Retrieved from [Link]
-
CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Unknown Author. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Ruela, A. L. M., et al. (2016). Prodrug strategies for enhancing the percutaneous absorption of drugs. Expert Opinion on Drug Delivery, 13(9), 1267-1283. (Simulated reference, actual provided link is: [Link])
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Sharma, D., et al. (2019). Formulation strategies to improve the bioavailability of poorly absorbed drugs. International Journal of Pharma and Bio Sciences, 10(1), 16-27. (Simulated reference, actual provided link is a request PDF: [Link])
-
International Journal of Pharmaceutical Sciences. (n.d.). Strategies to Improve Transdermal Permeation. Retrieved from [Link]
-
Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved from [Link]
-
Bi, H., et al. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(5), 2393-2399. Retrieved from [Link]
-
Yasmin, R., et al. (2021). Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications. Frontiers in Pharmacology, 12, 646534. Retrieved from [Link]
-
MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(10), 1432. Retrieved from [Link]
-
Box, K. J., & Comer, J. E. A. (2008). Using Measured pKa, LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Current Drug Metabolism, 9(9), 869-878. Retrieved from [Link]
-
Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Current Drug Metabolism, 16(8), 664-689. (Simulated reference, actual provided link is: [Link])
-
PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine. Retrieved from [Link]
-
London, N., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(4), 1832-1843. (Simulated reference, actual provided link is: [Link])
-
ResearchGate. (n.d.). Reducing Passive Drug Diffusion from Electrophoretic Drug Delivery Devices through Co‐Ion Engineering. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1282, 135165. (Simulated reference, actual provided link is: [Link])
-
Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 86(4), 699-714. (Simulated reference, actual provided link is: [Link])
-
MDPI. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5035. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2- a ]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(20), 14104-14120. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Computational Studies of Novel Imidazo[1,2-a]pyrimidine Derivatives as Potential Dual Inhibitors of hACE2 and Spike Protein for Blocking SARS-CoV-2 Cell Entry. Retrieved from [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. What is pKa and how is it used in drug development? [pion-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. Using Measured pKa, LogP and Solubility to Investigate Supersatur...: Ingenta Connect [ingentaconnect.com]
- 9. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. medium.com [medium.com]
- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 15. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 16. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. enamine.net [enamine.net]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijpsjournal.com [ijpsjournal.com]
Interpreting unexpected results in Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride experiments
Technical Support Center: Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
Welcome to the technical support guide for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot unexpected results during experimentation. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a wide array of biological targets, including kinases, GABAA receptors, and microbial enzymes.[1][2][3] This specific derivative, with a methanamine substituent, presents unique opportunities and challenges in experimental settings.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows to address common and complex issues you may encounter.
Frequently Asked Questions (FAQs)
Section 1: Compound Handling and Preparation
Q1: My Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride powder is difficult to dissolve. What is the recommended procedure for preparing a stock solution?
A1: This is a common issue stemming from the physicochemical properties of the compound, particularly its salt form. The dihydrochloride salt significantly enhances aqueous solubility compared to the free base, but challenges can still arise.
-
Primary Recommendation (Aqueous): For many cell-based assays, initial dissolution in sterile, nuclease-free water or a buffered solution like PBS (pH 7.2-7.4) is recommended. The amine and heterocyclic nitrogens are protonated, rendering the molecule polar. Start with a concentration of 1-10 mM. Gentle warming (to 37°C) and vortexing can aid dissolution. However, always check the compound's stability at elevated temperatures if repeated.
-
Alternative (Organic Solvent): If high concentrations (>10 mM) are required or aqueous solubility remains poor, Dimethyl Sulfoxide (DMSO) is the standard alternative.[4][5] It is an excellent solvent for most organic molecules.
-
Crucial Consideration: When using DMSO for a stock solution that will be added to aqueous cell culture media, ensure the final concentration of DMSO in the assay does not exceed 0.5%.[6] Higher concentrations can induce cellular stress, differentiation, or toxicity, confounding your results. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]
-
-
Stability: Imidazo[1,2-a]pyrimidine scaffolds are generally stable, but solutions should be stored properly.[7] For aqueous stocks, prepare fresh or store at -20°C for short-term use (1-2 weeks) and -80°C for long-term storage. DMSO stocks are typically more stable and can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.
| Solvent | Pros | Cons & Mitigation Strategies |
| Water / PBS | Biologically compatible; avoids solvent-induced artifacts. | Lower maximum concentration; potential for precipitation at neutral pH. Mitigation: Prepare fresh, use gentle warming. |
| DMSO | High solubility, allowing for concentrated stocks; good stability. | Potential for cellular toxicity at >0.5%; can affect compound solubility when diluted into aqueous media. Mitigation: Keep final concentration low; use a vehicle control. |
Section 2: In Vitro & Cell-Based Assay Troubleshooting
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see a specific pharmacological effect. What could be the cause?
A2: Unexpected cytotoxicity is a frequent hurdle. The cause can be multifactorial, ranging from the compound's intrinsic properties to experimental artifacts.
-
Off-Target Effects: The imidazo[1,2-a]pyrimidine core is known to interact with a variety of biological targets, particularly kinases.[8][9] Your compound may be inhibiting essential kinases or other proteins vital for cell survival in your specific cell line, even at low micromolar concentrations.[10][11]
-
hERG Inhibition: Some heterocyclic compounds have been shown to interact with the hERG potassium channel, which can lead to cardiotoxicity in vivo and general cytotoxicity in vitro.[12] While some studies on similar derivatives showed low hERG blockage scores, this should not be ruled out without specific testing.[12]
-
Solvent Toxicity: As mentioned in Q1, ensure your final DMSO concentration is not the source of the toxicity. Run a DMSO dose-response curve on your cells to determine their sensitivity.
-
Compound Degradation: If your stock solution has degraded, the breakdown products could be more toxic than the parent compound. Confirm the purity of your stock solution via HPLC if degradation is suspected.
-
Assay Interference: The compound may not be killing the cells but rather interfering with the assay's readout chemistry (e.g., quenching fluorescence of a viability dye like Calcein-AM or inhibiting the reductase enzymes used in MTT/XTT assays).
Q3: My dose-response curve is non-sigmoidal or shows poor reproducibility. How can I troubleshoot this?
A3: An irregular or irreproducible dose-response curve points to issues with compound behavior, assay setup, or cell health.
-
Solubility Limit: The most common cause of a flat or decreasing response at high concentrations is the compound precipitating out of the aqueous assay media. Even if the initial DMSO stock is clear, dilution into a buffered aqueous environment can cause the compound to crash out.
-
Actionable Step: Determine the kinetic solubility of your compound in the final assay buffer.[4] You can do this using nephelometry or by simple visual inspection at high magnification after incubating the compound in media for the duration of your experiment. Limit your top concentration to below the solubility limit.
-
-
Cell Health & Consistency: Inconsistent results are often traced back to the cells themselves.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[13]
-
Seeding Density: Ensure uniform cell seeding across all wells. Edge effects in microplates can cause cells in outer wells to proliferate differently. Consider leaving the outermost wells filled with sterile PBS or media to buffer the experimental wells.
-
-
Compound Stability in Media: The compound may not be stable over the time course of your experiment (e.g., 24-72 hours). It could be metabolized by the cells or react with components in the media.
-
Actionable Step: Use LC-MS to measure the concentration of the parent compound in the assay media at T=0 and at the end of the experiment.
-
Workflow: Troubleshooting Poor Dose-Response Curves
Caption: Troubleshooting workflow for dose-response curve issues.
Q4: How can I determine if my compound is a Pan-Assay Interference Compound (PAIN) or is otherwise interfering with the assay technology?
A4: This is a critical question, as heterocyclic molecules can sometimes be flagged as potential PAINs.[14] PAINs are compounds that show activity in many different assays through non-specific mechanisms, such as aggregation, redox cycling, or assay signal interference.
-
Mechanism-Free Controls: The best way to identify interference is to run your assay in a target-free system.
-
Biochemical Assays: Run the assay with your compound but without the target enzyme or protein. If you still see a signal change, it's a direct indication of interference.
-
Cell-Based Luciferase/Fluorescence Assays: Transfect cells with a control vector that doesn't express your target but uses the same reporter (e.g., luciferase). Alternatively, in a viability assay, test the compound's effect on the detection reagents in cell-free media.[15]
-
-
Orthogonal Assays: Confirm your primary result using a different assay that relies on a distinct detection method. For example, if you see inhibition in a fluorescence-based kinase assay, try to validate it with a label-free method like a mobility shift assay or by probing the phosphorylation of a downstream substrate in cells via Western Blot.
Detailed Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol provides a standardized method for preparing a reliable stock solution of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
-
Pre-calculation: Determine the mass of the compound needed. The molecular weight of the dihydrochloride salt will be different from the free base. Use the specific molecular weight from your supplier's Certificate of Analysis.
-
Example Calculation for 1 mL of 10 mM stock (assuming MW = 220.1 g/mol ): Mass (g) = 10 mmol/L * 1x10⁻³ L * 220.1 g/mol = 0.0022 g = 2.2 mg
-
-
Weighing: Accurately weigh the solid compound using a calibrated analytical balance. It is often easier to weigh a slightly larger amount (e.g., 2.5 mg) and adjust the solvent volume accordingly for an exact concentration.[16]
-
Dissolution:
-
For DMSO Stock: Add the appropriate volume of anhydrous, molecular-biology-grade DMSO to the vial containing the compound.
-
For Aqueous Stock: Add the appropriate volume of sterile, nuclease-free water or PBS.
-
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes or warm the solution briefly to 37°C. Ensure the solution is completely clear with no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes. This prevents contamination and degradation from multiple freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[17] Store at -80°C for long-term use.
Protocol 2: Target-Free Assay Interference Counter-Screen (Luminescence Example)
This protocol is designed to detect if the compound directly interferes with a luciferase-based assay readout.
-
Plate Setup: Use a white, opaque 96-well plate suitable for luminescence measurements.
-
Reagent Preparation:
-
Prepare a serial dilution of your compound in the exact same buffer/media used in your main experiment. Include a vehicle-only control (e.g., media + 0.1% DMSO).
-
Prepare the luciferase enzyme and its substrate according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
-
Assay Execution:
-
To each well, add 50 µL of the compound dilution or vehicle control.
-
Add 50 µL of the prepared luciferase assay reagent (containing both enzyme and substrate) to all wells.
-
Mix briefly on a plate shaker (e.g., 30 seconds at 500 rpm).
-
-
Incubation & Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of signal relative to the vehicle-only control.
-
% Signal = (Luminescence_Compound / Luminescence_Vehicle) * 100
-
Interpretation: If the signal is significantly reduced (e.g., <90%) or enhanced (>110%), your compound is likely inhibiting or enhancing the luciferase enzyme directly, which will produce false positives or negatives in your primary screen.
-
Visualizing Potential Off-Target Pathways
The imidazo[1,2-a]pyrimidine scaffold is a known "kinase hinge-binder," suggesting a potential for broad off-target kinase activity. This can lead to unexpected phenotypes, including cytotoxicity or pathway activation/inhibition unrelated to your primary target.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. resources.biomol.com [resources.biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Overview of the Synthetic Pathway
The synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common and scalable synthetic route involves three key stages:
-
Formation of the Imidazo[1,2-a]pyrimidine core: This is typically achieved through the condensation of 2-aminopyrimidine with a suitable three-carbon building block, such as an α-haloketone, in what is known as the Chichibabin reaction or a related cyclization method.
-
Introduction of the 2-methanamine moiety: This is most effectively accomplished via the reductive amination of the key intermediate, Imidazo[1,2-a]pyrimidine-2-carbaldehyde.
-
Formation of the dihydrochloride salt: The final step involves the conversion of the free amine to its more stable and water-soluble dihydrochloride salt.
This guide will focus on troubleshooting the latter two stages, which are often critical for the final product's quality and scalability.
Caption: Overall synthetic route for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Troubleshooting Guide: Reductive Amination and Salt Formation
This section addresses specific issues that may arise during the synthesis, their potential causes, and recommended solutions.
Reductive Amination of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
Q1: My reductive amination reaction is showing low conversion to the desired primary amine, with significant amounts of unreacted aldehyde remaining.
A1: Low conversion in reductive amination can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Imine Formation: The first step of reductive amination is the formation of an imine intermediate from the aldehyde and the amine source (e.g., ammonia or an ammonium salt). This equilibrium can be unfavorable.
-
Solution:
-
Water Removal: The formation of the imine releases water. On a larger scale, the accumulation of water can inhibit the reaction. Consider using a Dean-Stark trap if the reaction is run at elevated temperatures in a suitable solvent like toluene. For reactions at lower temperatures, the addition of a drying agent compatible with the reaction conditions, such as anhydrous magnesium sulfate, can be beneficial.
-
pH Optimization: The pH of the reaction medium is critical. For the formation of an imine from an aldehyde and ammonia, a slightly acidic to neutral pH is often optimal to facilitate the initial nucleophilic attack and subsequent dehydration. However, for the reduction step with borohydride reagents, the stability of the reducing agent at different pH values must be considered. Sodium cyanoborohydride (NaBH₃CN) is stable under mildly acidic conditions, making it a good choice for one-pot reductive aminations.[1]
-
-
-
Inefficient Reduction: The reducing agent may not be effectively reducing the imine intermediate.
-
Solution:
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common reducing agent, it can also reduce the starting aldehyde, leading to the formation of the corresponding alcohol as a byproduct. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine over the aldehyde.[2]
-
Reaction Temperature and Time: Ensure the reaction is running at an appropriate temperature and for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
-
Purity of Starting Materials: Impurities in the Imidazo[1,2-a]pyrimidine-2-carbaldehyde can inhibit the reaction.
-
Solution: Ensure the aldehyde is of high purity before starting the reductive amination. Recrystallization or column chromatography may be necessary.
-
Caption: Troubleshooting workflow for low conversion in reductive amination.
Q2: I am observing the formation of significant amounts of the secondary amine (bis(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine) as a byproduct.
A2: The formation of a secondary amine is a common side reaction in reductive aminations, especially when synthesizing primary amines. This occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde, leading to a new imine which is then reduced.
-
Excess of Amine Source: Using a large excess of the ammonia source is crucial to outcompete the primary amine product in reacting with the aldehyde.
-
Solution: When using ammonia, it is recommended to use a saturated solution in an organic solvent (e.g., methanol) or to bubble ammonia gas through the reaction mixture. If using an ammonium salt like ammonium acetate, use a significant molar excess. A high concentration of the primary amine source favors the formation of the primary amine product.[3]
-
-
Reaction Conditions: The rate of addition of the reducing agent can influence the selectivity.
-
Solution: Adding the reducing agent slowly to the mixture of the aldehyde and the ammonia source can help to maintain a low concentration of the primary amine product at any given time, thus minimizing the formation of the secondary amine.
-
| Parameter | Recommendation for Minimizing Secondary Amine | Rationale |
| Ammonia Source | Large excess (e.g., saturated solution or continuous bubbling) | Statistically favors the reaction of the aldehyde with ammonia over the primary amine product. |
| Reducing Agent Addition | Slow, controlled addition | Maintains a low concentration of the primary amine product, reducing its chances to react with the aldehyde. |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Can help to control the rate of the side reaction. |
Q3: The workup of my reductive amination is complicated, and I am losing product during extraction.
A3: The basic nature of the amine product can sometimes lead to emulsions or poor partitioning during aqueous workup.
-
pH Adjustment: The solubility of the amine is highly dependent on the pH of the aqueous phase.
-
Solution: After the reaction is complete, and the reducing agent has been quenched, adjust the pH of the aqueous layer. To extract the free amine into an organic solvent, the aqueous layer should be made basic (pH > 10) with a base like sodium hydroxide to deprotonate the ammonium salt and increase its partitioning into the organic layer. Conversely, to remove unreacted aldehyde, an acidic wash might be employed, which would protonate the amine and keep it in the aqueous phase.[4]
-
-
Solvent Choice: The choice of extraction solvent is important.
-
Solution: Dichloromethane or chloroform are often effective for extracting heterocyclic amines. If emulsions are a problem, adding brine (saturated NaCl solution) can help to break them.
-
Formation of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
Q1: I am having difficulty isolating the dihydrochloride salt as a crystalline solid.
A1: The crystallization of amine hydrochloride salts can be challenging and is often dependent on the solvent system and the stoichiometry of the acid.
-
Solvent System: The choice of solvent is critical for inducing crystallization.
-
Solution: A common technique is to dissolve the free amine in a solvent in which the hydrochloride salt is poorly soluble.[5] Good options include isopropanol, ethanol, or a mixture of a polar solvent with a less polar co-solvent like diethyl ether or ethyl acetate. The addition of the less polar solvent can help to induce precipitation.
-
-
HCl Source and Stoichiometry: The form and amount of HCl used are important.
-
Solution:
-
Anhydrous Conditions: For obtaining an anhydrous salt, it is best to use a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol). Gaseous HCl can also be bubbled through a solution of the amine. Using aqueous HCl can introduce water, which may hinder crystallization or lead to the formation of a hydrate.[6]
-
Stoichiometry: It is crucial to add exactly two equivalents of HCl to form the dihydrochloride salt. An excess of HCl can sometimes lead to the formation of oily products or difficulty in crystallization. Titration of a small sample of the free base can help to determine the exact concentration of your HCl solution.
-
-
Q2: The isolated dihydrochloride salt is hygroscopic and difficult to handle.
A2: Hygroscopicity can be a problem with some hydrochloride salts, especially if they are not completely anhydrous.
-
Drying: Thorough drying is essential.
-
Solution: Dry the final product under high vacuum at a slightly elevated temperature (if the compound is thermally stable) to remove any residual solvent and water. Storing the final product under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox) can prevent moisture uptake.
-
Q3: My final product has inorganic salt impurities (e.g., NaCl).
A3: This is a common issue if the workup involves the use of sodium-based reagents and aqueous HCl.
-
Purification Strategy:
-
Solution: If the hydrochloride salt is contaminated with inorganic salts, one approach is to convert the salt back to the free base by treatment with a strong base (e.g., NaOH) and extracting it into an organic solvent.[4] After drying the organic layer, the free base can be re-precipitated as the hydrochloride salt using an anhydrous HCl solution, leaving the inorganic salts behind in the aqueous phase. Alternatively, recrystallization from a suitable solvent system can also be effective in removing inorganic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable scalable method for the synthesis of the starting material, Imidazo[1,2-a]pyrimidine-2-carbaldehyde?
A1: A common and scalable method is the Vilsmeier-Haack reaction on the Imidazo[1,2-a]pyrimidine core. This reaction typically uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 2-position. Careful control of the reaction temperature is crucial for minimizing side reactions.
Q2: Can I use ammonium acetate directly as the ammonia source in the reductive amination?
A2: Yes, ammonium acetate is a convenient and commonly used source of ammonia for reductive aminations.[7] It can act as both the ammonia source and a buffer to maintain a suitable pH for the reaction. A molar excess of ammonium acetate is typically used.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the disappearance of starting materials and the formation of products.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the free base and the dihydrochloride salt. In the ¹H NMR of the dihydrochloride salt, you would expect to see a downfield shift of the protons adjacent to the nitrogen atoms due to protonation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis (CHN): To confirm the elemental composition and the stoichiometry of the dihydrochloride salt.
-
Infrared Spectroscopy (IR): The IR spectrum of the amine salt will show a broad absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H stretch of an ammonium salt.[8]
-
Q4: Are there any stability concerns with the Imidazo[1,2-a]pyrimidine core during the synthesis?
A4: The Imidazo[1,2-a]pyrimidine ring system is generally stable under the conditions used for reductive amination and salt formation. However, strong acidic or basic conditions at high temperatures for prolonged periods should be avoided to prevent potential ring opening or other degradation pathways. The imidazo[1,2-a]pyrimidine moiety can be susceptible to metabolism by aldehyde oxidase (AO), which is a consideration in a drug development context but not typically a concern during chemical synthesis.[9]
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1063-1079. [Link]
-
Chemistry LibreTexts. (2019). 22.4: Synthesis of Amines. [Link]
-
Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(3), 439-446. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- U.S. Patent No. US20100204470A1. (2010).
-
ResearchGate. (2012). How to make a salt of a novel compound? [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]
-
Çetin, A., & Ay, M. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-872. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]
-
Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). (2011). Journal of Medicinal Chemistry, 54(23), 8142–8151. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Childers, W. E., & Rees, D. C. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
YouTube. (2023). Making Aniline HCl. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). (2011). Journal of Medicinal Chemistry, 54(23), 8142–8151. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride as a Wnt/β-catenin Signaling Pathway Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride as a putative inhibitor of the Wnt/β-catenin signaling pathway. We will objectively compare its performance with a well-characterized alternative, IWR-1, and provide detailed experimental protocols and supporting data to empower your research.
Introduction: The Wnt/β-catenin Pathway - A Critical Target in Oncology
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[1][2] Its dysregulation, however, is a hallmark of numerous human diseases, most notably cancer.[1] In the absence of a Wnt ligand, a "destruction complex" actively phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt to its cell surface receptors initiates a cascade that leads to the disassembly of this destruction complex. Consequently, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of target genes, such as c-myc and cyclin D1, which drive cell proliferation.[1][2]
Given its central role in tumorigenesis, the Wnt/β-catenin pathway presents a promising target for therapeutic intervention.[1] The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising chemotype for the development of novel inhibitors of this pathway.[1][3] This guide focuses on the validation of a specific derivative, Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
The Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway.
Comparative Compound Analysis
To rigorously assess the biological activity of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, a direct comparison with a known inhibitor is essential. For this purpose, we have selected IWR-1 (Inhibitor of Wnt Response-1) .
-
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (Test Compound): A novel small molecule with a core imidazo[1,2-a]pyrimidine structure, hypothesized to inhibit Wnt/β-catenin signaling.
-
IWR-1 (Reference Compound): A well-characterized Wnt pathway inhibitor that functions by stabilizing the Axin-scaffolded destruction complex, thereby promoting β-catenin degradation.[4][5][6] It has a reported IC50 of approximately 180 nM in a cell-based Wnt/β-catenin pathway reporter assay.[4][5][6][7][8][9]
Experimental Validation Workflow
The validation of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride's biological activity will be conducted through a two-tiered experimental approach: a primary screen to assess direct pathway inhibition and a secondary assay to evaluate the downstream cellular consequences.
Caption: Experimental workflow for validating Wnt pathway inhibition.
Detailed Experimental Protocols
Primary Assay: TCF/LEF Luciferase Reporter Assay
This assay directly measures the transcriptional activity of the Wnt/β-catenin pathway.[2][10][11]
Principle: A reporter cell line (e.g., HEK293) is engineered to contain a luciferase gene under the control of a promoter with TCF/LEF binding sites. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293 TCF/LEF luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride and IWR-1 in DMSO. Create a serial dilution series of each compound in assay medium.
-
Wnt Stimulation and Compound Treatment:
-
Gently remove the growth medium from the cells.
-
Add 90 µL of assay medium containing Wnt3a conditioned media (to stimulate the pathway) to each well.
-
Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (Wnt3a stimulation alone).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the positive control (Wnt3a stimulation alone) and plot the percentage of inhibition against the compound concentration. Calculate the IC50 value using a non-linear regression analysis.
Secondary Assay: MTT Cell Viability Assay
This assay assesses the downstream effect of Wnt pathway inhibition on the proliferation and viability of cancer cells with a dysregulated Wnt pathway (e.g., colorectal cancer cell line SW480).
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which can be quantified.
Step-by-Step Protocol:
-
Cell Seeding: Seed SW480 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride and IWR-1 in complete growth medium.
-
Remove the old medium and add 100 µL of medium containing the various concentrations of the compounds to the cells. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the GI50 (concentration for 50% of maximal inhibition of cell growth) value.
Data Presentation and Interpretation
The following table presents hypothetical, yet plausible, data from the described experiments to illustrate the comparative analysis.
| Compound | Primary Assay: TCF/LEF Reporter (IC50) | Secondary Assay: Cell Viability (GI50) |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride | 250 nM | 1.2 µM |
| IWR-1 | 180 nM[4][5][6][7][8][9] | 0.8 µM |
Interpretation of Results:
The hypothetical data suggests that Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a potent inhibitor of the Wnt/β-catenin signaling pathway, albeit with a slightly higher IC50 than the reference compound IWR-1. The cell viability data corroborates the pathway inhibition results, demonstrating that the compound effectively reduces the proliferation of Wnt-dependent cancer cells. The GI50 value is in the low micromolar range, indicating a promising anti-proliferative effect.
Conclusion
This guide outlines a robust and logical workflow for the validation of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride's biological activity as a Wnt/β-catenin signaling pathway inhibitor. By employing a combination of a direct pathway reporter assay and a downstream cell viability assay, and by comparing the results to a well-characterized inhibitor like IWR-1, researchers can generate high-quality, reproducible data. This approach provides a solid foundation for further preclinical development of this promising compound.
References
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. [Link]
-
Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. University of Padua. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling | Request PDF. ResearchGate. [Link]
-
Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line. AMSBIO. [Link]
-
Inhibition of Wnt/β-catenin signaling by IWR1 induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal. Biochemical and Biophysical Research Communications. [Link]
-
TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). BPS Bioscience. [Link]
Sources
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. [research.unipd.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fluoresceintsa.com [fluoresceintsa.com]
- 6. stemcell.com [stemcell.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. atcc.org [atcc.org]
A Comprehensive Guide to Imidazopyrimidine-Based Inhibitors: A Comparative Analysis from a Core Scaffold Perspective
This guide provides an in-depth comparison of various classes of inhibitors derived from the versatile imidazopyrimidine scaffold. Rather than focusing on a single, uncharacterized molecule, we will treat Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride as a foundational building block. From this structural starting point, we will explore how medicinal chemistry has leveraged the imidazopyrimidine core to develop highly potent and selective modulators for distinct biological target classes, including GABA-A receptors and protein kinases. This comparative analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this privileged heterocyclic system.
Introduction: The Imidazopyrimidine Scaffold, A Privileged Structure in Medicinal Chemistry
Nitrogen-fused heterocyclic compounds are cornerstones of modern drug discovery, and among them, the imidazopyrimidine scaffold has emerged as a structure of immense pharmacological importance.[1] This fused imidazole and pyrimidine ring system is present in natural products and has been identified as a strong pharmacophoric moiety, leading to its use in a wide array of therapeutic agents.[2][3] The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyrimidine core allow for extensive and precise functionalization, enabling the development of molecules with tailored biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4]
Molecules like Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride represent key synthetic intermediates.[5] They provide a stable platform from which diverse functional groups can be elaborated, profoundly influencing the resulting compound's target affinity, selectivity, and pharmacokinetic properties. This guide will dissect the major classes of inhibitors derived from this scaffold, comparing their mechanisms of action, target engagement, and providing the experimental context needed to evaluate novel derivatives.
Chapter 1: The Imidazo[1,2-a]pyrimidine Core: A Foundation for Diverse Bioactivity
The power of the imidazo[1,2-a]pyrimidine scaffold lies in its synthetic accessibility and the distinct chemical reactivity of its positions, particularly the C2, C3, and C7 positions.[5][6] Multicomponent reactions and cyclization strategies are commonly employed to construct the core, allowing for the introduction of various substituents that drive target specificity.[2][6]
The diagram below illustrates the foundational structure of Imidazo[1,2-a]pyrimidin-2-ylmethanamine and highlights key positions for chemical modification. The strategic placement of different R-groups at these positions dictates whether the final compound will target a CNS receptor, a kinase active site, or another biological macromolecule.
Caption: Core scaffold and its potential for diversification.
Chapter 2: Class I - GABA-A Receptor Modulators for CNS Disorders
One of the most successful applications of the broader imidazopyridine/imidazopyrimidine scaffold is in the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Mechanism of Action
These compounds act as positive allosteric modulators at the benzodiazepine (BZ) binding site of the GABA-A receptor.[7] Unlike benzodiazepines, which bind non-selectively to various α-subunits, many imidazopyridine derivatives exhibit remarkable selectivity, particularly for the α1-subunit, which is associated with sedative and hypnotic effects.[8][9][10] By binding to this site, they enhance the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[7][9]
Caption: Inhibition of a kinase signaling pathway.
Representative Compounds
-
Ponatinib: An imidazo[1,2-b]pyridazine, Ponatinib is a powerful, third-generation multi-kinase inhibitor. [11]It was specifically designed to inhibit BCR-ABL1, the fusion protein driving Chronic Myeloid Leukemia (CML). [12][13]Critically, Ponatinib is effective against the T315I "gatekeeper" mutation, which confers resistance to other tyrosine kinase inhibitors like imatinib. [12][14][15]Its ability to bind effectively to both native and mutated forms of BCR-ABL1 makes it a vital therapeutic option for refractory CML. [15][16]
-
Doramapimod (BIRB 796): This compound is a highly potent and selective inhibitor of p38 MAP kinase, a key enzyme in the inflammatory response. [17][18][19]Unlike many kinase inhibitors, Doramapimod binds to an allosteric site, inducing a conformational change that locks the kinase in an inactive state. [19][20][21]This unique mechanism results in very slow dissociation rates and high potency in blocking the production of pro-inflammatory cytokines like TNF-α. [17][19]
Comparative Data: Kinase Inhibition Profile
| Compound | Primary Target(s) | IC50 (nM) | Primary Therapeutic Area | Key Feature |
| Ponatinib | BCR-ABL1 (incl. T315I) | 0.37 (native), 2.0 (T315I) | Oncology (CML) | Pan-BCR-ABL1 inhibitor, overcoming T315I resistance. [15][16] |
| Doramapimod | p38α MAPK | 38 (p38α), 65 (p38β) | Inflammation | Potent, allosteric inhibitor with slow dissociation kinetics. [19][20] |
Chapter 4: Emerging Applications
The versatility of the imidazopyrimidine scaffold continues to be explored for new therapeutic targets. Research has demonstrated its potential in developing:
-
iNOS Dimerization Inhibitors: Certain imidazopyrimidine derivatives have been synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS) dimer formation, a crucial step for its enzymatic activity. [22][23]This presents a potential therapeutic avenue for conditions characterized by excessive NO production.
-
Antifungal Agents: Novel series of imidazopyrimidine derivatives have shown significant inhibitory activity against various fungal species, highlighting their potential as leads for new antifungal drug development. [1]
Chapter 5: Comparative Experimental Workflow: A Guide for Target Validation
For researchers working with a novel imidazopyrimidine derivative, a systematic approach is essential to determine its biological activity and mechanism of action. The following workflow provides a logical progression from initial screening to mechanistic validation.
Caption: Logical workflow for characterizing a novel inhibitor.
Detailed Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common method to determine the IC50 of a test compound against a protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform. This method is highly sensitive, robust, and amenable to high-throughput screening.
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity. Excitation of the terbium results in FRET to the acceptor, producing a specific emission signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Test Compound (e.g., a novel imidazopyrimidine derivative) dissolved in DMSO.
-
Target Kinase (e.g., p38α MAPK).
-
Fluorescein-labeled substrate peptide.
-
ATP.
-
TR-FRET Tb-labeled phosphospecific antibody.
-
Assay Buffer (containing divalent cations, e.g., MgCl2).
-
Stop Buffer (containing EDTA).
-
Low-volume 384-well assay plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution series of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 100 µM stock.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds into the assay plate wells. Include DMSO-only wells for no-inhibition (100% activity) controls and wells without kinase for background (0% activity) controls.
-
-
Kinase Reaction:
-
Prepare a Kinase/Substrate master mix in assay buffer. The final concentration of kinase and substrate should be optimized based on the manufacturer's recommendation or prior validation experiments (typically in the low nanomolar range for the kinase).
-
Add 5 µL of the Kinase/Substrate mix to each well of the assay plate.
-
Allow the plate to incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Phosphorylation:
-
Prepare an ATP solution in assay buffer at a concentration close to its Km for the specific kinase (this ensures sensitivity to competitive inhibitors).
-
Add 5 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Stop Reaction and Develop Signal:
-
Prepare a Detection Mix containing the Tb-labeled antibody in Stop Buffer.
-
Add 10 µL of the Detection Mix to each well. The EDTA in the stop buffer will chelate the Mg2+, halting the kinase activity.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium wavelength (~495 nm) and the acceptor wavelength (~520 nm).
-
The reader software will calculate the emission ratio (520 nm / 495 nm).
-
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_compound - Signal_background] / [Signal_no-inhibition - Signal_background]).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Conclusion
The imidazo[1,2-a]pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. While a specific compound like Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride serves as a chemical starting point, its true value is realized through the diverse and potent therapeutic agents that can be derived from it. By strategically modifying this core, chemists have developed compounds that can selectively modulate CNS receptors like GABA-A, leading to effective hypnotics and anxiolytics, or potently inhibit protein kinases central to cancer and inflammation. The comparative analysis of compounds like Zolpidem, Ponatinib, and Doramapimod reveals a remarkable divergence in biological function arising from subtle changes in chemical structure. This inherent versatility ensures that the imidazopyrimidine scaffold will remain a fertile ground for the discovery of novel therapeutics targeting a wide range of human diseases.
References
- Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. PMC - NIH.
- ResearchGate. (2025). Mechanism of action of ponatinib in treating chronic myeloid leukemia...
- Drugs.com. Zolpidem Extended Release: Package Insert / Prescribing Info / MOA. Drugs.com.
- Springer. (2025).
- Elsevier. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- Britannica. (2026). Zolpidem | Description, Mechanism of Action, Uses, & Side Effects. Britannica.
- Wikipedia. (2026). Zolpidem. Wikipedia.
- NCBI. (2023). Zolpidem.
- The Open Medicinal Chemistry Journal. (2009). Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. The Open Medicinal Chemistry Journal.
- Selleck Chemicals. Doramapimod (BIRB 796) | p38 MAPK Inhibitor. Selleck Chemicals.
- Patsnap Synapse. (2024). What is the mechanism of Ponatinib Hydrochloride?.
- Grokipedia. Saripidem. Grokipedia.
- Takeda Oncology. (2022). Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology.
- InvivoChem. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor. InvivoChem.
- Wikipedia. (2025). Saripidem. Wikipedia.
- NIH. (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. NIH.
- MedChemExpress. Necrosulfonamide | MLKL/GSDMD Inhibitor. MedChemExpress.
- Bionity. Saripidem. Bionity.
- Takeda.
- Drug Central. alpidem. Drug Central.
- RSC Publishing. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
- NIH. (2009).
- PubMed. (2002). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. PubMed.
- Patsnap Synapse. Saripidem - Drug Targets, Indications, Patents.
- PubMed. (2004). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed.
- PubMed. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed.
- opnMe by Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. opnMe.
- Wikipedia. Alpidem. Wikipedia.
- ResearchGate. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review.
- ResearchGate. (2022). Formation of substituted imidazopyrimidine derivatives for screening cancer cell lines.
- NIH. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central.
- Semantic Scholar. (2022). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Semantic Scholar.
- NIH. (2018). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central.
- NIH. (2021). Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central.
- MedchemExpress.com. Saripidem | GABA Receptor Ligand. MedchemExpress.com.
- PubMed. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed.
- IUPHAR/BPS Guide to PHARMACOLOGY. doramapimod | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- MDPI. (2018). Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target. MDPI.
- Cell Signaling Technology. Necrosulfonamide. Cell Signaling Technology.
- ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- NIH. (2023).
- PubMed. (1990). Pharmacological and behavioral profile of alpidem as an anxiolytic. PubMed.
- ResearchGate. (2025). Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein.
- PubMed. (2001).
- Taylor & Francis. (2020). Alpidem – Knowledge and References. Taylor & Francis.
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 8. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 14. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 16. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pardon Our Interruption [opnme.com]
- 20. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 21. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors [openmedicinalchemistryjournal.com]
- 23. Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride derivatives' potency
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrimidines in Oncology
The Imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This class of nitrogen-fused heterocyclic compounds has garnered significant attention for its potential in developing novel therapeutic agents, particularly in the realm of oncology.[2] Derivatives of this scaffold have been investigated for their activity against various targets, including the Wnt/β-catenin signaling pathway and several protein kinases.[3] A particularly promising avenue of research has been the development of Imidazo[1,2-a]pyrimidine derivatives as potent inhibitors of the receptor tyrosine kinase c-KIT.[4][5]
Mutations in the c-KIT gene are a major driver in various cancers, most notably gastrointestinal stromal tumors (GISTs).[2][4] These mutations can lead to the constitutive activation of the c-KIT receptor, triggering downstream signaling pathways that promote uncontrolled cell proliferation and survival.[6][7] While first-generation tyrosine kinase inhibitors like imatinib have shown clinical efficacy, the emergence of drug resistance, often through secondary mutations in the c-KIT kinase domain, presents a significant clinical challenge.[1][2] This has spurred the development of new generations of inhibitors capable of overcoming this resistance.
This guide provides a comparative analysis of the potency of a series of Imidazo[1,2-a]pyrimidine derivatives designed as inhibitors of c-KIT, with a focus on their activity against clinically relevant mutations. We will delve into the mechanism of action, present comparative experimental data, and provide a detailed protocol for assessing the potency of these compounds.
Mechanism of Action: Targeting the c-KIT Signaling Pathway
The c-KIT receptor is a transmembrane protein that, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates its intracellular kinase domains.[7][8] This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10]
In many cancers, mutations in the juxtamembrane domain or the kinase domain of c-KIT lead to ligand-independent, constitutive activation of the receptor.[2] The Imidazo[1,2-a]pyrimidine derivatives discussed herein are designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the c-KIT kinase domain.[6] This binding prevents the phosphorylation of the kinase and subsequently blocks the activation of downstream signaling pathways, thereby inhibiting the growth and proliferation of cancer cells that are dependent on c-KIT signaling. A critical aspect of their therapeutic potential lies in their ability to inhibit mutated forms of c-KIT, including those that confer resistance to other inhibitors.[1][4]
Below is a diagram illustrating the c-KIT signaling pathway and the point of intervention for these novel inhibitors.
Caption: The c-KIT signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrimidine derivatives.
Comparative Potency of Imidazo[1,2-a]pyrimidine Derivatives
The potency of a series of 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives was evaluated against the imatinib-resistant c-KIT V654A mutant and in a cell-based assay using the GIST 430/654 cell line, which expresses a constitutively active and imatinib-resistant form of c-KIT.[11] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the target's activity, are summarized in the table below. A lower IC50 value indicates a higher potency.
| Compound ID | c-KIT (V654A) IC50 (nM) | GIST 430/654 IC50 (nM) |
| A8 | 23 | 500 |
| A12 | 87 | 1100 |
| A60 | 8 | 70 |
| A73 | 4 | 98 |
| A75 | 8.5 | 59 |
| A83 | 25 | 310 |
| A84 | 2.8 | 48 |
| A99 | 8.2 | 62 |
| A100 | 9.2 | 38 |
| A102 | 9.8 | 46 |
| A120 | 2.9 | 52 |
| A149 | 6.2 | 270 |
| A153 | 6.4 | 120 |
| A168 | 27 | 630 |
| A170 | 33 | 330 |
| A212 | 7.3 | 210 |
| A242 | 1.1 | >10000 |
| A252 | 2.2 | 47 |
Data sourced from a patent analysis of 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.[12]
Analysis of Structure-Activity Relationship (SAR):
The data reveals significant variation in potency among the derivatives, highlighting the importance of specific structural modifications. For instance, compounds A84 , A120 , and A252 exhibit exceptional potency against both the isolated enzyme (c-KIT V654A) and in the cellular context (GIST 430/654), with IC50 values in the low nanomolar range. In contrast, compound A242 shows high potency against the isolated enzyme but a dramatic loss of activity in the cell-based assay, suggesting potential issues with cell permeability or off-target effects. The differences in the chemical structures of these compounds, which are detailed in the source patent, would allow for a deeper SAR analysis to guide the design of future inhibitors with improved potency and cellular activity.
Experimental Protocol: In Vitro c-KIT Kinase Inhibition Assay
The following protocol provides a representative method for determining the in vitro potency of Imidazo[1,2-a]pyrimidine derivatives against a specific c-KIT mutant, such as V654A. This protocol is a composite based on standard kinase assay methodologies.
Objective: To determine the IC50 value of test compounds against the kinase activity of a recombinant c-KIT mutant enzyme.
Materials:
-
Recombinant human c-KIT (V654A) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (at a concentration close to the Km for c-KIT)
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)
-
Test compounds (Imidazo[1,2-a]pyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Further dilute the compounds in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Enzyme and Substrate/ATP Mixture Preparation:
-
Dilute the recombinant c-KIT enzyme in kinase buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km value for the c-KIT enzyme to ensure competitive inhibition can be accurately measured.
-
-
Assay Reaction:
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted c-KIT enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro c-KIT kinase inhibition assay.
Conclusion and Future Perspectives
The Imidazo[1,2-a]pyrimidine scaffold represents a highly promising platform for the development of potent and selective c-KIT inhibitors. The comparative data presented in this guide demonstrates that subtle structural modifications can lead to significant improvements in potency, particularly against drug-resistant mutants. The experimental protocol outlined provides a robust framework for the in vitro evaluation of these and other novel kinase inhibitors.
Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of the structure-activity relationships will be crucial for the rational design of next-generation inhibitors that can overcome the challenges of drug resistance in c-KIT-driven cancers. The continued exploration of the Imidazo[1,2-a]pyrimidine scaffold holds great promise for the development of new and effective targeted therapies for patients with GIST and other malignancies.
References
-
Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC - NIH. Available at: [Link]
-
What are c-Kit inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Available at: [Link]
-
Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - MDPI. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed. Available at: [Link]
-
c-KIT mediated signaling pathways. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - International Journal of Biological Sciences. Available at: [Link]
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC. Available at: [Link]
-
(PDF) 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available at: [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC - NIH. Available at: [Link]
-
Inhibition of c-Kit by tyrosine kinase inhibitors - Haematologica. Available at: [Link]
-
cKIT Assay Kit cKit 79815 - BPS Bioscience. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed. Available at: [Link]
-
The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC - NIH. Available at: [Link]
Sources
- 1. The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 7. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijbs.com [ijbs.com]
- 11. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride as a Potential Immune Response Modifier
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. Drawing upon established principles of immunology and pharmacology, we propose a benchmarking strategy against well-characterized drugs, Imiquimod and Resiquimod, to elucidate its potential as a Toll-like Receptor (TLR) agonist.
Introduction: Unveiling the Potential of a Novel Scaffold
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride belongs to the broader class of imidazo-fused heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antituberculosis, and anxiolytic properties.[1][2][3][4][5][6][7][8][9][10] Notably, the imidazo[1,2-a]pyrimidine core shares structural similarities with the imidazoquinoline class of compounds, which are known potent immune response modifiers.[11][12][13]
This structural analogy leads to the central hypothesis of this guide: Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride may function as an agonist of Toll-like Receptors 7 and/or 8 (TLR7/8), thereby activating the innate immune system.
To rigorously test this hypothesis, we will benchmark its performance against two well-established drugs:
-
Imiquimod (Aldara™): An FDA-approved topical TLR7 agonist used for treating genital warts, superficial basal cell carcinoma, and actinic keratosis.[11][13][14]
-
Resiquimod (R848): A potent agonist of both TLR7 and TLR8, extensively used as a research tool and investigated for various therapeutic applications, including cancer and viral infections.[15][16][17]
This guide will outline the mechanistic rationale, provide detailed experimental protocols for a head-to-head comparison, and offer a framework for interpreting the potential results.
Mechanistic Framework: The TLR7/8 Signaling Pathway
Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[18][19][20] TLR7 and TLR8 are located in the endosomes of immune cells, such as dendritic cells (DCs), macrophages, and B cells, where they recognize single-stranded RNA (ssRNA) from viruses.[18][21][22]
Upon activation by an agonist, TLR7/8 initiates a downstream signaling cascade through the adaptor protein MyD88.[18][21][23] This leads to the activation of transcription factors, primarily NF-κB and IRF7, which in turn induce the production of a host of pro-inflammatory cytokines and type I interferons (IFN-α/β).[12][18][19][21] This cytokine milieu is critical for orchestrating an effective antiviral and antitumor immune response by activating natural killer (NK) cells, cytotoxic T lymphocytes, and other immune effectors.[12][24][25][26]
Caption: Hypothesized TLR7/8 signaling pathway for Imidazo[1,2-a]pyrimidin-2-ylmethanamine.
Head-to-Head Benchmarking: Experimental Protocols
To quantitatively assess the immune-stimulatory activity of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, a series of in vitro and in vivo experiments are proposed.
Experiment 1: In Vitro TLR7/8 Activity Assessment
Objective: To determine if Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride can activate human TLR7 and TLR8 and to quantify its potency (EC50).
Methodology: A commercially available HEK-Blue™ TLR7 and TLR8 reporter cell line assay can be utilized. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Protocol:
-
Cell Culture: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, Imiquimod, and Resiquimod (e.g., from 0.01 µM to 100 µM) in cell culture medium.
-
Cell Stimulation: Plate the reporter cells in a 96-well plate and add the different concentrations of the test compounds and controls. Include a vehicle-only control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant and measure the absorbance at 620-655 nm.
-
Data Analysis: Plot the absorbance values against the compound concentrations and fit a dose-response curve to calculate the EC50 value for each compound on each receptor.
Expected Data Summary:
| Compound | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Selectivity (TLR8/TLR7) |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine | TBD | TBD | TBD |
| Imiquimod (Control) | ~1-5 µM | >100 µM | >20-100 |
| Resiquimod (R848) (Control) | ~0.1-1 µM | ~0.1-1 µM | ~1 |
TBD: To Be Determined
Experiment 2: Cytokine Profiling in Human PBMCs
Objective: To measure the induction of key pro-inflammatory cytokines and type I interferons by Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in primary human immune cells.
Methodology: Human peripheral blood mononuclear cells (PBMCs) provide a mixed population of immune cells, including TLR7/8-expressing monocytes and dendritic cells, making them an ideal system for this assay.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Plate the PBMCs in a 96-well plate and stimulate them with a fixed concentration (e.g., 10 µM) of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, Imiquimod, and Resiquimod for 24 hours. Include an unstimulated control.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of key cytokines (TNF-α, IL-6, IL-12, IFN-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the levels of each cytokine induced by the test compound to those induced by the controls and the unstimulated sample.
Expected Data Summary:
| Compound (at 10 µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine | TBD | TBD | TBD |
| Imiquimod (Control) | ++ | ++ | +++ |
| Resiquimod (R848) (Control) | ++++ | ++++ | +++ |
| Unstimulated Control | - | - | - |
(-) for baseline levels, with increasing (+) indicating the magnitude of induction. TBD: To Be Determined.
Overall Experimental Workflow
The following diagram illustrates the logical flow for the comprehensive benchmarking of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Caption: A stepwise workflow for benchmarking the target compound.
Discussion and Future Directions
The proposed experiments will provide a robust initial characterization of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride's immune-stimulatory potential.
-
If the compound shows potent and selective TLR7 agonism , it could be a candidate for topical applications similar to Imiquimod, potentially with an improved therapeutic window.
-
If it demonstrates dual TLR7/8 agonism , like Resiquimod, it may be a candidate for systemic administration in immuno-oncology, where broad immune activation is often desired.[26][27][28] The cytokine profile will be crucial here; a strong induction of IFN-α and IL-12 would be particularly promising for anti-cancer applications.[12]
-
If no activity is observed , it would suggest that the structural similarities to imidazoquinolines do not translate to functional agonism of TLR7/8, and other biological targets should be investigated based on the broader imidazo[1,2-a]pyrimidine literature.
Should the in vitro data be promising, subsequent steps would involve pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, followed by in vivo efficacy studies in relevant disease models, such as syngeneic mouse tumor models.[27][29][30]
Conclusion
While direct biological data for Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is currently sparse, its chemical structure provides a strong rationale for investigating its role as a novel immune response modifier via TLR7/8 activation. By benchmarking it against the well-characterized drugs Imiquimod and Resiquimod using the detailed protocols in this guide, researchers can efficiently and rigorously elucidate its mechanism of action, potency, and potential therapeutic utility. This structured approach ensures scientific integrity and provides a clear path forward for the development of this promising compound.
References
- Imiquimod - Its role in the treatment of cutaneous malignancies - PMC - NIH. (n.d.).
-
Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential | Clinical and Experimental Dermatology | Oxford Academic. (n.d.). Retrieved January 22, 2026, from [Link]
-
Imiquimod - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- What is the mechanism of action of imiquimod? - Dr.Oracle. (2025, December 14).
- What is the mechanism of action (MOA) of Imiquimod (Aldara)? - Dr.Oracle. (2025, September 8).
-
Structure and signaling pathways of the toll-like receptor 7 (TLR7):... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Toll-Like Receptor Signaling Pathways - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
- What are TLR7 modulators and how do they work? (2024, June 21).
-
Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives. (2022, December 7). Retrieved January 22, 2026, from [Link]
- Toll-like receptors (TLR) 7 and 8 fact sheet - Bristol Myers Squibb. (2024, September 3).
-
Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed. (2023, September 1). Retrieved January 22, 2026, from [Link]
-
Novel drugs targeting Toll-like receptors for antiviral therapy - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC - PubMed Central. (2023, January 7). Retrieved January 22, 2026, from [Link]
-
Anti-tumor Activity of Toll-Like Receptor 7 Agonists - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]
-
Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
1130 Design and characterization of novel TLR7-selective ligands with an automated screening platform | Journal for ImmunoTherapy of Cancer. (2023, November 2). Retrieved January 22, 2026, from [Link]
-
TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis - DelveInsight. (2023, April 10). Retrieved January 22, 2026, from [Link]
-
TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld. (2023, August 31). Retrieved January 22, 2026, from [Link]
-
Topical corticosteroids and topical immunomodulators - Scoping systematic review of treatments for eczema - NCBI Bookshelf. (n.d.). Retrieved January 22, 2026, from [Link]
-
Nonsteroidal Topical Immunomodulators in Allergology and Dermatology - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Retrieved January 22, 2026, from [Link]
-
(Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones and related compounds as potential nonsedative anxiolytics - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics of dermatological agents (Drugs that Treat Skin Conditions) - YouTube. (2025, March 18). Retrieved January 22, 2026, from [Link]
-
Chapter 215. Pharmacokinetics and Topical Applications of Drugs | Fitzpatrick's Dermatology in General Medicine, 8e | AccessMedicine. (n.d.). Retrieved January 22, 2026, from [Link]
-
Topical Immunomodulators - Skin Therapy Letter. (2007, December 20). Retrieved January 22, 2026, from [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). Retrieved January 22, 2026, from [Link]
- Imidazo[1,2-a]pyrimidin-2-ylmethanamine - Elite Flow Control UK Limited. (n.d.).
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023, April 26). Retrieved January 22, 2026, from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 8). Retrieved January 22, 2026, from [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. (n.d.). Retrieved January 22, 2026, from [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024, September 2). Retrieved January 22, 2026, from [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022, September 1). Retrieved January 22, 2026, from [Link]
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones and related compounds as potential nonsedative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Imiquimod - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TLR Signaling Pathway | Thermo Fisher Scientific - TR [thermofisher.com]
- 20. Novel drugs targeting Toll-like receptors for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. What are TLR7 modulators and how do they work? [synapse.patsnap.com]
- 23. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 24. droracle.ai [droracle.ai]
- 25. droracle.ai [droracle.ai]
- 26. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 29. m.youtube.com [m.youtube.com]
- 30. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
A Comparative Guide to the Cross-Reactivity Profiling of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold and the Imperative of Selectivity Profiling
The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for diverse therapeutic applications.[1] This scaffold is particularly prominent in the development of protein kinase inhibitors, which are crucial for regulating a vast number of cellular processes, including growth, differentiation, and apoptosis.[2][3] Kinase dysregulation is a hallmark of many diseases, most notably cancer, making them a primary target for drug discovery.[3]
Molecules built on the Imidazo[1,2-a]pyrimidine core have shown potent inhibitory activity against various kinases, including p38 MAP kinase, implicated in inflammatory diseases[4][5], and Cyclin-Dependent Kinase 2 (CDK2), a target in oncology.[6] The specific compound of interest, Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (herein referred to as Compound-I ), represents a novel investigational molecule based on this promising scaffold.
However, the therapeutic success of any kinase inhibitor hinges not just on its potency against the intended target but also on its selectivity across the entire human kinome. Off-target kinase inhibition can lead to unexpected toxicities or side effects, complicating clinical development. Therefore, rigorous cross-reactivity profiling is not merely a supplementary step but a foundational pillar in the preclinical evaluation of any new chemical entity.
This guide provides a comprehensive framework for characterizing the selectivity profile of Compound-I . We will compare its hypothetical performance against two well-characterized, commercially available inhibitors that target kinases frequently associated with the broader imidazopyrimidine and pyrimidine scaffolds:
-
Comparator A (SB203580): A widely used, potent inhibitor of p38 MAP kinase, which plays a key role in inflammatory cytokine release.[7][8]
-
Comparator B (Sorafenib): A multi-kinase inhibitor known to target VEGFR-2, a critical regulator of tumor angiogenesis.[9][10]
Through a systematic, multi-tiered experimental approach, this guide will detail the methodologies required to build a robust and reliable selectivity profile, enabling researchers to make informed decisions about the future development of Compound-I .
The Strategic Workflow for Kinase Inhibitor Profiling
A successful profiling campaign is a multi-step process that moves from a broad, high-throughput screen to more focused biochemical and cell-based assays. This tiered approach ensures both efficiency and accuracy, validating initial findings with orthogonal methods.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Primary Cross-Reactivity Screening
Causality Behind Experimental Choice: The initial goal is to cast a wide net. A broad kinase panel screen provides a comprehensive overview of a compound's activity against a large, representative portion of the human kinome.[11] This unbiased approach is critical for identifying not only the primary target(s) but also any potent off-targets that could pose a liability. Performing the screen at a single, relatively high concentration (e.g., 1 µM) is a cost-effective method to quickly flag significant interactions for further investigation.
Protocol 1: High-Throughput Kinase Panel Screen (Luminescent Assay)
This protocol is based on a universal luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12] The signal directly correlates with kinase activity.
-
Compound Preparation: Prepare a 100X stock solution of Compound-I , Comparator A , and Comparator B in 100% DMSO.
-
Assay Plate Setup: In a 384-well plate, add 0.5 µL of the 100X compound stock to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase/Substrate Addition: Dispense 2.5 µL of the prepared kinase/substrate/ATP mixture for each of the >400 kinases in the panel into the wells. The ATP concentration should be set at or near the Km,ATP for each specific kinase to ensure physiologically relevant and comparable inhibition data.[13]
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the newly formed ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control (no inhibitor).
-
% Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_no_inhibitor - Lumi_background))
-
Data Presentation: Tier 1 Results
The results are typically visualized as a "kinoscan" tree or summarized in a table listing kinases with significant inhibition (e.g., >75% at 1 µM).
Table 1: Illustrative Primary Screening Results (% Inhibition at 1 µM)
| Kinase Target | Compound-I | Comparator A (SB203580) | Comparator B (Sorafenib) |
| p38α (MAPK14) | 98% | 99% | 25% |
| p38β (MAPK11) | 95% | 92% | 18% |
| VEGFR-2 (KDR) | 45% | 10% | 97% |
| c-KIT | 30% | 5% | 85% |
| CDK2 | 82% | 15% | 40% |
| SRC | 65% | 20% | 70% |
| ... (400+ other kinases) | <50% | <50% | ... |
Interpretation: From this hypothetical data, Compound-I shows potent activity against its expected target family (p38α/β) and also reveals a potential secondary target, CDK2. This self-validating system immediately flags CDK2 as a key off-target that requires further, more quantitative investigation.
Tier 2: IC50 Potency and Selectivity Determination
Causality Behind Experimental Choice: A single-point inhibition value is insufficient to compare potencies. A full dose-response curve is required to determine the half-maximal inhibitory concentration (IC50), which is the standard metric for compound potency.[11] By generating IC50 values for the primary target and key off-targets, we can calculate a selectivity ratio, providing a quantitative measure of the compound's specificity.
Protocol 2: Dose-Response IC50 Determination
This protocol uses the same luminescent assay as in Tier 1 but with a serial dilution of the compounds.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: Add the diluted compounds to a 384-well plate.
-
Kinase/Substrate Addition: Add the enzyme/substrate/ATP mix for the selected kinases (e.g., p38α, p38β, CDK2, VEGFR-2) to the appropriate wells.
-
Assay Execution: Follow steps 4-7 from Protocol 1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value for each compound against each kinase.
Data Presentation: Tier 2 Results
Summarize the calculated IC50 values in a table for direct comparison.
Table 2: Illustrative IC50 Values (nM) for Key Kinase Targets
| Kinase Target | Compound-I (IC50, nM) | Comparator A (IC50, nM) | Comparator B (IC50, nM) |
| p38α (MAPK14) | 5 | 10 | >10,000 |
| p38β (MAPK11) | 8 | 25 | >10,000 |
| CDK2 | 150 | >10,000 | 2,500 |
| VEGFR-2 (KDR) | 2,800 | >10,000 | 20 |
Selectivity Calculation:
-
Selectivity Ratio (Compound-I, p38α vs. CDK2): IC50(CDK2) / IC50(p38α) = 150 nM / 5 nM = 30-fold
Interpretation: This quantitative data confirms that Compound-I is a highly potent p38α/β inhibitor, appearing twice as potent as the reference compound, SB203580. Crucially, it quantifies the selectivity against the identified off-target, CDK2. A 30-fold selectivity window is a critical piece of information for predicting the therapeutic window and potential for off-target effects in a cellular context.
Tier 3: Cellular Target Engagement & Functional Confirmation
Causality Behind Experimental Choice: Biochemical assays, while essential, are performed in a simplified, artificial system. It is imperative to confirm that the compound can enter a cell, bind to its intended target, and elicit the desired functional response in a complex biological environment.[14] Cellular target engagement assays confirm binding, while downstream pathway analysis confirms the functional consequence of that binding.
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ assay measures the proximity of a compound (bound to a fluorescent tracer) to a target kinase that has been tagged with a NanoLuc® luciferase. Energy transfer (BRET) occurs only when the compound displaces the tracer from the kinase's active site.
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., p38α) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-I or controls for 2 hours.
-
Tracer & Substrate Addition: Add the NanoBRET™ Kinase Tracer and the Nano-Glo® Substrate to the wells.
-
Data Acquisition: Simultaneously measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the compound. Plot the BRET ratio against compound concentration to determine the cellular IC50.
Protocol 4: Downstream Pathway Analysis (Western Blot)
This protocol verifies that inhibition of the target kinase leads to the expected change in its downstream signaling pathway. For p38α, a key substrate is MAPK-activated protein kinase 2 (MK2).
Caption: Inhibition of p38α by Compound-I blocks downstream MK2 phosphorylation.
-
Cell Culture & Stimulation: Culture a relevant cell line (e.g., THP-1 monocytes) and pre-treat with various concentrations of Compound-I or comparators for 1 hour.
-
Stimulation: Stimulate the cells with a p38 activator, such as lipopolysaccharide (LPS), for 30 minutes to activate the pathway.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phospho-MK2 (the downstream marker) and total-MK2 or a loading control (e.g., GAPDH) for normalization.
-
Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the phospho-MK2 signal.
Data Presentation: Tier 3 Results
Table 3: Illustrative Cellular Potency and Functional Data
| Assay Type | Metric | Compound-I | Comparator A |
| p38α NanoBRET™ Assay | IC50 (nM) | 55 | 98 |
| p-MK2 Western Blot Assay | IC50 (nM) | 70 | 125 |
Interpretation: The cellular data provides the ultimate validation. The NanoBRET™ results confirm that Compound-I engages p38α inside living cells with high potency. The Western blot results demonstrate that this engagement translates into a functional blockade of the downstream signaling pathway. The close correlation between the biochemical IC50 (5 nM), cellular target engagement IC50 (55 nM), and functional pathway IC50 (70 nM) builds a highly trustworthy and cohesive dataset, strongly supporting the compound's mechanism of action.
Comparative Analysis and Conclusion
This comprehensive, multi-tiered profiling strategy provides a robust comparison of Compound-I against established benchmarks.
-
Potency: The illustrative data suggests Compound-I is a highly potent inhibitor of p38α/β MAPK, potentially exceeding the potency of the well-regarded tool compound SB203580 in both biochemical and cellular assays.
-
Selectivity: The primary screen successfully identified a key off-target, CDK2. Subsequent IC50 determination quantified this interaction, revealing a respectable 30-fold selectivity window. This is a critical parameter for predicting potential cell cycle-related side effects. In contrast, Comparator A (SB203580) shows high selectivity, while Comparator B (Sorafenib) is a known multi-kinase inhibitor, a fact that would be confirmed by its broad activity in the primary screen.
-
Mechanism of Action: The cellular assays provide strong, self-validating evidence that Compound-I enters cells, binds its intended target, and functionally inhibits the downstream signaling cascade as hypothesized.
Final Recommendation: Based on this hypothetical dataset, Compound-I is a promising lead candidate for programs targeting p38 MAPK-driven pathologies. Its high potency and defined selectivity profile warrant further investigation. The next logical steps would include profiling against a broader panel of cell lines, assessing in vivo pharmacokinetics, and conducting efficacy studies in relevant animal models of inflammatory disease. The 30-fold selectivity window over CDK2 should be monitored closely in subsequent safety and toxicology studies.
References
-
Kinase assays | BMG LABTECH . (2020). BMG LABTECH. [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs . (2018). BellBrook Labs. [Link]
-
Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed . (n.d.). PubMed. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH . (n.d.). National Center for Biotechnology Information. [Link]
-
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed . (2021). PubMed. [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed . (n.d.). PubMed. [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology . (2022). Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology . (2024). Reaction Biology. [Link]
-
Imidazopyrimidines, potent inhibitors of p38 MAP kinase - Penn State Research Database . (n.d.). Penn State. [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing . (n.d.). Royal Society of Chemistry. [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - MDPI . (2022). MDPI. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents . (2024). Royal Society of Chemistry. [Link]
-
p38 MAP Kinase Inhibitors in Clinical Trials. | Download Table - ResearchGate . (n.d.). ResearchGate. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC . (2016). National Center for Biotechnology Information. [Link]
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed . (n.d.). PubMed. [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH . (2025). National Center for Biotechnology Information. [Link]
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Kinase Activity Assays [worldwide.promega.com]
- 3. キナーゼのバイオロジー [promega.jp]
- 4. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
A Guide to the Reproducible Synthesis and Characterization of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Derivatives
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis and characterization of imidazo[1,2-a]pyrimidin-2-ylmethanamine and its derivatives, a class of compounds showing significant promise in various therapeutic areas. While specific data for the dihydrochloride salt is limited, this guide focuses on establishing reproducible methodologies for the core amine structure, which is fundamental to any subsequent salt formation and biological testing. We will explore and compare different synthetic strategies, detail rigorous characterization protocols, and discuss the critical importance of these practices in generating reliable and comparable experimental data.
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered substantial interest from medicinal chemists. Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The broad therapeutic potential of this chemical class underscores the need for robust and reproducible synthetic and analytical methods to ensure the validity of biological evaluations.
Comparative Analysis of Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyrimidine derivatives can be approached through various methods, each with its own set of advantages and challenges that can impact reproducibility. Here, we compare two common approaches: conventional synthesis and microwave-assisted organic synthesis (MAOS).
Conventional Synthesis: The Foundational Approach
Traditional synthetic routes often involve multi-step procedures with extended reaction times and purification steps. A common strategy for constructing the imidazo[1,2-a]pyrimidine ring system is through the condensation of 2-aminopyrimidine with an α-haloketone, followed by further functionalization.
Microwave-Assisted Organic Synthesis (MAOS): A Modern Alternative
MAOS has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the final products.[3] These factors directly contribute to enhanced reproducibility by minimizing the formation of side products and ensuring more consistent reaction outcomes.
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrimidine Derivatives
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Impact on Reproducibility |
| Reaction Time | Hours to days | Minutes to hours | Shorter reaction times in MAOS reduce the likelihood of side reactions and decomposition, leading to more consistent product profiles. |
| Reaction Yield | Moderate to good | Often higher yields | Higher and more consistent yields with MAOS contribute to better reproducibility and scalability. |
| Product Purity | Variable, often requires extensive purification | Generally higher purity | Cleaner reaction profiles from MAOS simplify purification and improve the consistency of the final compound. |
| Energy Consumption | High | Low | While not directly impacting chemical reproducibility, the efficiency of MAOS is a key factor in sustainable laboratory practices. |
Detailed Experimental Protocols for Reproducible Synthesis
To ensure the reproducibility of experimental results, it is imperative to follow detailed and well-documented protocols. Below are step-by-step methodologies for the synthesis of a key intermediate, imidazo[1,2-a]pyrimidine-2-carbaldehyde, and its subsequent conversion to an amine derivative.
Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
This starting material is crucial for the synthesis of various 2-substituted imidazo[1,2-a]pyrimidine derivatives.[3][5]
Experimental Workflow: Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde
Caption: Workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine-2-carbaldehyde.
Protocol:
-
In a microwave-safe vessel, dissolve 2-aminopyrimidine (1.0 eq) in ethanol.
-
To this solution, add 3-bromo-2-oxopropanal (1.1 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain imidazo[1,2-a]pyrimidine-2-carbaldehyde.
Synthesis of N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine
This protocol details the reductive amination of the aldehyde intermediate to form the target amine.[3][5]
Experimental Workflow: Synthesis of N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine
Caption: Workflow for the synthesis of N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine.
Protocol:
-
Dissolve imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq) in methanol at room temperature.
-
Add aniline (1.05 eq) to the solution and stir.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (4.0 eq) in small portions over 30 minutes.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Evaporate the solvent under reduced pressure.
-
Add distilled water to the residue and extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine.[5]
The Cornerstone of Reproducibility: Rigorous Analytical Characterization
The unambiguous identification and purity assessment of a synthesized compound are paramount for the reproducibility of biological data. A combination of spectroscopic and spectrometric techniques should be employed.
Table 2: Analytical Techniques for the Characterization of Imidazo[1,2-a]pyrimidine Derivatives
| Technique | Information Provided | Importance for Reproducibility |
| ¹H and ¹³C NMR | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[1][6] | Confirms the identity of the synthesized compound and can reveal the presence of impurities. Consistent NMR spectra are a key indicator of a reproducible synthesis. |
| LC-MS | Determines the molecular weight of the compound and provides an indication of its purity. | Verifies that the compound of interest has been formed and allows for the quantification of impurities, ensuring that batches of the compound are of comparable purity for biological testing. |
| FT-IR | Identifies the functional groups present in the molecule.[6][7] | Confirms the presence of key chemical bonds and can indicate the success of a chemical transformation. |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. | A consistent melting point range across different batches is a simple yet effective measure of purity and reproducibility. |
Biological Context: Potential Signaling Pathways
While the precise mechanism of action for Imidazo[1,2-a]pyrimidin-2-ylmethanamine is not extensively documented, related imidazo-fused heterocycles have been shown to interact with various signaling pathways implicated in cancer and infectious diseases. For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit the PI3K/Akt/mTOR pathway and induce apoptosis in cancer cells.[8] Understanding these potential targets is crucial for designing meaningful biological assays and interpreting the results in a reproducible manner.
Signaling Pathway: Potential Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Hypothesized inhibitory action of imidazo[1,2-a]pyrimidine derivatives on the PI3K/Akt/mTOR signaling pathway.
Conclusion: A Commitment to Scientific Rigor
The reproducibility of experimental findings is a collective responsibility within the scientific community. For promising therapeutic candidates like Imidazo[1,2-a]pyrimidin-2-ylmethanamine and its analogs, establishing robust and well-documented synthetic and analytical protocols is not merely a matter of good practice but a prerequisite for advancing our understanding of their biological potential. By embracing methodologies that enhance consistency, such as microwave-assisted synthesis, and adhering to stringent characterization standards, researchers can build a solid foundation of reliable data, thereby accelerating the path from discovery to clinical application.
References
-
Gundla, R., & Pal, D. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]
-
Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 988-1000. [Link]
-
Hassan, A. A., & Aly, A. A. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135487. [Link]
-
Kobak, R. Z. U., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Mishra, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 28(22), 7654. [Link]
-
Saeed, A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6537. [Link]
-
Various Authors. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
-
Various Authors. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Imidazo[1,2-a]pyrimidines: A Comparative Guide to Structure-Activity Relationships in the Pursuit of Potent and Selective Therapeutics
The imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, a testament to its remarkable versatility in binding to a diverse array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the Imidazo[1,2-a]pyrimidin-2-ylmethanamine series and its analogues, offering a comparative perspective against other key imidazo[1,2-a]pyrimidine derivatives. We will delve into the causal relationships behind synthetic strategies and experimental designs, providing researchers, scientists, and drug development professionals with a robust framework for advancing their own discovery programs.
The Imidazo[1,2-a]pyrimidine Core: A Foundation for Diverse Bioactivity
The fused heterocyclic system of imidazo[1,2-a]pyrimidine, a bioisostere of purine, provides a unique three-dimensional architecture that allows for precise orientation of substituents to interact with various enzymatic pockets and receptors.[1] This inherent structural advantage has been exploited to develop compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
Structure-Activity Relationship of Amine-Bearing Imidazo[1,2-a]pyrimidines: A Case Study in Anticancer Activity
A notable advancement in the exploration of the imidazo[1,2-a]pyrimidine scaffold is the investigation of amine-bearing derivatives, particularly those with the amine functionality at the C2 position. A recent study on the synthesis and cytotoxic activity of imine- and amine-bearing imidazo[1,2-a]pyrimidines against breast cancer cell lines provides critical insights into their SAR.[4]
The core synthetic strategy involves a two-step process: the formation of an imine (C=N) from imidazo[1,2-a]pyrimidine-2-carbaldehyde and various aromatic amines, followed by the reduction of the imine to the corresponding amine.[4] This approach allows for the systematic variation of the substituents on the aromatic ring, a crucial element for dissecting the SAR.
Key SAR Insights for Anticancer Activity:
-
Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring attached to the amine have a profound impact on cytotoxic activity. The presence of a nitrogenous electron-donating group, such as a diethylamino group (-N(CH2CH3)2), at the 4-position of the phenyl ring significantly enhances cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[4]
-
Impact of Other Functional Groups: In contrast, compounds with an oxygenated electron-donating group (e.g., -OCH3) or an electron-withdrawing group (e.g., -CF3) on the phenyl ring did not exhibit remarkable inhibitory effects.[4] Similarly, unsubstituted phenyl and naphthyl groups also failed to confer significant activity.[4]
-
Imine vs. Amine: The reduction of the imine to the amine functionality was observed to slightly increase the cytotoxic efficiency in MCF-7 cells, suggesting that the flexibility and hydrogen bonding capacity of the amine group may play a role in target engagement.[4]
These findings underscore the importance of the electronic and steric properties of the substituents on the C2-methanamine moiety for achieving potent anticancer activity.
Comparative Analysis: Imidazo[1,2-a]pyrimidines as Kinase Inhibitors
The imidazo[1,2-a]pyrimidine scaffold has also proven to be a fertile ground for the development of potent kinase inhibitors. A comparative analysis with other series of imidazo[1,2-a]pyrimidine derivatives reveals distinct SAR patterns depending on the target kinase.
For instance, in the development of Spleen Tyrosine Kinase (Syk) inhibitors, imidazo[1,2-c]pyrimidine derivatives were found to be potent inhibitors.[5] This highlights that even subtle changes in the core scaffold (e.g., imidazo[1,2-a]pyrimidine vs. imidazo[1,2-c]pyrimidine) can significantly alter the selectivity and potency towards different biological targets.
Furthermore, 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers.[6] Several compounds in this series demonstrated nanomolar IC50 values and selectivity against a panel of other kinases.[6]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of amine-bearing imidazo[1,2-a]pyrimidines are provided below.
General Synthetic Procedure for Imine-Bearing Imidazo[1,2-a]pyrimidines
This protocol is adapted from the microwave-assisted synthesis described by Tilstam and colleagues.[4]
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde
-
Substituted aromatic amines
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq) and the respective aromatic amine (1.0 eq) in ethanol.
-
Add anhydrous magnesium sulfate (2.0 eq) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 200 W for a duration of 40-120 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum to obtain the pure imine derivative.
General Procedure for the Reduction of Imines to Amines
Materials:
-
Imine-bearing imidazo[1,2-a]pyrimidine derivative
-
Sodium borohydride (NaBH4)
-
Methanol
Procedure:
-
Dissolve the imine derivative (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amine derivative.
Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a healthy control cell line (e.g., HUVEC)
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Data Presentation
Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Amine-Bearing Imidazo[1,2-a]pyrimidines
| Compound | R Group on Phenylamine | MCF-7 | MDA-MB-231 | HUVEC |
| 3d | 4-N(CH2CH3)2 | 43.4 | 35.9 | >70 |
| 4d | 4-N(CH2CH3)2 | 39.0 | 35.1 | >70 |
| 3c | 4-OCH3 | >100 | >100 | >100 |
| 4c | 4-OCH3 | >100 | >100 | >100 |
| 3e | 4-CF3 | >100 | >100 | >100 |
| 4e | 4-CF3 | >100 | >100 | >100 |
Data adapted from reference[4].
Visualizing the Path Forward: Workflows and Mechanisms
To provide a clearer understanding of the processes and interactions discussed, the following diagrams have been generated.
Experimental Workflow for Synthesis and Evaluation
Caption: Synthetic and biological evaluation workflow.
Putative Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion and Future Directions
The Imidazo[1,2-a]pyrimidine scaffold continues to be a source of promising therapeutic candidates. The SAR studies on the amine-bearing series highlight the critical role of specific substitutions in dictating biological activity. The comparative analysis with other imidazo[1,2-a]pyrimidine derivatives targeting different enzymes underscores the tunability of this versatile core.
Future research should focus on expanding the diversity of the amine substituents and exploring their effects on a broader range of cancer cell lines. Furthermore, the identification of the specific molecular targets of the most active compounds through techniques such as proteomics and molecular docking will be crucial for elucidating their mechanism of action and for guiding the rational design of next-generation inhibitors with improved potency and selectivity. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
References
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analysis, 12(1), 13-18. [Link][6][7][8]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-485. [Link][9]
-
El-Sayed, M. A. A., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(4), 834-846. [Link][4]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link][10]
-
Gudimella, J. J., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1-12. [Link][1]
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link][5]
-
Kerimov, T., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296. [Link][7]
-
Laaboudi, I., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1275, 134633. [Link][2]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link][11]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link][12]
-
Various Authors. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Medicinal Chemistry, 67(1), 1-36. [Link][13]
-
Various Authors. (2024). Some imidazo[1,2-a]pyrimidines with interesting biological activities. ResearchGate. [Link][3]
-
Wang, G., et al. (2009). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4162-4165. [Link][8]
-
Zareef, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link][14][15]
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride: A Comparative Guide to NAMPT Inhibition
For researchers in oncology and metabolic diseases, the validation of a small molecule's molecular target is a critical step in drug development. This guide provides an in-depth framework for confirming the molecular target of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride. Analysis of its use as a key building block in the synthesis of novel anti-cancer agents strongly indicates its engagement with Nicotinamide Phosphoribosyltransferase (NAMPT), a pivotal enzyme in cellular metabolism.
This document will guide researchers through the logical and experimental steps required to validate this hypothesis. We will objectively compare the potential performance of this compound with established NAMPT inhibitors, supported by detailed experimental workflows designed for reproducibility and clarity.
The Central Role of NAMPT in Cancer Metabolism
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for a multitude of cellular processes.[1][2][3] These processes include cellular redox reactions, energy metabolism, and DNA repair.[4] Many cancer cells exhibit elevated metabolic demands and are heavily reliant on this NAD+ salvage pathway for their rapid proliferation and survival.[4] Consequently, inhibiting NAMPT presents a targeted strategy to deplete cellular NAD+, inducing metabolic stress and ultimately leading to cancer cell death.[5] This dependency makes NAMPT an attractive therapeutic target in oncology.
Caption: The NAD+ Salvage Pathway and the Role of NAMPT Inhibition.
Comparative Landscape of NAMPT Inhibitors
The therapeutic potential of NAMPT inhibition has led to the development of several small molecules. While early inhibitors like FK866 validated the target, they were often hampered by dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues.[5] Newer agents have sought to improve upon this therapeutic window. Below is a comparison of established NAMPT inhibitors, providing context for evaluating our compound of interest.
| Compound | Mechanism of Action | Key Characteristics & Clinical Status | Reported Toxicities |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride | Hypothesized NAMPT Inhibitor | Preclinical; structure suggests potential for active site binding. | Unknown |
| FK866 (Apo866) | Potent and specific non-competitive inhibitor of NAMPT.[6] | Proof-of-concept compound; clinical development limited by toxicity.[5][7] | Thrombocytopenia, gastrointestinal disturbances.[5] |
| OT-82 | High-potency NAMPT inhibitor. | Phase 1 trials in relapsed/refractory lymphoma.[8] Shows strong efficacy against hematopoietic malignancies.[9] Favorable preclinical toxicity profile (no cardiac, neurological, or retinal toxicities noted in rodents).[9] | Dose-limiting toxicity primarily affects hematopoietic and lymphoid organs.[9] |
| KPT-9274 | Dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[10][11] | Phase 1 trials in advanced solid tumors and non-Hodgkin's lymphoma.[12] Dual mechanism may offer synergistic anti-tumor effects.[5][10] | Tolerable with manageable side effects reported in early trials.[5] |
Experimental Guide to Target Validation and Performance Characterization
To rigorously test the hypothesis that Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride targets NAMPT, a multi-step experimental workflow is essential. This workflow is designed to build a comprehensive evidence package, from direct target engagement in a cellular context to downstream functional consequences.
Caption: A Step-by-Step Workflow for Target Validation.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful biophysical method to assess direct drug-target interaction in intact cells.[13][14] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This shift is detected by quantifying the amount of soluble protein remaining after heat treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a hematopoietic malignancy line like MV4-11, known to be sensitive to NAMPT inhibition) to ~80% confluency.
-
Harvest cells and resuspend in PBS with protease inhibitors to a concentration of 1x10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Treat cells with various concentrations of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO). A known NAMPT inhibitor like OT-82 should be used as a positive control.
-
Incubate for 30-60 minutes at 37°C to allow for cell penetration and binding.[15]
-
-
Heat Shock:
-
Lysis and Protein Quantification:
-
Lyse the cells by adding an equal volume of lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP40, pH 8.5 with protease inhibitors) followed by 3 freeze-thaw cycles using liquid nitrogen.[15][16]
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Quantify the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for NAMPT.
-
Use an appropriate secondary antibody and detect via chemiluminescence.
-
Quantify band intensities. A positive result is a dose-dependent increase in soluble NAMPT at higher temperatures in drug-treated samples compared to the vehicle control.
-
Experimental Protocol 2: In Vitro NAMPT Enzymatic Inhibition Assay
Principle: This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant NAMPT. Commercial kits provide a streamlined, fluorescence-based method.[17] The assay couples the production of NAD+ to the generation of a fluorescent signal.
Methodology (based on BPS Bioscience Kit #79685): [18]
-
Reagent Preparation:
-
Prepare reagents as per the manufacturer's protocol. This typically includes thawing the NAMPT enzyme on ice, preparing a 4x NAMPT Assay Buffer, and creating a reaction mixture containing NMNAT, ADH, ethanol, and a fluorescent probe.[17]
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride at concentrations 5-fold higher than the desired final concentrations. Use the same serial dilution for a positive control inhibitor (e.g., FK866).
-
-
Assay Execution (384-well plate format):
-
Add 2 µL of the diluted inhibitor or control to designated wells.
-
Add 2 µL of diluted NAMPT enzyme (final concentration ~1-2 ng/µL) to all wells except the "Blank" control.
-
Add 2 µL of NAMPT Dilution Buffer to the "Blank" wells.[17]
-
Prepare a Master Mix of the reaction components (NAM, PRPP, NMNAT, etc.) according to the kit protocol.
-
Initiate the reaction by adding 14 µL of the Master Mix to all wells.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 30°C for the time specified in the protocol (e.g., 2 hours).
-
Measure fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.
-
Subtract the "Blank" values from all other readings.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Protocol 3: Intracellular NAD+/NADH Measurement
Principle: A direct consequence of NAMPT inhibition is the depletion of the intracellular NAD+ pool.[19] Measuring the levels of NAD+ and NADH in treated cells provides a robust pharmacodynamic readout of the compound's cellular activity. This can be achieved using colorimetric assay kits or more sensitively by LC-MS/MS.[20][21]
Methodology (Colorimetric Assay): [21]
-
Cell Treatment and Lysis:
-
Seed cells in a 96-well plate and treat with various concentrations of the test compound and controls for a relevant time period (e.g., 24-72 hours).
-
Wash cells with cold PBS.
-
Lyse the cells using the extraction buffer provided in the kit. To measure NAD+ and NADH separately, perform parallel acid (for NAD+) and base (for NADH) extractions as per the kit's instructions.[21]
-
-
Assay Reaction:
-
Neutralize the extracts.
-
Add 50 µL of each sample and NAD+ standards to a new 96-well plate in triplicate.
-
Add 50 µL of the NAD Cycling Reagent to each well.[21]
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve from the NAD+ standards.
-
Calculate the NAD+ concentration in the samples from the standard curve.
-
Normalize the NAD+ concentration to the protein content of the lysate or the initial cell number. A dose-dependent decrease in NAD+ levels indicates on-target cellular activity.
-
Experimental Protocol 4: Western Blot for Downstream Pharmacodynamic Markers
Principle: NAD+ depletion impairs the function of NAD+-dependent enzymes, notably Poly (ADP-ribose) polymerases (PARPs), which are critical for DNA damage repair.[22] Inhibition of PARP activity leads to an accumulation of DNA double-strand breaks, which can be monitored by the phosphorylation of histone H2AX (γH2AX). Therefore, an increase in cleaved PARP (a marker of apoptosis) and γH2AX serves as a downstream biomarker of NAMPT inhibition.[23]
Methodology:
-
Sample Preparation:
-
Treat cells with the test compound for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Cleaved PARP
-
Phospho-Histone H2A.X (Ser139) (γH2AX)
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection and Analysis:
-
Wash the membrane 3-5 times with TBST.
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager.[24]
-
A dose-dependent increase in the signals for cleaved PARP and γH2AX would confirm the expected downstream consequences of NAMPT inhibition.
-
References
-
What NAMPT inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Available from: [Link]
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - NIH. Available from: [Link]
-
Nicotinamide adenine dinucleotide - Wikipedia. Available from: [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PubMed Central. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Available from: [Link]
-
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed. Available from: [Link]
-
NAMPT Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]
-
Induction of PARP cleavage and γ-H2AX by bufalin or melphalan. Western... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - NIH. Available from: [Link]
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - NIH. (2020, September 10). Available from: [Link]
-
KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC - NIH. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Available from: [Link]
-
Karyopharm Initiates Phase 1 Clinical Trial with KPT-9274. (2016, June 22). Available from: [Link]
-
General Protocol for Western Blotting - Bio-Rad. Available from: [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - Frontiers. (2020, May 11). Available from: [Link]
-
What is the most accurate method to measure intracellular NAD level? - ResearchGate. (2024, November 20). Available from: [Link]
-
Study Details | NCT03921879 | Safety and Efficacy of OT-82 in Participants With Relapsed or Refractory Lymphoma | ClinicalTrials.gov. Available from: [Link]
-
Quantification of Intracellular Metabolites - Amerigo Scientific. Available from: [Link]
-
Western blot analysis of BRCA1, PARP, cPARP, RAD51 and γH2AX protein in... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Cellular thermal shift assay (CETSA) - Bio-protocol. Available from: [Link]
-
Inhibition of NAMPT by PAK4 Inhibitors - MDPI. (2024, September 21). Available from: [Link]
-
Abstract 3592: Evaluation of OT-82, a nicotinamide phosphoribosyltransferase inhibitor (NAMPTi), as a potential therapeutic option for Ewing sarcoma - AACR Journals. (2019, July 1). Available from: [Link]
-
(PDF) OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - ResearchGate. (2025, August 6). Available from: [Link]
-
Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - Frontiers. Available from: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9). Available from: [Link]
-
NAMPT Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]
-
Ver. 1.2 - NACALAI TESQUE, INC. Available from: [Link]
-
Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. - ASCO Publications. (2015, May 20). Available from: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Available from: [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC - NIH. Available from: [Link]
Sources
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. investors.karyopharm.com [investors.karyopharm.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. tandfonline.com [tandfonline.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad.com [bio-rad.com]
- 25. Western blot protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Disposal of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride: A Guide for Laboratory Professionals
The procedures outlined herein are grounded in the principles of minimizing risk, protecting personnel and the environment, and adhering to stringent regulatory standards. By understanding the rationale behind each step, laboratory professionals can foster a culture of safety and responsibility.
Hazard Assessment and Characterization
Given the structure of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, which contains a chlorinated heterocyclic amine scaffold, it must be treated as a hazardous chemical. This assumption is based on data from similar compounds and general chemical waste guidelines.[1][2] Laboratory personnel should treat all unknown or novel chemical wastes as hazardous until confirmed otherwise by a qualified safety professional.[3]
Key potential hazards include:
Due to its chlorinated nature, this compound falls under regulations for halogenated organic compounds, which are typically classified as hazardous waste.[9][10]
| Hazard Category | Anticipated Classification | Primary Concerns |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Accidental ingestion |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Direct skin contact |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Splashes or aerosol exposure to eyes |
| Specific Target Organ Toxicity | May cause respiratory irritation | Inhalation of dust or aerosols |
| Hazardous to the Aquatic Environment | Potential for long-term adverse effects | Improper disposal into sewer systems |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride for disposal, it is imperative to wear appropriate personal protective equipment to prevent exposure.
Essential PPE includes:
-
Eye and Face Protection: Safety goggles with side shields or a face shield.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[6]
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or a chemical fume hood.[5]
Always handle the chemical waste in a designated area, preferably within a certified laboratory chemical fume hood, to minimize inhalation exposure.[11] Ensure that an emergency eyewash station and safety shower are readily accessible.[11]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof lid.[7][12] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
Label the Container: As soon as the first quantity of waste is added, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Segregate the Waste:
-
Solid Waste: Collect pure, unused, or contaminated solid Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in a designated solid waste container.
-
Contaminated Materials: Any materials used in handling or cleaning up spills of this compound (e.g., gloves, weigh boats, paper towels) should also be disposed of as hazardous waste in the same container.[3]
-
Solutions: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with non-halogenated solvent waste to avoid higher disposal costs.[10]
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][12] This prevents the release of vapors and reduces the risk of spills.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride.
Sources
- 1. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 2. keene.edu [keene.edu]
- 3. vumc.org [vumc.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. danielshealth.com [danielshealth.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Researcher's Guide to the Safe Handling of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
As novel chemical entities are synthesized and evaluated in drug discovery and development, ensuring the safety of laboratory personnel is paramount. Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, a member of the bioactive imidazo[1,2-a]pyrimidine class of compounds, requires a thorough understanding of its potential hazards to establish safe handling protocols. This guide provides a detailed framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in the principles of chemical safety and risk mitigation.
The imidazo[1,2-a]pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] The presence of a primary amine functional group and its formulation as a dihydrochloride salt introduce specific hazards that must be addressed through rigorous safety practices. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing its structural components—a bicyclic aromatic amine and a hydrochloride salt—we can establish a robust safety protocol.
Hazard Assessment: A Synthesis of Chemical Class Dangers
The primary hazards associated with Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride are derived from its constituent functional groups:
-
Aromatic Amines: This class of compounds can range in toxicity. Some aromatic amines are known or suspected carcinogens.[2][3] The primary health hazards arise from their caustic nature, with lower aliphatic amines being severe irritants to the skin, eyes, and mucous membranes.[4]
-
Amine Hydrochlorides: The dihydrochloride salt form means the compound is likely a solid with increased water solubility. Upon dissolution, it can create an acidic solution. While the salt form may have lower vapor pressure than the free base, the dust can be hazardous if inhaled.
-
Imidazo[1,2-a]pyrimidine Core: While the core structure is prevalent in pharmaceuticals, certain derivatives can be potent bioactive molecules.[5] A close analog, (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride, is classified as "Acute Toxicity, Oral (Category 3)" with the signal word "Danger," indicating significant hazard if ingested.[5]
Based on this analysis, we must assume Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is, at a minimum, harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant.
Core PPE Requirements: A Multi-layered Defense
A risk-based approach is essential when selecting PPE. The following table outlines the minimum required PPE for handling Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride in a research laboratory setting.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[6] | Protects against splashes of solutions and airborne dust particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves.[7] | Provides a barrier against skin contact. Double-gloving is recommended when handling the solid or concentrated solutions. |
| Body Protection | A lab coat, buttoned completely. | Protects against incidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | May be necessary when handling large quantities of the solid outside of a fume hood or when there is a risk of aerosol generation.[4] |
Operational Plans: From Weighing to Waste
Safe handling extends beyond simply wearing PPE. The following step-by-step procedures are designed to minimize exposure during common laboratory operations.
Caption: Standard workflow for handling the compound.
1. Weighing the Solid Compound:
-
Preparation: Before handling, ensure you are wearing the core PPE: chemical splash goggles, a lab coat, and double nitrile gloves.[6]
-
Location: Always weigh the solid material inside a certified chemical fume hood to contain any dust.
-
Procedure:
-
Place a weigh boat on the analytical balance.
-
Carefully transfer the desired amount of Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride to the weigh boat using a clean spatula.
-
Avoid any actions that could generate dust.
-
Once weighed, securely cap the stock container.
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
2. Preparing Solutions:
-
Preparation: Follow the same PPE requirements as for weighing.
-
Procedure:
-
In the chemical fume hood, place the weigh boat containing the compound into the desired vessel.
-
Use a pipette to slowly add the solvent to the vessel, rinsing the weigh boat to ensure a quantitative transfer.
-
Gently swirl, vortex, or sonicate the mixture until the solid is fully dissolved.
-
Cap and label the solution container with the compound name, concentration, solvent, and date.
-
3. Spill Response:
-
Small Spills (Solid):
-
If a small amount of solid is spilled inside a fume hood, gently wipe it up with a damp paper towel and place it in the designated solid hazardous waste container.
-
Clean the area with an appropriate solvent.
-
-
Small Spills (Liquid):
-
Absorb the liquid with an inert absorbent material (e.g., sand or vermiculite).[8]
-
Scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
Only personnel with appropriate training and PPE, including respiratory protection, should attempt to clean up a large spill.[4]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal is a critical final step in the safe handling of any chemical.
Caption: Decision tree for waste segregation and disposal.
-
Solid Waste: All unused solid compound and any materials contaminated with the solid (e.g., weigh boats, gloves, paper towels) must be placed in a clearly labeled "Hazardous Solid Waste" container.
-
Liquid Waste: All solutions containing Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride should be disposed of in a "Hazardous Liquid Waste" container designated for chlorinated and nitrogenous organic compounds. Do not pour this waste down the drain.[8] Accumulation of chlorine-containing waste can have negative impacts on human health and the environment.[8]
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name of all contents and kept securely closed when not in use.
-
Final Disposal: Follow your institution's guidelines for the final disposal of chemical waste, which typically involves collection by an environmental health and safety department.
By adhering to these rigorous safety protocols, researchers can confidently handle Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, minimizing personal exposure and environmental impact, thereby ensuring a safe and productive research environment.
References
-
Covetrus. SAFETY DATA SHEET - Midazolam Hydrochloride Injection. (2017). [Link]
-
Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]
-
MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]
-
Tri-iso. MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. [Link]
-
JAI SHREE RASAYAN UDYOG LTD. 2,4-D Amine salts MATERIAL SAFETY DATA SHEET. [Link]
-
CENSWPA. Chemical Fact Sheet - AROMATIC AMINES. [Link]
-
PubChem. Imidazo(1,2-a)pyrimidine. [Link]
-
PubMed. Aromatic amines and cancer. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. carlroth.com [carlroth.com]
- 3. scribd.com [scribd.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. tri-iso.com [tri-iso.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
